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  • Product: Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
  • CAS: 43028-63-3

Core Science & Biosynthesis

Foundational

Physical and chemical properties of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-car...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. It includes a summary of its known physicochemical characteristics, detailed spectral data, and a robust experimental protocol for its synthesis via the Gewald reaction. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data for further investigation and application of this thiophene derivative.

Introduction

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, with the CAS number 43028-63-3, is a substituted 2-aminothiophene. The 2-aminothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a key building block in the synthesis of various biologically active compounds. Derivatives of 2-aminothiophene have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the specific physical, chemical, and synthetic aspects of this particular derivative to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is presented below. The data has been compiled from various sources, and where experimental data is unavailable, predicted values are provided.

PropertyValueSource
IUPAC Name Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylatePubChem[1]
CAS Number 43028-63-3PubChem[1]
Molecular Formula C₉H₁₂N₂O₃SPubChem[1]
Molecular Weight 228.27 g/mol PubChem[1]
Melting Point 181-182 °C-
Boiling Point 323.3±42.0 °C at 760 mmHg (Predicted)-
Solubility No experimental data available. Generally soluble in common organic solvents like dichloromethane and chloroform.[2]-
Appearance Powder-

Spectral Data

Detailed spectral information is crucial for the unambiguous identification and characterization of a compound. Below is a summary of the available spectral data for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available, indicating the molecular weight and fragmentation pattern of the compound.

  • Top Peak (m/z): 182

  • 2nd Highest Peak (m/z): 228

  • 3rd Highest Peak (m/z): 166

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆) of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate: δ: 1.27 (t, J = 7.1 Hz, 3H, H-ester), 2.27 (s, 3H, CH₃), 2.59 (s, 3H, H-acetyl), 4.19 (q, J = 7.0 Hz, 2H, OCH₂), 8.00 (s, 2H, NH₂) ppm.[2]

Infrared (IR) Spectroscopy

Similarly, the IR spectrum of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate provides characteristic vibrational frequencies for the functional groups present, which are largely conserved in the target molecule.

  • IR (KBr, νₘₐₓ, cm⁻¹) of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate: 3408, 3298 (NH), 2991 (CH), 1670, 1609 (C=O), 1587, 1510, 1440, 1336 (C=C), 1253 (C-O).[2]

Experimental Protocols: Synthesis

The primary and most established method for the synthesis of 2-aminothiophenes is the Gewald reaction .[3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.

General Gewald Synthesis Protocol

This protocol is a generalized procedure for the synthesis of 2-aminothiophene derivatives and can be adapted for the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Materials:

  • Acetoacetamide

  • Ethyl cyanoacetate

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or diethylamine)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of acetoacetamide (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).

  • Slowly add the basic catalyst (e.g., morpholine, 0.5 equivalents) to the stirred mixture at a controlled temperature (e.g., 35-40 °C).

  • After the addition is complete, continue stirring the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) for several hours (typically 2-4 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation.

  • Collect the precipitated product by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate via the Gewald reaction.

Gewald_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Gewald Reaction cluster_workup Product Isolation and Purification cluster_product Final Product acetoacetamide Acetoacetamide mixing Mixing and Stirring acetoacetamide->mixing ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->mixing sulfur Elemental Sulfur sulfur->mixing catalyst Basic Catalyst (e.g., Morpholine) catalyst->mixing solvent Solvent (e.g., Ethanol) solvent->mixing heating Controlled Heating mixing->heating monitoring TLC Monitoring heating->monitoring cooling Cooling and Precipitation monitoring->cooling Reaction Complete filtration Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing recrystallization Recrystallization washing->recrystallization final_product Pure Ethyl 2-amino-5-carbamoyl- 4-methylthiophene-3-carboxylate recrystallization->final_product

Gewald Synthesis Workflow

Biological Activity and Signaling Pathways

Extensive literature searches did not yield specific information on the biological activity, mechanism of action, or involvement in signaling pathways for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. However, the broader class of 2-aminothiophene derivatives is known to exhibit a variety of biological effects. For instance, some derivatives have shown potential as anticancer agents by inducing apoptosis, as antimicrobial agents by disrupting microbial cell membranes, and as anti-inflammatory agents.[4] Further research is required to elucidate the specific biological profile of the title compound.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. The provided data on its physicochemical characteristics, along with a detailed synthetic protocol based on the Gewald reaction, offers a solid foundation for its use in further research. While specific biological activity data for this compound remains to be determined, its structural similarity to other biologically active 2-aminothiophenes suggests its potential as a valuable scaffold in drug discovery and development. Future studies are encouraged to explore its pharmacological profile and potential therapeutic applications.

References

Exploratory

In-Depth Technical Guide: Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS 43028-63-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 43028-63-3, known as Ethyl 2-amino-5-carbamo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 43028-63-3, known as Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. The document consolidates available data on its chemical properties, safety information, and a proposed synthetic route. Notably, while the structural class of 2-aminothiophenes is of interest in medicinal chemistry, no specific biological activity, mechanism of action, or detailed experimental assays for this particular compound are reported in publicly accessible literature. This guide serves as a foundational resource for researchers interested in the synthesis and potential future investigation of this molecule.

Chemical Information

Identity and Structure

The compound with CAS number 43028-63-3 is systematically named Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. Its molecular structure consists of a substituted thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom. The core thiophene is functionalized with an ethyl carboxylate group at position 3, an amino group at position 2, a methyl group at position 4, and a carboxamide (carbamoyl) group at position 5.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 43028-63-3
IUPAC Name ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Molecular Formula C₉H₁₂N₂O₃S
Synonyms Ethyl 2-amino-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate, 2-Amino-5-carbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester, 3-Thiophenecarboxylicacid, 2-amino-5-(aminocarbonyl)-4-methyl-, ethyl ester
Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and potential application in experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 228.27 g/mol PubChem
Appearance Not specified in available literature-
Solubility Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-

Safety Data

Safety information is paramount for the handling and use of any chemical substance. The following data is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Information

Table 3: GHS Hazard Statements

Hazard CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation

Signal Word: Warning

GHS Pictograms:

alt text

Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure the safe handling of this compound.

Table 4: GHS Precautionary Statements

CodeStatement
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS 43028-63-3) is not explicitly available in the reviewed literature, the synthesis of the core 2-aminothiophene-3-carboxylate scaffold is well-established via the Gewald reaction . This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.

Proposed Synthetic Pathway: Modified Gewald Synthesis

The synthesis of the target molecule can be envisioned in a two-step process, starting with the formation of a related 2-aminothiophene derivative, followed by the introduction of the carbamoyl group.

Synthetic_Pathway Reagents Ethyl Acetoacetate + Ethyl Cyanoacetate + Sulfur + Morpholine (catalyst) Step1 Gewald Reaction Reagents->Step1 Intermediate Ethyl 2-amino-4-methyl-5-(ethoxycarbonyl)thiophene-3-carboxylate Step1->Intermediate Ammonolysis Ammonolysis Intermediate->Ammonolysis Product Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS 43028-63-3) Ammonolysis->Product

Caption: Proposed two-step synthesis of CAS 43028-63-3.

Detailed Methodology for a Representative Gewald Reaction

The following is a generalized procedure for the synthesis of a 2-aminothiophene-3-carboxylate, which serves as a likely precursor to the target molecule. This protocol is adapted from published methods for similar compounds.

  • Reaction Setup: To a solution of an appropriate ketone (e.g., ethyl acetoacetate, 1 equivalent) and an active methylene nitrile (e.g., ethyl cyanoacetate, 1 equivalent) in a suitable solvent such as ethanol or methanol, add elemental sulfur (1 equivalent).

  • Catalyst Addition: Slowly add a basic catalyst, such as morpholine or diethylamine (catalytic amount), to the stirred reaction mixture at room temperature.

  • Reaction Conditions: The reaction mixture is then typically heated to reflux (around 45-50 °C) and stirred for several hours (e.g., 3-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene-3-carboxylate derivative.

Conversion to the Final Product

The resulting intermediate, likely an ethyl 2-amino-4-methyl-5-(ethoxycarbonyl)thiophene-3-carboxylate, would then undergo ammonolysis to convert the ester at the 5-position to the desired carbamoyl group. This can typically be achieved by treating the intermediate with ammonia in a suitable solvent.

Biological Activity and Applications

Extensive searches of scientific databases and patent literature did not yield any specific reports on the biological activity, mechanism of action, or experimental screening of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS 43028-63-3).

However, the 2-aminothiophene scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

  • Anticancer Activity: Some 2-aminothiophene derivatives have been reported as inhibitors of various kinases and other targets involved in cancer progression.

  • Antimicrobial Activity: This class of compounds has also been investigated for its potential as antibacterial and antifungal agents.

  • Anti-inflammatory Activity: Certain derivatives have shown promise as anti-inflammatory agents.

Given the lack of specific data for CAS 43028-63-3, this compound represents an unexplored chemical entity with the potential for biological activity based on its structural class. Further research, including biological screening and mechanistic studies, would be required to elucidate its pharmacological profile.

Conclusion

This technical guide has summarized the currently available chemical and safety information for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS 43028-63-3). A plausible synthetic route based on the Gewald reaction has been proposed. While the core 2-aminothiophene structure is of significant interest to the drug discovery community, this specific compound remains uncharacterized in terms of its biological properties. This guide, therefore, highlights an opportunity for further research to explore the potential of this molecule in various therapeutic areas. Researchers are encouraged to use the provided information as a starting point for their investigations, while adhering to the safety precautions outlined.

Foundational

A Comprehensive Technical Guide to the IUPAC Nomenclature of Substituted 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a systematic overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted 2-aminothio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a systematic overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted 2-aminothiophenes. Designed for professionals in chemical research and drug development, this document elucidates the core principles of naming these heterocyclic compounds, supplemented with detailed experimental protocols and visual guides to facilitate understanding.

IUPAC Nomenclature of Substituted 2-Aminothiophenes

The systematic naming of substituted 2-aminothiophenes follows the Hantzsch-Widman nomenclature system for heterocyclic compounds. This system provides a clear and unambiguous way to describe the structure of these molecules.

The Thiophene Core and Numbering

The parent heterocycle is thiophene, a five-membered ring containing a sulfur atom.[1][2][3] According to IUPAC rules, the heteroatom (sulfur in this case) is assigned the lowest possible locant, which is position 1. The numbering of the ring then proceeds sequentially to give the substituents the lowest possible numbers.[4][5] For a 2-aminothiophene, the amino group is located at the carbon atom adjacent to the sulfur atom.

Priority of Functional Groups

When multiple functional groups are present on the thiophene ring, their citation as a prefix or suffix is determined by a set of priority rules.[6][7] The principal functional group, the one with the highest priority, is cited as the suffix of the name. All other functional groups are named as prefixes in alphabetical order.

A simplified priority order for common functional groups is as follows: Carboxylic acids > Esters > Amides > Nitriles > Aldehydes > Ketones > Alcohols > Amines.[6][7]

For 2-aminothiophene derivatives, the amino group is often treated as a substituent (prefix "amino") when a higher priority group is present.

Constructing the IUPAC Name: A Step-by-Step Approach

The systematic name for a substituted 2-aminothiophene is constructed by following these steps:

  • Identify the Parent Heterocycle: This is "thiophene".

  • Identify and Name the Principal Functional Group: This group will determine the suffix of the name.

  • Number the Ring: Start with the sulfur atom as position 1 and number the ring to give the principal functional group the lowest possible locant. If there is a choice, assign the lowest numbers to the remaining substituents.

  • Name and Number the Substituents: Name all other substituents as prefixes.

  • Assemble the Name: Arrange the substituent prefixes in alphabetical order, followed by the parent name and the suffix of the principal functional group.

Example 1:

Let's consider a 2-aminothiophene with a carboxyl group at position 3 and a methyl group at position 5.

  • Parent Heterocycle: thiophene

  • Principal Functional Group: Carboxylic acid (-COOH) at position 3. The suffix will be "-carboxylic acid".

  • Numbering: Sulfur is 1. The carboxyl group gets position 3. The amino group is at 2, and the methyl group is at 5.

  • Substituents: An amino group at position 2 ("2-amino") and a methyl group at position 5 ("5-methyl").

  • Full IUPAC Name: 2-Amino-5-methylthiophene-3-carboxylic acid

Example 2:

A 2-aminothiophene with an ethyl ester at position 3 and a phenyl group at position 4.

  • Parent Heterocycle: thiophene

  • Principal Functional Group: Ethyl ester (-COOEt) at position 3. The suffix will be "-carboxylate".

  • Numbering: Sulfur is 1. The ester group gets position 3. The amino group is at 2, and the phenyl group is at 4.

  • Substituents: An amino group at position 2 ("2-amino") and a phenyl group at position 4 ("4-phenyl").

  • Full IUPAC Name: Ethyl 2-amino-4-phenylthiophene-3-carboxylate

The logical flow for determining the IUPAC name can be visualized as follows:

IUPAC_Nomenclature_Flow start Start with the substituted 2-aminothiophene structure parent Identify the parent heterocycle: thiophene start->parent principal_fg Identify the principal functional group (highest priority) parent->principal_fg numbering Number the thiophene ring: 1. Sulfur = 1 2. Lowest locant for principal FG 3. Lowest locants for other substituents principal_fg->numbering substituents Identify and name all substituents as prefixes numbering->substituents alphabetize Alphabetize the substituent prefixes substituents->alphabetize assemble Assemble the full IUPAC name: Prefixes + Parent + Suffix alphabetize->assemble end_name Final IUPAC Name assemble->end_name

Caption: Logical workflow for IUPAC naming of substituted 2-aminothiophenes.

Experimental Protocols for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[8] This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Solvent-Free Gewald Synthesis of Tetrasubstituted 2-Aminothiophenes

This protocol describes a green chemistry approach to the Gewald reaction, avoiding the use of solvents.

Methodology:

  • In a round-bottom flask, combine the ketone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add morpholine (2.0 mmol) as a basic catalyst.

  • Stir the reaction mixture vigorously at room temperature for the time specified in Table 1.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add ethanol to the reaction mixture and stir.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Table 1: Reaction Times and Yields for Solvent-Free Gewald Synthesis

KetoneProductReaction Time (h)Yield (%)
CyclohexanoneEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate392
CyclopentanoneEthyl 2-amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carboxylate488
AcetoneEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate585
Microwave-Assisted Gewald Synthesis of 3,5-Disubstituted 2-Aminothiophenes

Microwave irradiation can significantly reduce reaction times and improve yields in the Gewald synthesis.

Methodology:

  • In a microwave-safe vessel, dissolve the arylacetaldehyde (1.0 mmol) and the activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol) in ethanol (5 mL).

  • Add elemental sulfur (1.1 mmol) and morpholine (1.5 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 70 °C for 20 minutes.

  • After cooling, the product often crystallizes directly from the reaction mixture.

  • Collect the crystals by filtration, wash with cold ethanol, and dry.

Table 2: Comparison of Microwave-Assisted vs. Classical Heating for Gewald Synthesis

ArylacetaldehydeActivated NitrileMethodReaction TimeYield (%)
PhenylacetaldehydeMalononitrileMicrowave20 min95
PhenylacetaldehydeMalononitrileClassical4 h85
4-ChlorophenylacetaldehydeEthyl CyanoacetateMicrowave20 min92
4-ChlorophenylacetaldehydeEthyl CyanoacetateClassical4 h80

The general workflow for a typical Gewald synthesis experiment is outlined below:

Gewald_Synthesis_Workflow start Start reagents Combine Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur, and Base start->reagents reaction Reaction under specific conditions (e.g., solvent-free, microwave) reagents->reaction monitoring Monitor reaction progress (e.g., TLC) reaction->monitoring workup Reaction Workup: Precipitation and Filtration monitoring->workup purification Purification of the product (e.g., recrystallization) workup->purification characterization Characterization of the final product (NMR, IR, Mass Spec, M.P.) purification->characterization end_product Pure Substituted 2-Aminothiophene characterization->end_product

Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Biological Significance and Signaling Pathways

Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] Their diverse pharmacological effects stem from their ability to interact with various biological targets and modulate signaling pathways.

One notable example is their role as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[12][13] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand (GLP-1). This modulation can lead to increased insulin secretion in a glucose-dependent manner.

The signaling pathway initiated by GLP-1R activation, and positively modulated by 2-aminothiophene derivatives, is depicted below:

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC Activates GLP1 GLP-1 (Endogenous Ligand) GLP1->GLP1R Binds Aminothiophene 2-Aminothiophene Derivative (PAM) Aminothiophene->GLP1R Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Vesicle Exocytosis PKA->Insulin Promotes Epac2->Insulin Promotes

Caption: GLP-1R signaling pathway modulated by 2-aminothiophene derivatives.

This guide provides a foundational understanding of the IUPAC nomenclature, synthesis, and a key biological role of substituted 2-aminothiophenes. This information is intended to support researchers and scientists in their efforts to design and develop novel therapeutics based on this versatile heterocyclic scaffold.

References

Exploratory

Spectroscopic and Physicochemical Profile of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a summary of the available physicochemical data for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS No...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS No. 43028-63-3). Despite a comprehensive search of scientific literature and databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound are not publicly available. This guide presents the available physical properties and, for comparative purposes, offers spectroscopic data for the closely related analogue, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Furthermore, a generalized experimental protocol for the synthesis of 2-aminothiophene derivatives via the Gewald reaction and subsequent spectroscopic characterization is provided.

Physicochemical Properties of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

While detailed experimental spectra are not available, a summary of the compound's properties has been compiled from various sources.

PropertyValueSource
CAS Number 43028-63-3PubChem[1]
Molecular Formula C₉H₁₂N₂O₃SPubChem[1]
Molecular Weight 228.27 g/mol PubChem[2]
IUPAC Name ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylatePubChem[1]
Melting Point 181-182 °CSigma-Aldrich[3]

Spectroscopic Data for a Structurally Related Analogue: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

For researchers working with similar scaffolds, the following data is provided for the analogue, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (CAS No. 57773-41-8). It is crucial to note that this data is not for the title compound.

Infrared (IR) Spectroscopy[4]
Wavenumber (cm⁻¹)Assignment
3408, 3294N-H stretching (amino group)
1666C=O stretching (acetyl group)
1605, 1586C=C stretching (thiophene ring)
1253C-O stretching
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

  • Solvent: DMSO-d₆

    Chemical Shift (δ) ppm Multiplicity Integration Assignment
    8.00 s 2H -NH₂
    4.19 q 2H -OCH₂CH₃
    2.59 s 3H -C(O)CH₃
    2.27 s 3H Thiophene-CH₃

    | 1.27 | t | 3H | -OCH₂CH₃ |

Experimental Protocols: A Generalized Approach

The following sections describe a general methodology for the synthesis and spectroscopic characterization of 2-aminothiophene derivatives, based on the widely used Gewald reaction.

Synthesis via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[4][5]

Materials:

  • An α-methylene ketone (e.g., acetone)

  • An active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or diethylamine)

  • A solvent (e.g., ethanol or methanol)

Procedure:

  • To a stirred mixture of the α-methylene ketone (1 eq.), the active methylene nitrile (1 eq.), and elemental sulfur (1 eq.) in the chosen solvent, slowly add the basic catalyst (catalytic amount) at room temperature.

  • The reaction mixture is then typically heated to a temperature between 40-60 °C and stirred for several hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent.

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

3.2.3. Mass Spectrometry (MS)

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • Ionization Method: Electron ionization (EI) is commonly used.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound.

G General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Reactants & Reagents Reaction Chemical Reaction (e.g., Gewald Reaction) Reactants->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Analysis Data Analysis & Structure Elucidation IR->Analysis NMR->Analysis MS->Analysis Final_Compound Final_Compound Analysis->Final_Compound Confirmed Structure

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of a chemical compound.

Conclusion

This guide summarizes the known information for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. While a complete, publicly available spectroscopic dataset for this specific molecule remains elusive, the provided data on a close analogue and the generalized experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The outlined workflow provides a standard procedure for the synthesis and characterization of similar 2-aminothiophene derivatives.

References

Foundational

The Diverse Biological Activities of 2-Aminothiophene Derivatives: A Technical Review for Drug Discovery

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Derivatives of this heterocyclic m...

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Derivatives of this heterocyclic motif have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This in-depth technical guide provides a comprehensive literature review of the biological activities of 2-aminothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Pathways in Malignancy

2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytostatic and antiproliferative effects against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

A significant number of 2-aminothiophene derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in the development and progression of several cancers.[2] Overactivation of EGFR leads to the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[1][3] By competing with ATP for the catalytic domain of the kinase, these inhibitors effectively block EGFR autophosphorylation and subsequent downstream signaling.[1]

Furthermore, several 2-aminothiophene derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The intrinsic apoptotic pathway, often implicated in the action of these compounds, is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.[4][5] Some 2-aminothiophene derivatives have been observed to increase the levels of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins like Bcl-2.[6]

Cell cycle arrest is another key mechanism by which 2-aminothiophene derivatives exert their anticancer effects.[7] The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. These compounds can interfere with the progression of the cell cycle, often at the G1/S or G2/M checkpoints, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[8] For instance, some derivatives have been shown to upregulate the expression of CDK inhibitors like p21, leading to cell cycle arrest.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
5fMDA-MB-468 (Breast)Not specified (significant inhibition)[2]
5gMDA-MB-468 (Breast)Two-digit nanomolar[2]
5hMDA-MB-468 (Breast)Not specified (significant inhibition)[2]
5iMDA-MB-468 (Breast)Not specified (significant inhibition)[2]
7aMDA-MB-468 (Breast)Two-digit nanomolar[2]
6CN14HeLa (Cervical), PANC-1 (Pancreatic)Not specified (high efficiency)[1]
7CN09HeLa (Cervical), PANC-1 (Pancreatic)Not specified (high efficiency)[1]
SB-44Prostate and Cervical Adenocarcinoma15.38 - 34.04[10]
SB-83Prostate and Cervical Adenocarcinoma15.38 - 34.04[10]
SB-200Prostate and Cervical Adenocarcinoma15.38 - 34.04[10]
F8Lymphoma, LeukemiaLow micromolar[5]

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Inflammation is a complex biological response, and its chronic dysregulation is implicated in a wide range of diseases. 2-Aminothiophene derivatives have demonstrated notable anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the arachidonic acid metabolic pathway.[11][12]

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[13][14] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. However, selective inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the LOX pathway, potentially causing adverse effects.[12]

Several 2-aminothiophene derivatives have been identified as dual inhibitors of both COX-2 and 5-LOX, offering a more balanced approach to anti-inflammatory therapy with a potentially improved safety profile.[11][12][15] By simultaneously blocking the production of both prostaglandins and leukotrienes, these compounds can provide broader anti-inflammatory efficacy.[15]

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of selected 2-aminothiophene derivatives against COX-1, COX-2, and 5-LOX enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity IndexReference
1121.47---[3][9]
2412---[9]
3323---[9]
4348---[9]
5422---[9]
6396---[9]
5b-5.454.338.37[11]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Aminothiophene derivatives have shown a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[16][17][18]

While the precise mechanisms of action are still under investigation for many derivatives, some have been shown to act as efflux pump inhibitors (EPIs) in bacteria such as Staphylococcus aureus.[19] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to drug resistance. By inhibiting these pumps, 2-aminothiophene derivatives can restore the efficacy of existing antibiotics.[19]

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-aminothiophene derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL or mM/mL)Reference
2cB. subtilis, E. coli, P. vulgaris, S. aureusNot specified (greater inhibitory effect)[18]
3aS. pneumoniae, B. subtilis, P. aeruginosa, E. coliNot specified (significant activity)[17]
6bA. fumigatus, S. mracemosum, G. candidum, C. albicansNot specified (promising activity)[17]
9A. fumigatus, S. mracemosum, G. candidum, C. albicansNot specified (promising activity)[17]
132B. subtilis, S. aureus, E. coli, S. typhi0.81 mM/mL[20]
4aStaphylococcus aureusNot specified (potent activity)[21]
4bStaphylococcus aureus, Escherichia coliNot specified (inhibitory effect)[21]
4cEscherichia coliNot specified (inhibitory effect)[21]
4dEscherichia coliNot specified (inhibitory effect)[21]
4eStaphylococcus aureus, Escherichia coliNot specified (inhibitory effect)[21]

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several 2-aminothiophene derivatives have demonstrated promising antileishmanial activity, inducing apoptosis in the parasites.[22][23]

Quantitative Data on Antileishmanial Activity
Compound IDLeishmania SpeciesIC50 (µM)Reference
33L. amazonensis9.32[23]
34L. amazonensis2.14[23]
36L. amazonensis2.92[23]
39L. amazonensis2.15[23]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this review are provided below to facilitate the replication and further investigation of the biological activities of 2-aminothiophene derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Aminothiophene derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiophene derivative. Include a vehicle control (solvent only) and a positive control (a known anticancer drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is used to assess the antimicrobial activity of a substance. The agent diffuses from a well through the agar, inhibiting the growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • 2-Aminothiophene derivative stock solution

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the agar plates evenly with a standardized suspension of the test microorganism.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume of the 2-aminothiophene derivative solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to screen for the acute anti-inflammatory activity of compounds. Carrageenan injection into the paw induces an inflammatory response characterized by edema.

Materials:

  • Rats or mice

  • Carrageenan solution (e.g., 1% in saline)

  • 2-Aminothiophene derivative formulation for administration (e.g., oral gavage)

  • Positive control (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the 2-aminothiophene derivative, positive control, or vehicle to the animals at a specific time before carrageenan injection.

  • Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 2-aminothiophene derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Aminothiophene 2-Aminothiophene Derivative Aminothiophene->EGFR

Caption: EGFR Signaling Pathway Inhibition by 2-Aminothiophene Derivatives.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outcome Cellular Outcome Aminothiophene 2-Aminothiophene Derivative Bcl2 Bcl-2 Aminothiophene->Bcl2 Bax Bax Aminothiophene->Bax Bcl2->Bax Mito_Bax Bax (activated) Bax->Mito_Bax CytochromeC Cytochrome c Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Activation Mito_CytochromeC Cytochrome c Mito_Bax->Mito_CytochromeC Release Mito_CytochromeC->CytochromeC

Caption: Intrinsic Apoptosis Pathway Induced by 2-Aminothiophene Derivatives.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with 2-Aminothiophene Derivative seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Experimental Workflow for the MTT Assay.

Conclusion

2-Aminothiophene derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial actions, underscores their potential in addressing significant unmet medical needs. The ability of these compounds to modulate key signaling pathways, such as EGFR, apoptosis, and the arachidonic acid cascade, provides a solid foundation for further rational drug design and optimization. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of molecules. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action will be crucial in translating the therapeutic potential of 2-aminothiophene derivatives into clinical realities.

References

Exploratory

The Gewald Aminothiophene Synthesis: A Comprehensive Technical Guide

Discovery and History The Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry, was first reported in 1966 by the German chemist Karl Gewald and his colleagues, E. Schinke and H.

Author: BenchChem Technical Support Team. Date: December 2025

Discovery and History

The Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry, was first reported in 1966 by the German chemist Karl Gewald and his colleagues, E. Schinke and H. Böttcher.[1][2] Their seminal paper, published in Chemische Berichte, described a novel and versatile one-pot reaction for the synthesis of polysubstituted 2-aminothiophenes.[2] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1]

Prior to Gewald's discovery, the synthesis of 2-aminothiophenes was often a multi-step and challenging process. The Gewald reaction's simplicity, use of readily available starting materials, and the high degree of substitution achievable in the thiophene products quickly led to its widespread adoption in organic synthesis. Over the decades, the reaction has been the subject of numerous studies aimed at expanding its substrate scope, improving yields, and understanding its intricate mechanism.

Reaction Mechanism

The precise reaction mechanism of the Gewald synthesis was a subject of discussion for many years after its discovery, with the elucidation taking place roughly three decades later.[1][3] It is now widely accepted that the reaction proceeds through a series of key steps, initiated by a Knoevenagel condensation.[1][3][4] Recent computational studies using Density Functional Theory (DFT) have provided further insights into the complexities of the sulfur addition and subsequent cyclization steps.[3][4]

The generally accepted mechanism can be summarized as follows:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[1][4]

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile. The exact nature of this step is complex and may involve the formation of polysulfide intermediates.[4]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur atom attacks the cyano group. This is followed by a tautomerization to yield the final, stable 2-aminothiophene ring system.[1]

Gewald_Mechanism Gewald Aminothiophene Synthesis Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel_Intermediate α,β-Unsaturated Nitrile (Knoevenagel Adduct) Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Sulfur_Adduct Sulfur Adduct Knoevenagel_Intermediate->Sulfur_Adduct Sulfur Addition Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization

Caption: A simplified diagram of the Gewald reaction mechanism.

Data Presentation

The versatility of the Gewald reaction is evident in its broad substrate scope and the variety of conditions under which it can be performed. The following tables summarize quantitative data from various studies, highlighting the impact of different substrates, catalysts, and reaction conditions on the yield of 2-aminothiophene products.

Table 1: Effect of Carbonyl Compound and Active Methylene Nitrile on Yield

Carbonyl CompoundActive Methylene NitrileBaseSolventConditionsYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanolReflux, 4h85[5]
AcetoneEthyl CyanoacetateDiethylamineMethanol50°C, 6h78[6]
4-NitroacetophenoneEthyl CyanoacetatePyrrolidineDMFMicrowave, 120°C, 46 min92[7]
PropanalMalononitrilePiperidineEthanolReflux, 3h88[8]
IndanoneEthyl CyanoacetateTriethylamineTolueneReflux, 12h65[6]
4-MethylcyclohexanoneMalononitrileMorpholineEthanolReflux, 4h82[5]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

Carbonyl CompoundActive Methylene NitrileBaseSolventMethodTimeYield (%)Reference
CyclopentanoneEthyl CyanoacetateMorpholineEthanolConventional8h75[6]
CyclopentanoneEthyl CyanoacetateMorpholineEthanolMicrowave15 min91[9]
AcetophenoneMalononitrilePiperidineDMFConventional12h62[6]
AcetophenoneMalononitrilePiperidineDMFMicrowave20 min85[9]
ButanoneCyanoacetamideTriethylamineMethanolConventional10h70[6]
ButanoneCyanoacetamideTriethylamineMethanolMicrowave18 min88[9]

Table 3: Influence of Different Bases on Reaction Yield

Carbonyl CompoundActive Methylene NitrileBaseSolventConditionsYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanolReflux, 4h85[5]
CyclohexanoneMalononitrilePiperidineEthanolReflux, 4h82[5]
CyclohexanoneMalononitrileTriethylamineEthanolReflux, 4h75[5]
CyclohexanoneMalononitrilePyrrolidineEthanolReflux, 4h88[10]
CyclohexanoneMalononitrileDiethylamineEthanolReflux, 4h79[5]

Experimental Protocols

Protocol 1: Classical Gewald Synthesis with Conventional Heating

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative using conventional heating.

Materials:

  • Ketone or aldehyde (10 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

  • Elemental sulfur (10 mmol, 0.32 g)

  • Base (e.g., morpholine or triethylamine) (10 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol).

  • Add ethanol (20 mL) to the flask, followed by the dropwise addition of the base (10 mmol) with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-aminothiophene derivative.

  • Characterize the product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol outlines a rapid and efficient synthesis of 2-aminothiophenes using microwave irradiation.

Materials:

  • Ketone or aldehyde (1 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol, 35 mg)

  • Base (e.g., pyrrolidine) (1 mmol)

  • Dimethylformamide (DMF) (3 mL)

  • Microwave reactor with sealed vessels

Procedure:

  • In a 5 mL microwave reaction vial, combine the ketone or aldehyde (1 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1 mmol).

  • Add DMF (3 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature of 120°C for 10-30 minutes.[7][8]

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Experimental_Workflow General Experimental Workflow for Gewald Synthesis Start Combine Reactants: - Carbonyl Compound - Active Methylene Nitrile - Sulfur - Base - Solvent Reaction Reaction Conditions: - Conventional Heating (Reflux) or - Microwave Irradiation Start->Reaction Workup Reaction Workup: - Cooling - Precipitation/Extraction Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization Final_Product Pure 2-Aminothiophene Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis of 2-aminothiophenes.

References

Foundational

The Thiophene Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere of the benzene ring, and its synthetic accessibility have established it as a "privileged scaffold".[1] This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Thiophene and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating effects.[3][4][5] This technical guide provides a comprehensive overview of the thiophene core in drug discovery, detailing its synthesis, biological applications, structure-activity relationships, and key signaling pathways, along with detailed experimental protocols.

Physicochemical Properties and Bioisosterism

The utility of the thiophene ring in drug design is largely attributed to its distinct electronic and structural features. It is frequently employed as a bioisostere for the phenyl ring, a substitution that can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[6] The sulfur atom in the thiophene ring increases the electron density compared to benzene, rendering it more susceptible to electrophilic substitution and providing a handle for facile functionalization.[7] Furthermore, the sulfur atom can participate in hydrogen bonding, a critical interaction for drug-receptor binding.[6] The lipophilicity of the thiophene ring also plays a key role, contributing to its ability to cross biological membranes, including the blood-brain barrier, which is particularly relevant for CNS-active drugs.[1][8]

Synthesis of the Thiophene Core

The versatility of the thiophene scaffold is further enhanced by the availability of robust and efficient synthetic methodologies. Two of the most prominent methods for the construction of the thiophene ring are the Paal-Knorr synthesis and the Gewald aminothiophene synthesis.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for the synthesis of substituted thiophenes from 1,4-dicarbonyl compounds.[9][10] The reaction typically involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[11][12]

Gewald Aminothiophene Synthesis

The Gewald synthesis is a multi-component reaction that provides a versatile and widely used route to polysubstituted 2-aminothiophenes.[13][14] This one-pot reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[15] The resulting 2-aminothiophene scaffold is a crucial intermediate in the synthesis of numerous biologically active compounds.[13]

Biological Activities and Therapeutic Applications

The thiophene scaffold is a key component in a diverse array of therapeutic agents, demonstrating a broad spectrum of biological activities.

Anticancer Activity

Thiophene derivatives have shown significant potential as anticancer agents, with several compounds targeting key signaling pathways involved in cancer progression.[16][17] A notable class of thiophene-based anticancer agents are kinase inhibitors.[18][19] For example, thieno[3,2-d]pyrimidines have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[20] Additionally, thiophene-containing compounds have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key targets in lung cancer therapy.[21]

Anti-inflammatory Activity

Thiophene-based compounds have also demonstrated significant anti-inflammatory properties.[22] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as tinoridine and tiaprofenic acid contain a thiophene ring and exert their effects by inhibiting cyclooxygenase (COX) enzymes.[5][22] Other thiophene derivatives have been shown to inhibit lipoxygenase (LOX), another important enzyme in the inflammatory cascade.[5]

Antimicrobial Activity

The thiophene nucleus is present in numerous compounds with potent antimicrobial activity against a range of pathogens.[23][24] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][25] The mechanism of action of these antimicrobial agents can vary, with some targeting essential enzymes or disrupting cell membrane integrity.[23]

Central Nervous System (CNS) Activity

The ability of the thiophene ring to cross the blood-brain barrier has led to the development of numerous CNS-active drugs.[26] Thiophene derivatives have been explored for the treatment of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and psychosis. The antipsychotic drug olanzapine, for instance, features a thieno[2,3-b][2][27]benzodiazepine core.[28]

Structure-Activity Relationship (SAR) of Thiophene Derivatives

The biological activity of thiophene-containing compounds is highly dependent on the nature and position of substituents on the thiophene ring.[27] Structure-activity relationship (SAR) studies are therefore crucial for the optimization of lead compounds. For example, in the development of kinase inhibitors, the specific substitution pattern on the thiophene ring can determine the selectivity and potency of the compound for different kinases.[29][30] Similarly, for antimicrobial agents, the lipophilicity and electronic properties of the substituents can significantly influence their efficacy.[31]

Quantitative Data on Thiophene-Based Compounds

The following tables summarize key quantitative data for a selection of thiophene-containing compounds, providing a basis for comparison of their biological activities and pharmacokinetic properties.

Table 1: In Vitro Activity of Thiophene-Based Kinase Inhibitors

Compound/DrugTarget Kinase(s)Cell LineIC₅₀ (nM)Reference(s)
Thieno[2,3-d]pyrimidine Derivatives
Compound 21aEGFR, HER2H129912.5 (cytotoxicity)[21]
EGFR0.47[21]
HER20.14[21]
Thiophene-3-carboxamide Derivatives
Compound 14dVEGFR-2-191.1[32]
Thienopyrrole & Pyrrolothienopyrimidine Derivatives
Compound 3bVEGFR-2HepG20.126 (kinase)[23]
Compound 4cVEGFR-2HepG20.075 (kinase)[23]
Lapatinib EGFR, HER2A431 (EGFR)160[11]
BT-474 (HER2)100[11]
Gefitinib EGFRA43180[11]
Erlotinib EGFRA431100[11]

Table 2: Pharmacokinetic Properties of Selected Thiophene-Containing Drugs

DrugClassBioavailabilityHalf-life (Active Metabolite)MetabolismExcretionReference(s)
Prasugrel Antiplatelet (P2Y12 Inhibitor)>79%~7 hoursHepatic (CYP3A4, CYP2B6, CYP2C9, CYP2C19)~68% renal, ~27% fecal[1][26][27]
Clopidogrel Antiplatelet (P2Y12 Inhibitor)-~6 hoursHepatic (CYP2C19, CYP3A4, etc.)~50% renal, ~46% fecal[17]
Olanzapine Antipsychotic~60%21-54 hoursHepatic (CYP1A2, CYP2D6)~57% renal, ~30% fecal[28]

Signaling Pathways Modulated by Thiophene-Based Drugs

Thiophene-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR and VEGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical for cancer cell proliferation, survival, and angiogenesis.[2][3] Several thiophene-based kinase inhibitors target these pathways.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thiophene-Based Kinase Inhibitor Inhibitor->EGFR Inhibitor->VEGFR P2Y12_Signaling cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP PlateletAggregation Platelet Aggregation cAMP->PlateletAggregation Inhibitor Thienopyridine Active Metabolite Inhibitor->P2Y12 DrugDiscoveryWorkflow Start Target Identification and Validation Hit_ID Hit Identification (e.g., HTS, Fragment Screening) Start->Hit_ID Scaffold_Hop Scaffold Hopping (Bioisosteric Replacement with Thiophene) Hit_ID->Scaffold_Hop Lib_Synth Library Synthesis (e.g., Gewald, Paal-Knorr) Scaffold_Hop->Lib_Synth SAR Structure-Activity Relationship (SAR) Studies Lib_Synth->SAR SAR->Lib_Synth Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Exploratory

An In-depth Technical Guide to Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, a substituted 2-aminothiophene derivative. This document is int...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, a substituted 2-aminothiophene derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification and Properties

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is registered in the PubChem database with the compound ID (CID) 602880.[1] The fundamental properties of this compound are summarized below.

Chemical Identifiers
Identifier TypeValue
PubChem CID 602880
CAS Number 43028-63-3[1]
IUPAC Name ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate[1]
Molecular Formula C9H12N2O3S[1]
InChI InChI=1S/C9H12N2O3S/c1-3-14-9(13)5-4(2)6(7(10)12)15-8(5)11/h3,11H2,1-2H3,(H2,10,12)[1]
InChIKey KZNNKLUXBNFFLZ-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)N)N[1]
Physicochemical Properties

The following table outlines the computed physicochemical properties of the compound.

PropertyValue
Molecular Weight 228.27 g/mol [1]
XLogP3 1.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 228.05686342 g/mol
Monoisotopic Mass 228.05686342 g/mol
Topological Polar Surface Area 117 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 299
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Experimental Protocols: Synthesis

General Gewald Synthesis Protocol

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[5] The general procedure is as follows:

  • Reactant Mixture Preparation: An appropriate ketone or aldehyde, an α-cyanoester, and elemental sulfur are combined in a suitable solvent, typically ethanol or methanol.[6]

  • Addition of Base: A base, such as a secondary amine (e.g., diethylamine or morpholine), is added to the reaction mixture.[5][6] The base acts as a catalyst for the initial condensation step.

  • Reaction Conditions: The mixture is typically stirred at a moderately elevated temperature (e.g., 40-60 °C) for a period of several hours.[6][7]

  • Workup and Purification: Upon completion of the reaction, the mixture is cooled, and the product often precipitates. The solid product is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization.[5][6]

The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur, and subsequent cyclization and tautomerization to form the final 2-aminothiophene product.[2][8]

Visualizations

Gewald Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

Gewald_Synthesis_Workflow Reactants Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Base Base Catalyst (e.g., Morpholine) Base->Reaction Heating Heating and Stirring Reaction->Heating Precipitation Cooling and Precipitation Heating->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure Ethyl 2-amino-5-carbamoyl- 4-methylthiophene-3-carboxylate Purification->Product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Data and Workflow Overview

This diagram outlines the logical structure of the information presented in this technical guide.

Whitepaper_Structure cluster_data Compound Data cluster_protocol Experimental Information cluster_visualization Visualizations Identifiers Chemical Identifiers (CAS, IUPAC, etc.) Guide Technical Guide (This Document) Identifiers->Guide Properties Physicochemical Properties (Molecular Weight, XLogP3, etc.) Properties->Guide Synthesis General Synthesis: Gewald Reaction Mechanism Reaction Mechanism: Knoevenagel Condensation -> Sulfur Addition -> Cyclization Synthesis->Mechanism Synthesis->Guide Mechanism->Guide Workflow Synthesis Workflow Diagram Workflow->Guide Logic Information Flow Diagram Logic->Guide PubChem PubChem Database (CID: 602880) PubChem->Identifiers PubChem->Properties Literature Scientific Literature (Gewald Reaction) Literature->Synthesis

Caption: Logical flow of information presented in this technical guide.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment.

Biological Activity

While many 2-aminothiophene derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, no specific biological activity data for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate has been reported in the reviewed public literature.[3] Further research and screening are required to elucidate the potential pharmacological profile of this compound.

References

Foundational

The Pharmacological Potential of Thiophene Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This versatile heterocyclic motif has been successfully incorporated into a multitude of compounds targeting a wide array of biological targets, leading to the development of potent and selective agents with therapeutic potential across various disease areas, including oncology, inflammation, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of the pharmacological relevance of thiophene carboxamides, focusing on their synthesis, biological activities, and mechanisms of action, with a strong emphasis on quantitative data and detailed experimental methodologies.

Synthesis of Thiophene Carboxamides

The synthetic accessibility of thiophene carboxamides contributes significantly to their prevalence in drug discovery programs. Various synthetic routes have been developed to construct the core thiophene ring and introduce the carboxamide functionality, allowing for extensive structure-activity relationship (SAR) studies.

A common strategy for the synthesis of 2-aminothiophene-3-carboxamides involves the Gewald reaction. This multicomponent reaction typically utilizes an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base. The versatility of this method allows for the introduction of diverse substituents on the thiophene ring.

For the synthesis of other thiophene carboxamide isomers, such as thiophene-2-carboxamides and thiophene-3-carboxamides, established coupling reactions are frequently employed. For instance, the amidation of a corresponding thiophene carboxylic acid with a desired amine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used approach.[1]

A general synthetic scheme for preparing thiophene-3-carboxamide derivatives is outlined below.[1]

G 2-Aryl_Acetic_Acid 2-Aryl Acetic Acid Reaction Amide Coupling 2-Aryl_Acetic_Acid->Reaction Aryl_2-amino-3-carboxamides Aryl 2-amino-3-carboxamides Aryl_2-amino-3-carboxamides->Reaction EDC EDC EDC->Reaction Thiophene-3-carboxamide_Derivatives Thiophene-3-carboxamide Derivatives Reaction->Thiophene-3-carboxamide_Derivatives

Caption: General synthesis of thiophene-3-carboxamide derivatives.

Pharmacological Activities and Quantitative Data

Thiophene carboxamides have demonstrated a wide range of biological activities. The following sections summarize their key pharmacological effects, supported by quantitative data from various studies.

Anticancer Activity

A significant body of research has focused on the development of thiophene carboxamides as anticancer agents. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation, survival, and angiogenesis.

2.1.1. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several thiophene carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[2][3]

CompoundTargetIC50 (nM)Cell LineReference
14d VEGFR-2191.1-[2]
5 VEGFR-2590-[3]
21 VEGFR-21290-[3]

2.1.2. Cytotoxicity against Cancer Cell Lines

Thiophene carboxamides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative compounds are presented below.

CompoundCell LineIC50 (µM)Reference
MB-D2 A375 (Melanoma)~25[4]
MB-D2 HT-29 (Colorectal)~50[4]
MB-D2 MCF-7 (Breast)~50[4]
2b Hep3B (Hepatocellular)5.46[5]
2e Hep3B (Hepatocellular)12.58[5]
5g -5.4[1]
25 -1.32[1]
JNK Inhibition

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various cellular processes, including inflammation and apoptosis. Thiophene carboxamides have been explored as JNK inhibitors.[1]

CompoundTargetIC50 (µM)AssayReference
1 JNK1 (pepJIP1 displacement)15.8DELFIA[1]
1 JNK1 (kinase activity)26.0Lantha[1]
25 JNK1 (pepJIP1 displacement)4.62DELFIA[1]
25 JNK1 (kinase activity)1.32Kinase Assay[1]
Antibacterial and Antifungal Activity

Certain thiophene carboxamide derivatives have shown promising activity against various bacterial and fungal strains.

CompoundActivityOrganism(s)Reference
(I) Antibacterial, AntifungalNot specified
(II) Antibacterial, AntifungalNot specified

Signaling Pathways and Mechanisms of Action

The pharmacological effects of thiophene carboxamides are mediated through their interaction with specific signaling pathways.

VEGFR-2 Signaling Pathway Inhibition

Thiophene carboxamide-based VEGFR-2 inhibitors block the downstream signaling cascade initiated by VEGF binding, thereby inhibiting angiogenesis.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiophene_Carboxamide Thiophene Carboxamide (Inhibitor) Thiophene_Carboxamide->VEGFR2 Inhibits PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PKC->RAS_RAF_MEK_ERK Proliferation_Migration_Survival Cell Proliferation, Migration, Survival RAS_RAF_MEK_ERK->Proliferation_Migration_Survival AKT AKT PI3K->AKT AKT->Proliferation_Migration_Survival

Caption: Inhibition of the VEGFR-2 signaling pathway.

Induction of Apoptosis

Many anticancer thiophene carboxamides exert their effects by inducing apoptosis, or programmed cell death. This often involves the activation of caspases and the disruption of the mitochondrial membrane potential.

G Thiophene_Carboxamide Thiophene Carboxamide Mitochondria Mitochondria Thiophene_Carboxamide->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of pharmacological agents. The following sections provide methodologies for key assays used in the characterization of thiophene carboxamides.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Workflow:

G Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add Thiophene Carboxamide Seed_Cells->Add_Compound Incubate 3. Incubate for 48-72 hours Add_Compound->Incubate Add_MTS 4. Add MTS reagent Incubate->Add_MTS Incubate_MTS 5. Incubate for 1-4 hours Add_MTS->Incubate_MTS Measure_Absorbance 6. Measure absorbance at 490 nm Incubate_MTS->Measure_Absorbance

Caption: Workflow for the MTS cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene carboxamide compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Workflow:

G Treat_Cells 1. Treat cells with Thiophene Carboxamide Add_Reagent 2. Add Caspase-Glo® 3/7 Reagent Treat_Cells->Add_Reagent Incubate 3. Incubate at room temperature Add_Reagent->Incubate Measure_Luminescence 4. Measure luminescence Incubate->Measure_Luminescence

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with the thiophene carboxamide compound for the desired time.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Incubate the plate at room temperature for 30 to 60 minutes, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or a control protein and express the results as a fold change relative to the untreated control.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

Workflow:

G Treat_Cells 1. Treat cells with Thiophene Carboxamide Stain_Cells 2. Stain cells with JC-1 dye Treat_Cells->Stain_Cells Wash_Cells 3. Wash cells Stain_Cells->Wash_Cells Analyze 4. Analyze by fluorescence microscopy or flow cytometry Wash_Cells->Analyze G Prepare_Reaction 1. Prepare reaction mix (VEGFR-2, substrate, ATP) Add_Inhibitor 2. Add Thiophene Carboxamide Prepare_Reaction->Add_Inhibitor Incubate 3. Incubate to allow kinase reaction Add_Inhibitor->Incubate Stop_Reaction 4. Stop the reaction Incubate->Stop_Reaction Detect_Signal 5. Detect phosphorylation (e.g., luminescence) Stop_Reaction->Detect_Signal

References

Protocols & Analytical Methods

Method

Synthesis Protocol for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate: An Application of the Gewald Reaction

For researchers, scientists, and drug development professionals, this document provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, a substituted amin...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, a substituted aminothiophene derivative of interest in medicinal chemistry and materials science. This protocol is based on the well-established Gewald multicomponent reaction.

The Gewald reaction is a one-pot synthesis that efficiently produces highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester or α-cyanoketone, elemental sulfur, and a basic catalyst.[1][2][3] This method is valued for its operational simplicity and the ready availability of starting materials.[4]

Reaction Principle

The synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate proceeds via the Gewald reaction of ethyl acetoacetate and 2-cyanoacetamide in the presence of elemental sulfur and a suitable basic catalyst, such as morpholine or diethylamine. The reaction mechanism initiates with a Knoevenagel condensation between the ethyl acetoacetate and 2-cyanoacetamide, followed by the addition of sulfur and subsequent cyclization to form the desired thiophene ring.[2][3]

Quantitative Data

The following table summarizes the reagents required for the synthesis.

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass (g)Volume (mL)
Ethyl acetoacetateC₆H₁₀O₃130.14101.301.28
2-CyanoacetamideC₃H₄N₂O84.08100.84-
Elemental SulfurS32.06100.32-
MorpholineC₄H₉NO87.12100.870.87
Ethanol (solvent)C₂H₅OH46.07--20

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Materials and Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Beaker (250 mL)

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • Ethyl acetoacetate

  • 2-Cyanoacetamide

  • Elemental sulfur (powder)

  • Morpholine

  • Ethanol (absolute)

  • Distilled water

  • Ice

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (10 mmol, 1.30 g), 2-cyanoacetamide (10 mmol, 0.84 g), elemental sulfur (10 mmol, 0.32 g), and ethanol (20 mL).

  • Addition of Catalyst: To the stirred suspension, add morpholine (10 mmol, 0.87 mL) dropwise at room temperature.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 50-60°C with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. A precipitate may form.

  • Isolation of Product: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir. The crude product will precipitate.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[5]

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

reaction_pathway Reaction Pathway for the Synthesis reagents Ethyl Acetoacetate + 2-Cyanoacetamide + Sulfur intermediate Knoevenagel Condensation & Sulfuration reagents->intermediate Heat (50-60°C) catalyst Morpholine in Ethanol catalyst->intermediate product Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate intermediate->product Cyclization

Caption: Reaction pathway for the Gewald synthesis.

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Combine Reagents in Ethanol add_catalyst 2. Add Morpholine setup->add_catalyst heat 3. Heat at 50-60°C add_catalyst->heat cool 4. Cool to Room Temperature heat->cool precipitate 5. Precipitate in Ice Water cool->precipitate filtrate 6. Filter and Wash precipitate->filtrate dry 7. Dry the Product filtrate->dry recrystallize 8. Recrystallize (Optional) dry->recrystallize

Caption: Step-by-step experimental workflow.

References

Application

Anwendungshinweise und Protokolle: Detaillierte Untersuchung der Gewald-Reaktion zur Synthese von 2-Aminothiophenen

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Diese Anwendungs- und Protokollhinweise bieten eine detaillierte Übersicht über den Mechanismus der Gewald-Reaktion, eine etablierte und vielseit...

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten eine detaillierte Übersicht über den Mechanismus der Gewald-Reaktion, eine etablierte und vielseitige Methode zur Synthese von polysubstituierten 2-Aminothiophenen. Diese Thiophen-Derivate sind aufgrund ihrer vielfältigen biologischen Aktivitäten, die sie zu wertvollen Bausteinen in der Arzneimittelentwicklung machen, von großer Bedeutung.[1][2] Die hier präsentierten Informationen umfassen detaillierte experimentelle Protokolle, quantitative Daten zum Einfluss verschiedener Reaktionsparameter und Visualisierungen des Reaktionsmechanismus und des Arbeitsablaufs in der Wirkstoffforschung.

Einleitung

Die Gewald-Reaktion, benannt nach ihrem Entdecker Karl Gewald, ist eine Mehrkomponentenreaktion, bei der typischerweise ein Keton oder Aldehyd, eine Verbindung mit einer aktiven Methylengruppe (wie ein α-Cyanoester oder Malononitril) und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen umgesetzt werden.[1][3] Die einfache Durchführung, die Verfügbarkeit der Ausgangsmaterialien und die milden Reaktionsbedingungen tragen zur breiten Anwendbarkeit dieser Reaktion bei.[4][5][6] 2-Aminothiophene dienen als wichtige Zwischenprodukte für die Synthese einer Vielzahl von pharmazeutisch wirksamen Verbindungen, einschließlich entzündungshemmender, antimikrobieller und antikanzerogener Wirkstoffe.[2][7]

Reaktionsmechanismus

Der Mechanismus der Gewald-Reaktion ist komplex und wurde erst Jahre nach seiner Entdeckung vollständig aufgeklärt.[1] Neuere computergestützte Studien haben ein detailliertes Verständnis der einzelnen Schritte ermöglicht. Die Reaktion lässt sich im Wesentlichen in drei Hauptphasen unterteilen:

  • Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Kondensation zwischen der Carbonylverbindung und der aktiven Methylenverbindung. Dabei entsteht ein α,β-ungesättigtes Nitril als stabiles Zwischenprodukt.[8][9][10]

  • Schwefeladdition: Elementarer Schwefel addiert sich an das α,β-ungesättigte Nitril. Dieser Schritt ist komplex und kann über Polysulfid-Intermediate verlaufen.[9]

  • Cyclisierung und Tautomerisierung: Das schwefelhaltige Zwischenprodukt durchläuft eine intramolekulare Cyclisierung, gefolgt von einer Tautomerisierung, um den stabilen 2-Aminothiophen-Ring zu bilden.[9]

Gewald_Reaction_Mechanism Start Keton/Aldehyd + α-aktiviertes Nitril Knoevenagel Knoevenagel- Kondensation Start->Knoevenagel - H2O Base Base Base->Knoevenagel SulfurAddition Schwefel- addition Base->SulfurAddition katalysiert UnsaturatedNitrile α,β-ungesättigtes Nitril Knoevenagel->UnsaturatedNitrile UnsaturatedNitrile->SulfurAddition Sulfur Elementarer Schwefel (S8) Sulfur->SulfurAddition Thiolate Thiolat- Zwischenprodukt SulfurAddition->Thiolate Cyclization Intramolekulare Cyclisierung Thiolate->Cyclization IminoThiophene Iminothiophen- Intermediat Cyclization->IminoThiophene Tautomerization Tautomerisierung IminoThiophene->Tautomerization Product 2-Aminothiophen Tautomerization->Product

Abbildung 1: Vereinfachtes Schema des Gewald-Reaktionsmechanismus.

Quantitative Datenanalyse

Die Ausbeute und die Reaktionszeit der Gewald-Reaktion werden von verschiedenen Faktoren wie dem Katalysator, dem Lösungsmittel und der Temperatur beeinflusst. Die folgenden Tabellen fassen repräsentative Daten aus der Literatur zusammen, um diese Effekte zu veranschaulichen.

Tabelle 1: Einfluss des Katalysators auf die Synthese von 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril

EintragKatalysator (mol%)ZeitAusbeute (%)Referenz
1Keiner>24 hKeine Reaktion[8]
2Pyrrolidiniumborat (20)30 min87[11]
3Piperidiniumborat (20)20 min96[11]
4Morpholiniumborat (20)45 min82[11]
5L-Prolin (10)-84[12]

Reaktionsbedingungen: Cyclohexanon (1 Äq.), Malononitril (1 Äq.), Schwefel (1 Äq.), Ethanol/Wasser (9:1), 100 °C, sofern nicht anders angegeben.

Tabelle 2: Einfluss des Lösungsmittels auf die Ausbeute unter Verwendung von Piperidiniumborat als Katalysator

EintragLösungsmittelZeit (min)Ausbeute (%)Referenz
1Wasser5 h45[11]
2Methanol45 min89[11]
3Ethanol25 min94[10]
4Acetonitril2 h75[11]
5Ethanol/Wasser (9:1)20 min96[11]

Reaktionsbedingungen: Cyclohexanon (1 Äq.), Malononitril (1 Äq.), Schwefel (1 Äq.), Piperidiniumborat (20 mol%), 100 °C.

Tabelle 3: Vergleich von konventioneller Heizung und Mikrowellenbestrahlung

Substrat (Keton)MethodeZeitAusbeute (%)Referenz
CyclohexanonKonventionell7 h52[13]
CyclohexanonMikrowelle6 min91[13]
CyclopentanonKonventionell3.5 h89[13]
CyclopentanonMikrowelle6 min92[13]
AcetonKonventionell4 h53[13]
AcetonMikrowelle3.5 min57[13]

Reaktionsbedingungen: Keton, Ethylcyanoacetat, Schwefel, KF-Aluminiumoxid.

Experimentelle Protokolle

Die Gewald-Reaktion kann unter verschiedenen Bedingungen durchgeführt werden. Im Folgenden werden zwei repräsentative Protokolle vorgestellt.

Protokoll 1: Allgemeine Vorgehensweise für die Gewald-Synthese (Konventionelle Heizung)

Dieses Protokoll beschreibt eine typische Eintopfsynthese unter Verwendung einer Aminbase.[8]

Materialien:

  • Keton oder Aldehyd (1,0 Äq.)

  • Aktive Methylenverbindung (z.B. Malononitril oder Ethylcyanoacetat) (1,0 Äq.)

  • Elementarer Schwefel (1,2 Äq.)

  • Base (z.B. Morpholin oder Triethylamin) (0,1 - 0,2 Äq.)

  • Lösungsmittel (z.B. Ethanol, Methanol oder DMF)

Durchführung:

  • In einem Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, werden die Carbonylverbindung, die aktive Methylenverbindung und der elementare Schwefel im gewählten Lösungsmittel suspendiert.

  • Die Base wird zu der Mischung gegeben.

  • Die Reaktionsmischung wird bei Raumtemperatur oder unter leichtem Erwärmen (typischerweise 40-60 °C) gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach Abschluss der Reaktion (typischerweise 2-12 Stunden) wird die Mischung auf Raumtemperatur abgekühlt.

  • Wenn ein Niederschlag entsteht, wird das feste Produkt durch Filtration gesammelt, mit kaltem Ethanol gewaschen und getrocknet.

  • Wenn kein Niederschlag entsteht, wird die Reaktionsmischung in Eiswasser gegossen und gerührt. Der resultierende Niederschlag wird durch Filtration gesammelt.

  • Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol) umkristallisiert, um das reine 2-Aminothiophen-Derivat zu erhalten.

  • Die Struktur wird mittels spektroskopischer Methoden (¹H-NMR, ¹³C-NMR, IR, Massenspektrometrie) bestätigt.

Protokoll 2: Mikrowellen-unterstützte Gewald-Synthese

Diese Methode bietet einen umweltfreundlicheren Ansatz mit deutlich verkürzten Reaktionszeiten.[7][8]

Materialien:

  • Keton oder Aldehyd (1,0 mmol)

  • Aktive Methylenverbindung (1,1 mmol)

  • Elementarer Schwefel (1,1 mmol)

  • Base (z.B. Pyrrolidin) (1,0 mmol)

  • Lösungsmittel (z.B. DMF) (3 mL)

  • Mikrowellenreaktor

Durchführung:

  • In ein 5-mL-Mikrowellenreaktionsgefäß werden die Carbonylverbindung, die aktive Methylenverbindung, der elementare Schwefel und die Base im gewählten Lösungsmittel gegeben.

  • Das Gefäß wird verschlossen und in den Mikrowellenreaktor gestellt.

  • Die Mischung wird bei einer festgelegten Temperatur (z.B. 50-120 °C) für eine bestimmte Zeit (z.B. 2-48 Minuten) bestrahlt.[7][9]

  • Nach Abschluss der Reaktion wird das Gefäß auf Raumtemperatur abgekühlt.

  • Die Reaktionsmischung wird in einen Scheidetrichter mit Ethylacetat (20 mL) überführt und mit Wasser (3 x 20 mL) und gesättigter Kochsalzlösung (20 mL) gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Der rohe Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das reine 2-Aminothiophen-Derivat zu erhalten.

  • Das Endprodukt wird mit geeigneten analytischen Techniken (¹H-NMR, ¹³C-NMR, MS usw.) charakterisiert.

Anwendung in der Arzneimittelentwicklung

2-Aminothiophene sind aufgrund ihrer Fähigkeit, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren, wertvolle Gerüststrukturen ("scaffolds") in der medizinischen Chemie.[1] Der allgemeine Arbeitsablauf von der Synthese bis zur Identifizierung potenzieller Wirkstoffkandidaten ist nachfolgend dargestellt.

Drug_Discovery_Workflow Synthesis Synthese von 2-Aminothiophen- Derivaten (Gewald-Reaktion) Purification Aufreinigung und Strukturaufklärung (Chromatographie, Spektroskopie) Synthesis->Purification Screening Biologisches Screening (in vitro Assays) Purification->Screening Hit Identifizierung von 'Hits' Screening->Hit LeadOpt Leitstrukturoptimierung (Synthese von Analoga) Hit->LeadOpt vielversprechend SAR Struktur-Wirkungs- Beziehungs-Studien (SAR) LeadOpt->SAR SAR->LeadOpt iterative Optimierung Preclinical Präklinische Studien (in vivo Modelle) SAR->Preclinical Candidate Wirkstoffkandidat Preclinical->Candidate

Abbildung 2: Allgemeiner Arbeitsablauf für die Wirkstoffforschung mit 2-Aminothiophenen.

Dieser Prozess beginnt mit der Synthese einer Bibliothek von 2-Aminothiophen-Derivaten mittels der Gewald-Reaktion. Nach der Aufreinigung und strukturellen Charakterisierung werden die Verbindungen in biologischen Assays auf ihre Aktivität gegen ein bestimmtes Target (z.B. ein Enzym oder einen Rezeptor) getestet. Vielversprechende Verbindungen ("Hits") werden dann einer Leitstrukturoptimierung unterzogen, bei der durch die Synthese von Analoga die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften verbessert werden. Dieser iterative Prozess, der von Struktur-Wirkungs-Beziehungs-Studien geleitet wird, führt schließlich zur Identifizierung von präklinischen Kandidaten, die in Tiermodellen weiter evaluiert werden.[14]

References

Method

One-Pot Synthesis of Polysubstituted 2-Aminothiophenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the one-pot synthesis of polysubstituted 2-aminothiophenes, a critical scaf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of polysubstituted 2-aminothiophenes, a critical scaffold in medicinal chemistry. The protocols focus on the versatile Gewald reaction, highlighting various catalytic systems and reaction conditions.

Introduction

Polysubstituted 2-aminothiophenes are a privileged heterocyclic motif in drug discovery and materials science.[1][2][3][4][5] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][6][7] The Gewald reaction, a one-pot multicomponent reaction, stands as the most prominent and efficient method for synthesizing these valuable scaffolds.[8][9][10][11][12] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[9][10] This document outlines various protocols for the Gewald synthesis, presenting quantitative data and detailed methodologies.

Data Presentation

The following tables summarize the reaction conditions and yields for the one-pot synthesis of various polysubstituted 2-aminothiophenes using different catalytic systems and conditions.

Table 1: L-Proline Catalyzed Gewald Reaction [7]

EntryKetone/AldehydeActive Methylene NitrileSolventTemperature (°C)Time (h)Yield (%)
1CyclohexanoneMalononitrileDMF60384
2CyclopentanoneMalononitrileDMF60482
3AcetoneMalononitrileDMF60575
4PropiophenoneMalononitrileDMF60678
5CyclohexanoneEthyl CyanoacetateDMF60876

Table 2: Calcium Oxide (CaO) Catalyzed Gewald Reaction

EntryKetoneActive Methylene CompoundTime (min)Yield (%)
1CyclohexanoneMalononitrile3094
2CyclopentanoneMalononitrile4092
3AcetoneEthyl Cyanoacetate6085
4SuberoneMalononitrile4590
54-MethylcyclohexanoneMalononitrile3593

Table 3: Solvent-Free Ball-Milling Synthesis [13][14]

EntryCarbonyl CompoundActive Methylene NitrileTime (min)Yield (%)
1Ethyl acetoacetateMalononitrile3097
22-ButanoneMalononitrile3095
3Ethyl acetoacetateEthyl cyanoacetate3096
42-ButanoneEthyl cyanoacetate3094

Experimental Protocols

Protocol 1: General Procedure for L-Proline Catalyzed Gewald Synthesis[7]
  • To a 25 mL round-bottom flask, add the ketone/aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol, 38 mg), and L-proline (0.1 mmol, 11.5 mg).

  • Add dimethylformamide (DMF, 5 mL) to the flask.

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.

Protocol 2: General Procedure for CaO Catalyzed Gewald Synthesis[13]
  • In a 50 mL round-bottom flask, combine the ketone (10 mmol), active methylene compound (10 mmol), elemental sulfur (12 mmol, 0.38 g), and CaO (10 mol%, 56 mg).

  • Add ethanol (20 mL) as the solvent.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, filter the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) or by recrystallization.

Protocol 3: General Procedure for Solvent-Free Ball-Milling Synthesis[15]
  • Place the carbonyl compound (0.02 mol), active methylene nitrile (0.02 mol), and elemental sulfur (0.02 mol) into a tempered vial for ball milling.

  • Add stainless steel balls (e.g., a ball to reagent weight ratio of 5:1).

  • Conduct the milling at a suitable speed (e.g., 750 rpm) for the specified time (typically 30 minutes).

  • After the reaction, extract the product with a suitable solvent (e.g., ethyl acetate).

  • Filter to remove the milling balls and any insoluble material.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization.

Visualizations

The following diagrams illustrate the key aspects of the one-pot synthesis of 2-aminothiophenes.

Gewald_Reaction_Mechanism Start Carbonyl Compound (Ketone/Aldehyde) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Base Base Base->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Polysubstituted 2-Aminothiophene Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis.

Experimental_Workflow Reactants 1. Combine Reactants: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Catalyst (e.g., L-Proline) Solvent 2. Add Solvent (or Solvent-Free Condition) Reactants->Solvent Reaction 3. Reaction (Stirring/Heating/Milling) Solvent->Reaction Monitoring 4. Monitor Progress (TLC) Reaction->Monitoring Workup 5. Reaction Work-up (e.g., Quenching, Filtration) Monitoring->Workup Reaction Complete Purification 6. Purification (Recrystallization or Chromatography) Workup->Purification Product 7. Pure 2-Aminothiophene Purification->Product

Caption: A general experimental workflow for the one-pot synthesis.

Drug_Discovery_Applications Aminothiophene 2-Aminothiophene Scaffold Antimicrobial Antimicrobial Agents Aminothiophene->Antimicrobial AntiInflammatory Anti-inflammatory Drugs Aminothiophene->AntiInflammatory Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Aminothiophene->Anticancer Antiviral Antiviral Compounds Aminothiophene->Antiviral ReceptorModulators Receptor Modulators (e.g., Adenosine A1) Aminothiophene->ReceptorModulators

Caption: Applications of 2-aminothiophenes in drug discovery.

References

Application

Application Notes and Protocols: Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate as a Versatile Building Block for Thienopyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate as a key starting mater...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate as a key starting material for the synthesis of a diverse range of thieno[2,3-d]pyrimidine derivatives. This document outlines detailed synthetic protocols, presents key quantitative data on the biological activities of the resulting compounds, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, thienopyrimidine derivatives have shown promise as potent anticancer agents, kinase inhibitors, and antimicrobial compounds. Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a readily accessible and highly versatile precursor for the synthesis of a wide array of substituted thienopyrimidines. Its trifunctional nature, possessing an amino group, an ester, and a carbamoyl moiety, allows for diverse chemical transformations to build the pyrimidine ring and introduce various substituents, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.

Data Presentation

The following tables summarize the biological activities of various thienopyrimidine derivatives synthesized from precursors structurally related to Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. This data highlights the potential of this scaffold in developing potent therapeutic agents.

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
TPD-1 MCF-7 (Breast)0.013[1][2]
TPD-2 MDA-MB-231 (Breast)0.056[2]
TPD-3 HT-29 (Colon)45.62[3]
TPD-4 HepG2 (Liver)0.99[3]
TPD-5 HeLa (Cervical)0.83[3]
TPD-6 PC-3 (Prostate)25.23[4]
TPD-7 HCT-116 (Colon)57.01[4]

Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
TKI-1 B-Raf16.6[5]
TKI-2 EGFR1.83 (ng/mL)[2]
TKI-3 Aurora B0.2[2]
TKI-4 VEGFR-21230[6][7]
TKI-5 FLT332435[8]

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and its subsequent conversion to thienopyrimidine derivatives are provided below.

Protocol 1: Synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (Gewald Reaction)

This protocol is an adapted method based on the well-established Gewald reaction for the synthesis of 2-aminothiophenes.[9][10][11][12][13][14][15][16]

Materials:

  • Ethyl cyanoacetate

  • 2-Cyanoacetamide

  • Elemental sulfur

  • Anhydrous ethanol

  • Morpholine or Diethylamine (catalyst)

Procedure:

  • To a stirred mixture of ethyl cyanoacetate (1 equivalent), 2-cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in anhydrous ethanol, add a catalytic amount of morpholine or diethylamine dropwise at room temperature.

  • Heat the reaction mixture to 45-50 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-Carbamoyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-7-carboxylate Derivatives (Cyclization with Formamide)

This protocol describes a common method for the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core.[8][17]

Materials:

  • Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

  • Formamide

Procedure:

  • A mixture of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (1 equivalent) and an excess of formamide is heated at reflux (typically 150-180 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Confirm the structure of the synthesized thienopyrimidinone by spectroscopic methods.

Protocol 3: Synthesis of 2,4-Disubstituted Thieno[2,3-d]pyrimidines

This section outlines general strategies for introducing diversity at the 2 and 4 positions of the thienopyrimidine scaffold.

A. Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine Intermediate:

  • Treat the 4-oxo-thieno[2,3-d]pyrimidine from Protocol 2 with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, at reflux.

  • After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • The 4-chloro derivative will precipitate and can be collected by filtration, washed with water, and dried.

B. Nucleophilic Substitution at the 4-Position:

  • The highly reactive 4-chloro group can be readily displaced by various nucleophiles.

  • React the 4-chloro-thienopyrimidine with amines, hydrazines, or thiols in a suitable solvent (e.g., ethanol, isopropanol, or DMF) often with a base (e.g., triethylamine or potassium carbonate) to facilitate the reaction.

  • Reaction conditions (temperature and time) will vary depending on the nucleophile's reactivity.

  • Work-up typically involves precipitation by adding water, followed by filtration and purification of the solid product.

Mandatory Visualizations

Experimental and Synthetic Workflows

G cluster_0 Protocol 1: Gewald Synthesis cluster_1 Protocol 2: Thienopyrimidinone Formation cluster_2 Protocol 3: Further Derivatization Start1 Ethyl Cyanoacetate + 2-Cyanoacetamide + Sulfur Step1_1 Mix in Ethanol with Catalytic Base (Morpholine) Start1->Step1_1 Step1_2 Heat and Stir (45-50°C, 2-4h) Step1_1->Step1_2 Step1_3 Cool and Precipitate Step1_2->Step1_3 Step1_4 Filter and Wash Step1_3->Step1_4 Product1 Ethyl 2-amino-5-carbamoyl-4- methylthiophene-3-carboxylate Step1_4->Product1 Start2 Starting Thiophene (from Protocol 1) Step2_1 Reflux in excess Formamide (150-180°C, 4-6h) Start2->Step2_1 Step2_2 Cool and Precipitate in Ice-Water Step2_1->Step2_2 Step2_3 Filter and Dry Step2_2->Step2_3 Product2 6-Carbamoyl-5-methyl-4-oxo-3,4- dihydrothieno[2,3-d]pyrimidine Step2_3->Product2 Start3 Thienopyrimidinone (from Protocol 2) Step3_1 Chlorination (POCl3) Start3->Step3_1 Intermediate 4-Chloro-thienopyrimidine Step3_1->Intermediate Step3_2 Nucleophilic Substitution (Amines, Hydrazines, etc.) Intermediate->Step3_2 Product3 2,4-Disubstituted Thienopyrimidines Step3_2->Product3

Caption: Synthetic workflow for thienopyrimidines.

Signaling Pathways

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->EGFR Inhibits ATP Binding RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway inhibition.

BRaf_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRaf B-Raf (V600E Mutant) RAS->BRaf Activates MEK MEK BRaf->MEK Constitutively Active Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->BRaf Inhibits ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation

Caption: B-Raf signaling pathway inhibition.

Tubulin_Pathway TubulinDimers α/β-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubules Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->Polymerization Inhibits CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis MitoticSpindle->Apoptosis Disruption leads to

Caption: Disruption of tubulin polymerization.

References

Method

Application Notes and Protocols: Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate as a key scaffold in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate as a key scaffold in the design and synthesis of potent kinase inhibitors. This document outlines its role as a crucial building block for the development of thieno[2,3-d]pyrimidines, a class of compounds known to target various protein kinases implicated in cancer and other diseases. Detailed experimental protocols for relevant kinase assays are also provided.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its structural similarity to the purine core of ATP, allowing for competitive inhibition at the ATP-binding site of kinases.[1][2]

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate serves as a versatile starting material for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives.[2] The amino group and the adjacent ester and carbamoyl functionalities on the thiophene ring provide reactive sites for the construction of the fused pyrimidine ring, allowing for the introduction of various substituents to modulate potency and selectivity against specific kinase targets.[2]

Application in the Design of Kinase Inhibitors

Derivatives of the 2-aminothiophene scaffold have shown significant inhibitory activity against several important oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often mutated or overexpressed in various cancers, including non-small cell lung cancer and glioblastoma.[3]

  • Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family that is overexpressed in a subset of breast cancers.[4]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[5]

The following sections provide quantitative data on the inhibitory activity of thieno[2,3-d]pyrimidine derivatives, along with detailed protocols for assessing their efficacy.

Quantitative Data: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro kinase inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives, which can be synthesized from 2-aminothiophene precursors. This data highlights the potential of this chemical class as a source of potent kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
3a EGFR68HT-2923
HER-230MCF-725
3f EGFR71HT-2925
HER-233MCF-7Not Reported
5a EGFR71Not ReportedNot Reported
HER-231Not ReportedNot Reported
Compound 5 FLT332,435HepG-2Not Reported
Erlotinib EGFR80HT-2930
Lapatinib HER-226Not ReportedNot Reported

Data for compounds 3a, 3f, 5a, Erlotinib, and Lapatinib were reported in a study on dual EGFR/HER-2 inhibitors.[6] Data for Compound 5 was reported in a study on FLT3 inhibitors.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of kinase inhibitors derived from Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against a target kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2, FLT3)

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7][8]

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.[7]

    • Prepare a master mix containing the kinase and its substrate in kinase buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.[7]

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase buffer at a concentration appropriate for the target kinase (often near the Km for ATP).

    • Add 2 µL of the ATP solution to all wells to initiate the kinase reaction.[7]

    • Incubate the plate at room temperature for 60-120 minutes.[7][8]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized data against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol provides an alternative method for measuring kinase activity and inhibition.

Materials:

  • Recombinant human kinase domain (e.g., EGFR)

  • Biotinylated peptide substrate

  • ATP

  • Test compound (serially diluted in DMSO)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[9]

  • Stop/Detection Solution (EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))[9]

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the materials section.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.[9]

    • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.[9]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.[9]

    • Incubate the reaction for 60 minutes at room temperature.[9]

    • Stop the reaction by adding 5 µL of the stop/detection solution.[9]

    • Incubate for 60 minutes at room temperature, protected from light.[9]

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.[9]

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[9]

  • Data Analysis:

    • Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity.

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Ligand EGF Ligand Ligand->EGFR Binds and Activates Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Start Start with Ethyl 2-amino-5-carbamoyl- 4-methylthiophene-3-carboxylate Synthesis Synthesize Thieno[2,3-d]pyrimidine Derivatives Start->Synthesis Compound_Prep Prepare Serial Dilutions of Test Compounds Synthesis->Compound_Prep Assay_Setup Set up Kinase Assay (Enzyme, Substrate, ATP, Compound) Compound_Prep->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Signal_Detection Add Detection Reagents (e.g., ADP-Glo™) Incubation->Signal_Detection Data_Acquisition Measure Signal (Luminescence or TR-FRET) Signal_Detection->Data_Acquisition Data_Analysis Normalize Data and Plot Dose-Response Curve Data_Acquisition->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: General workflow for screening kinase inhibitors derived from 2-aminothiophenes.

References

Application

Application Note: 1H and 13C NMR Characterization of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a substituted thiophene derivative. Thiophene moieties are important pharmacophore...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a substituted thiophene derivative. Thiophene moieties are important pharmacophores found in a variety of therapeutic agents. Accurate structural elucidation is a critical step in the drug discovery and development process, ensuring the identity and purity of the target compound. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note details the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. These predictions are derived from the known spectral data of analogous compounds, including ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.[1][2][3] The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Ester)1.2-1.4Triplet (t)3H
-CH₃ (Thiophene)2.2-2.6Singlet (s)3H
-OCH₂- (Ester)4.1-4.4Quartet (q)2H
-NH₂ (Amine)6.5-8.0Broad Singlet (br s)2H
-CONH₂ (Amide)7.0-7.5Broad Singlet (br s)2H

Table 2: Predicted ¹³C NMR Data for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (Ester)~14
-CH₃ (Thiophene)~18
-OCH₂- (Ester)~60
Thiophene C3~105
Thiophene C4~140
Thiophene C5~145
Thiophene C2~160
-C=O (Ester)~166
-C=O (Amide)~168

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of thiophene derivatives.[1]

1. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The choice of solvent is critical and can influence chemical shifts. DMSO-d₆ is often suitable for compounds with amide and amine protons, as it slows down their exchange with water.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm.

    • Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 0-200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Visualizations

The following diagrams illustrate the molecular structure of the target compound and a typical workflow for its NMR analysis.

molecular_structure cluster_thiophene Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate img img

Caption: Molecular Structure of the Analyte.

experimental_workflow Experimental Workflow for NMR Analysis sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_acquisition NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acquisition Transfer to NMR Tube data_processing Data Processing (Fourier Transform, Phasing, Calibration) nmr_acquisition->data_processing FID Signal spectral_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_processing->spectral_analysis Processed Spectra structure_elucidation Structure Elucidation & Purity Assessment spectral_analysis->structure_elucidation Interpretation

Caption: NMR Analysis Workflow.

References

Method

Application Notes and Protocols: X-ray Crystallography of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the X-ray crystallography of 2-aminothiophene derivatives, a class of heterocyclic compounds with s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the X-ray crystallography of 2-aminothiophene derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. This document outlines detailed protocols for their synthesis, single-crystal growth, and subsequent analysis by X-ray diffraction. Furthermore, it presents a summary of crystallographic data for representative 2-aminothiophene derivatives and visualizes key experimental workflows and relevant biological signaling pathways.

Introduction

2-Aminothiophene derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The three-dimensional structure of these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR), optimizing their design for specific biological targets, and facilitating the development of novel therapeutics.[3] This document provides the necessary protocols and data to aid researchers in this endeavor.

Data Presentation: Crystallographic Data of 2-Aminothiophene Derivatives

The following tables summarize key crystallographic parameters for several 2-aminothiophene derivatives, providing a basis for structural comparison and analysis.

Table 1: Crystallographic Data for Selected 2-Aminothiophene Derivatives

Compound NameChemical FormulaMolecular Weight ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneC₁₅H₁₅NOS257.35OrthorhombicPna2₁9.2080(4)14.0485(7)10.3826(6)9090904
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanoneC₁₃H₁₂ClNOS277.76MonoclinicP2₁/c10.6092(8)10.8355(8)11.1346(9)9098.643(6)904
2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiopheneC₁₃H₁₃ClN₂OS296.77MonoclinicP2₁/c8.4740(6)7.5780(6)20.5860(10)90100.27(4)904[4]
Methyl-3-aminothiophene-2-carboxylateC₆H₇NO₂S157.19MonoclinicP2₁/c-------[5]

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a versatile and efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[1][6]

Protocol 1: General Procedure for Gewald Synthesis

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • α-cyanoester or other active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine, diethylamine, or piperidine; 0.5-1.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Stir the mixture at room temperature and add the base dropwise.

  • Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[7]

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain the pure 2-aminothiophene derivative.

  • Dry the purified crystals under vacuum.

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.

Single-Crystal Growth of 2-Aminothiophene Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[8]

Protocol 2: Slow Evaporation Method for Crystal Growth

Materials:

  • Purified 2-aminothiophene derivative

  • A selection of volatile solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) and co-solvents (e.g., hexane, water)

  • Small, clean glass vials or test tubes

  • Parafilm or vial caps with a small hole

  • Microscope for crystal inspection

Procedure:

  • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture at room temperature or with gentle heating to achieve a nearly saturated solution.

  • Filter the solution through a small cotton plug or syringe filter into a clean vial to remove any dust or particulate matter.

  • Cover the vial with parafilm and poke a few small holes in it, or use a cap that is not tightly sealed, to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for crystal growth. This process can take from several days to weeks.

  • Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.[8]

  • Gently wash the crystals with a small amount of the cold recrystallization solvent and allow them to air dry briefly.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general workflow for determining the crystal structure of a small molecule.[9][10]

Protocol 3: General Workflow for Single-Crystal X-ray Diffraction

Equipment:

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector

  • Goniometer head and mounting loops

  • Cryostream for low-temperature data collection

  • Computer with data collection and structure solution/refinement software

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a loop (e.g., a nylon loop) affixed to a goniometer head. A small amount of cryoprotectant oil is often used to secure the crystal.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100-120 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Center the crystal in the X-ray beam.

    • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the initial data, devise a strategy for collecting a complete dataset by rotating the crystal through a series of orientations while exposing it to the X-ray beam.

    • Collect the full set of diffraction data.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for various experimental factors such as Lorentz and polarization effects, and absorption.

    • Scale and merge the data to produce a final set of unique reflections.

  • Structure Solution and Refinement:

    • Solve the "phase problem" to obtain an initial electron density map. This is typically done using direct methods or Patterson methods for small molecules.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic model against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the observed and calculated structure factors.

  • Structure Validation and Analysis:

    • Validate the final refined structure to ensure its chemical and crystallographic reasonability.

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

    • Prepare the final crystallographic information file (CIF) for deposition in a crystallographic database (e.g., the Cambridge Structural Database, CSD).

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Analysis & Deposition synthesis Gewald Synthesis of 2-Aminothiophene Derivative purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structure Validation structure_solution->validation analysis Structural Analysis (Bond Lengths, Angles, etc.) validation->analysis deposition Database Deposition (CIF) analysis->deposition

General workflow for the X-ray crystallography of 2-aminothiophene derivatives.
Signaling Pathways

Some 2-aminothiophene derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), such as the A1 adenosine receptor. The following diagram illustrates a simplified signaling pathway for the A1 adenosine receptor.

A1_adenosine_receptor_pathway cluster_cytoplasm Cytoplasm A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets Ligand Adenosine or 2-Aminothiophene Derivative (Agonist) Ligand->A1R Binds to

Simplified A1 adenosine receptor signaling pathway.

Other 2-aminothiophene derivatives have been investigated as kinase inhibitors.[2] The following diagram illustrates a general logical relationship in the development of such inhibitors.

kinase_inhibitor_development cluster_design Drug Design & Synthesis cluster_screening Screening & Optimization cluster_structural Structural Biology cluster_development Lead Optimization & Preclinical Development design Computational Design of 2-Aminothiophene Scaffold synthesis Chemical Synthesis design->synthesis screening High-Throughput Screening (Kinase Inhibition Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->design Feedback optimization Lead Optimization sar->optimization crystallography X-ray Crystallography of Ligand-Kinase Complex binding_mode Analysis of Binding Mode crystallography->binding_mode binding_mode->design Informs optimization->crystallography Provides Candidates for preclinical Preclinical Studies (In Vitro & In Vivo) optimization->preclinical

References

Application

Application Notes and Protocols for the Solid-Phase Synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and a detailed, albeit hypothetical, protocol for the solid-phase organic synthesis (SPOS) of Ethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed, albeit hypothetical, protocol for the solid-phase organic synthesis (SPOS) of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. This document is intended to serve as a foundational guide for researchers interested in adapting solution-phase methodologies, such as the Gewald reaction, to a solid-phase format for applications in combinatorial chemistry and drug discovery.

Introduction

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a substituted 2-aminothiophene, a class of compounds that are valuable intermediates in the synthesis of various pharmacologically active molecules, including thieno[2,3-d]pyrimidines.[1][2] Thieno[2,3-d]pyrimidines are known to exhibit a wide range of biological activities and are of significant interest in drug development.[3][4] The solid-phase synthesis of such heterocyclic compounds offers several advantages over traditional solution-phase methods, including simplified purification, the potential for automation, and the rapid generation of compound libraries.[5]

This protocol outlines a plausible strategy for the solid-phase synthesis of the target molecule by immobilizing an active methylene nitrile precursor onto a suitable resin, followed by an on-resin Gewald reaction and subsequent cleavage to yield the desired product.

Principle of the Method

The proposed solid-phase synthesis strategy involves three main stages:

  • Immobilization: An active methylene nitrile containing a carboxylic acid functional group is attached to a solid support (resin) via a linker.

  • On-Resin Gewald Reaction: A multi-component Gewald reaction is performed on the resin-bound substrate using a ketone, elemental sulfur, and a base.

  • Cleavage: The final product is cleaved from the solid support to yield the desired Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Experimental Protocols

Materials and Equipment
  • Resin: Wang Resin (100-200 mesh, 1.0 mmol/g loading capacity)

  • Reagents:

    • 2-Cyano-4-carbamoylacetic acid (for immobilization)

    • Ethyl acetoacetate

    • Elemental Sulfur (S)

    • Morpholine

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH)

    • Triisopropylsilane (TIS)

    • Deionized water

  • Equipment:

    • Solid-phase synthesis vessel

    • Shaker or overhead stirrer

    • Filtration apparatus

    • Rotary evaporator

    • High-performance liquid chromatography (HPLC) system

    • Mass spectrometer (MS)

Protocol 1: Immobilization of 2-Cyano-4-carbamoylacetic acid on Wang Resin

This protocol describes the attachment of the active methylene nitrile precursor to the Wang resin.

  • Swell 1.0 g of Wang resin (1.0 mmol) in 10 mL of DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 2-Cyano-4-carbamoylacetic acid (3.0 mmol), DIC (3.0 mmol), and DMAP (0.1 mmol) in 10 mL of DMF.

  • Add the solution to the swollen resin.

  • Shake the mixture at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and EtOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: On-Resin Gewald Reaction

This protocol details the multi-component reaction on the solid support to form the thiophene ring.

  • Swell the resin from Protocol 1 (1.0 mmol) in 10 mL of a 1:1 mixture of DMF and EtOH for 1 hour.

  • Add ethyl acetoacetate (5.0 mmol), elemental sulfur (5.0 mmol), and morpholine (5.0 mmol) to the resin suspension.

  • Heat the reaction mixture to 60°C and shake for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), EtOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Product from the Resin

This protocol describes the release of the final product from the solid support.

  • Swell the resin from Protocol 2 in 2 mL of DCM for 30 minutes.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

  • Add 10 mL of the cleavage cocktail to the resin.

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 5 mL of the cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Purify the crude product by preparative HPLC.

Data Presentation

The following tables summarize the hypothetical quantitative data for the solid-phase synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Table 1: Resin Loading and Immobilization Efficiency
Parameter Value
Initial Resin Loading Capacity1.0 mmol/g
Mass of Wang Resin1.0 g
Moles of 2-Cyano-4-carbamoylacetic acid used3.0 mmol
Final Resin Loading (Hypothetical)0.85 mmol/g
Immobilization Yield (Hypothetical)85%
Table 2: On-Resin Reaction and Cleavage Results
Parameter Value
Moles of Resin-Bound Substrate0.85 mmol
Crude Product Mass (Hypothetical)185 mg
Crude Purity (by HPLC, Hypothetical)75%
Purified Product Mass (Hypothetical)130 mg
Overall Yield (Hypothetical)60%
Final Purity (by HPLC, Hypothetical)>95%
Expected Mass (M+H)⁺257.08
Observed Mass (M+H)⁺ (Hypothetical)257.1

Visualizations

The following diagrams illustrate the key stages of the proposed solid-phase synthesis.

G cluster_workflow Overall Synthetic Workflow Resin Wang Resin Immobilization Immobilization of 2-Cyano-4-carbamoylacetic acid Resin->Immobilization Resin_Bound_Nitrile Resin-Bound Active Methylene Nitrile Immobilization->Resin_Bound_Nitrile Gewald_Reaction On-Resin Gewald Reaction Resin_Bound_Nitrile->Gewald_Reaction Resin_Bound_Product Resin-Bound Thiophene Gewald_Reaction->Resin_Bound_Product Cleavage Cleavage from Resin Resin_Bound_Product->Cleavage Final_Product Ethyl 2-amino-5-carbamoyl-4- methylthiophene-3-carboxylate Cleavage->Final_Product

Caption: Overall workflow for the solid-phase synthesis.

G cluster_immobilization Step 1: Immobilization Wang_Resin Wang Resin -OH Reagents DIC, DMAP DMF Wang_Resin->Reagents Nitrile 2-Cyano-4-carbamoylacetic acid HOOC-CH(CN)-CONH2 Nitrile->Reagents Resin_Bound Resin-Bound Nitrile Resin-O-CO-CH(CN)-CONH2 Reagents->Resin_Bound

Caption: Immobilization of the active methylene nitrile.

G cluster_gewald Step 2: On-Resin Gewald Reaction Resin_Bound_Nitrile Resin-Bound Nitrile Resin-O-CO-CH(CN)-CONH2 Reaction_Conditions DMF/EtOH (1:1) 60°C, 24h Resin_Bound_Nitrile->Reaction_Conditions Gewald_Reagents Ethyl acetoacetate Sulfur (S8) Morpholine Gewald_Reagents->Reaction_Conditions Resin_Bound_Product Resin-Bound Thiophene Product Reaction_Conditions->Resin_Bound_Product

Caption: On-resin Gewald multi-component reaction.

G cluster_cleavage Step 3: Cleavage from Resin Resin_Bound_Product Resin-Bound Thiophene Product Cleavage_Cocktail TFA/TIS/H2O (95:2.5:2.5) Resin_Bound_Product->Cleavage_Cocktail Final_Product Final Product Ethyl 2-amino-5-carbamoyl-4- methylthiophene-3-carboxylate Cleavage_Cocktail->Final_Product

Caption: Cleavage of the final product from the resin.

References

Method

Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-2-amino-5-carbamoyl-4-methylthiophen-3-carboxylat für SAR-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Einführung: 2-Aminothiophen-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die als vielseitige Bausteine in der m...

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Aminothiophen-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die als vielseitige Bausteine in der medizinischen Chemie dienen.[1] Ihre Derivatisierung ist ein entscheidender Schritt in der Entdeckung und Optimierung von Leitstrukturen für die Entwicklung neuer Therapeutika. Diese Anwendungsbeschreibung konzentriert sich auf das Molekül Ethyl-2-amino-5-carbamoyl-4-methylthiophen-3-carboxylat, einen vielversprechenden Grundkörper für Struktur-Aktivitäts-Beziehungs (SAR)-Studien. Das Molekül bietet drei primäre Angriffspunkte für die chemische Modifikation: die C2-Aminogruppe, den C3-Ethylester und die C5-Carbamoylgruppe. Die systematische Derivatisierung an diesen Positionen ermöglicht die Erforschung des chemischen Raums und die Identifizierung von Verbindungen mit verbesserter Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften.

Synthese des Ausgangsmaterials

Der Kern des 2-Aminothiophens wird typischerweise durch die Gewald-Reaktion synthetisiert, eine Mehrkomponentenkondensation eines Ketons mit einem aktivierten Nitril und elementarem Schwefel.[1][2]

Strategien zur Derivatisierung für SAR-Studien

Die SAR-Studien konzentrieren sich auf die Modifikation an drei Schlüsselpositionen (R¹, R² und R³), um deren Einfluss auf die biologische Aktivität zu untersuchen.

G Potenzielle Derivatisierungspunkte cluster_0 cluster_1 core R1 R¹: C2-Aminogruppe (z.B. Acylierung, Alkylierung, Sulfonylierung) R1->core R2 R²: C3-Estergruppe (z.B. Amidierung, Reduktion) R2->core R3 R³: C5-Carbamoylgruppe (z.B. N-Alkylierung, Dehydratisierung) R3->core G cluster_workflow Experimenteller Arbeitsablauf start Synthese des Ausgangsmaterials derivatization Parallele Synthese der Derivate-Bibliothek start->derivatization purification Aufreinigung und Charakterisierung (LC-MS, NMR) derivatization->purification screening Biologisches Screening (z.B. Enzym-Assay) purification->screening data_analysis Datenanalyse und SAR-Interpretation screening->data_analysis lead_opt Leitstruktur-Optimierung data_analysis->lead_opt G Hypothetischer Kinase-Signalweg receptor Rezeptor kinase1 Kinase A receptor->kinase1 Aktivierung kinase2 Kinase B kinase1->kinase2 Phosphorylierung tf Transkriptionsfaktor kinase2->tf Phosphorylierung response Zelluläre Antwort (z.B. Proliferation) tf->response inhibitor Thiophen- Derivat inhibitor->kinase2

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in the Gewald reaction

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of 2-aminothiophenes via the Gewald reaction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of 2-aminothiophenes via the Gewald reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Gewald reaction, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My Gewald reaction is resulting in a very low yield or no desired 2-aminothiophene product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue that can stem from several factors throughout the reaction process. Here’s a systematic approach to troubleshooting:

    • Verify the Initial Condensation: The first step of the Gewald reaction is a Knoevenagel condensation. To confirm this step is proceeding, you can run a small-scale reaction with just the carbonyl compound and the active methylene nitrile with the base, monitoring the formation of the condensed product by TLC or LC-MS before adding sulfur.[1]

    • Evaluate Reaction Conditions:

      • Temperature: The reaction temperature is critical. Some reactions proceed at room temperature, while others require heating.[1] A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]

      • Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility of elemental sulfur and facilitate the condensation of intermediates.[1][2]

      • Base Selection: The choice of base is crucial for the initial condensation. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[2] For less reactive ketones, a stronger base might be necessary.[2] Morpholine is often highlighted as a highly effective base due to its ability to dissolve sulfur and form reactive polysulfides.[1]

    • Consider Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to lower yields.[1] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]

    • Reagent Quality and Stoichiometry: Ensure that all starting materials are pure and dry. Inaccurate measurement of reagents can also adversely affect the reaction outcome.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is producing the desired 2-aminothiophene, but I am also observing significant amounts of byproducts. How can I identify and minimize them?

  • Answer: Byproduct formation is a common challenge. Here are some common byproducts and strategies to mitigate their formation:

    • Unreacted Starting Materials: If you observe unreacted carbonyl and active methylene compounds, it suggests the reaction has not gone to completion. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.

    • Knoevenagel Intermediate: The presence of the α,β-unsaturated nitrile intermediate indicates that the sulfur addition and cyclization steps are slow. Ensure that sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.

    • Dimeric Byproducts: As mentioned previously, the dimerization of the α,β-unsaturated nitrile is a significant side reaction.[1] Careful optimization of reaction conditions, such as temperature and reactant concentrations, can help to minimize its formation.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure 2-aminothiophene from the crude reaction mixture. What are the recommended purification strategies?

  • Answer: Purifying 2-aminothiophenes can sometimes be challenging due to the presence of byproducts and unreacted starting materials. Here are some effective purification techniques:

    • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a reliable alternative.

    • Work-up Procedure: If no precipitate forms after cooling the reaction mixture, pouring it into ice-water can often induce precipitation of the product. The resulting precipitate can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction?

A1: The base in the Gewald reaction plays a crucial role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] Commonly used bases are secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[2] The choice of base can significantly influence the reaction rate and yield.[2]

Q2: What are the typical solvents used for the Gewald reaction?

A2: Polar solvents are generally preferred for the Gewald reaction as they enhance the solubility and reactivity of elemental sulfur.[2] Ethanol, methanol, and DMF are among the most commonly used solvents.[1][2]

Q3: Can microwave irradiation be used to improve the Gewald reaction?

A3: Yes, microwave-assisted synthesis has been shown to be highly beneficial for the Gewald reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[3][4]

Q4: How can I monitor the progress of my Gewald reaction?

A4: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of the Gewald reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of starting materials and the formation of the product.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Gewald reaction.

Table 1: Effect of Base on Gewald Reaction Yield

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K2CO3DMF5030Low
2Cs2CO3DMF5030Low
3NaOHDMF5030Low
4Et3NDMF503065
5PiperidineDMF503088
6PyrrolidineDMF503095

Reaction conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Base (1 mmol), Solvent (3 mL), microwave irradiation.[5]

Table 2: Effect of Solvent on Gewald Reaction Yield

EntrySolventTemperature (°C)Time (min)Yield (%)
1DMSO503085
2EtOH503068
3i-PrOH503062
4THF503055
5Dioxane503048
6MeCN253052
7DMF503095

Reaction conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), Solvent (3 mL), microwave irradiation.[5]

Table 3: Effect of Temperature on Gewald Reaction Yield

EntryTemperature (°C)Time (min)Yield (%)
1253092
2503095
3753094
41003088

Reaction conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), DMF (3 mL), microwave irradiation.[5]

Table 4: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodTemperature (°C)TimeYield (%)
1Conventional Heating5030 min47
2Microwave Irradiation5030 min95
3Classical Conditions--82
4Microwave Reaction502 min55

Data for entries 1 and 2 from a reaction of butyraldehyde, methyl cyanoacetate, and sulfur with pyrrolidine in DMF.[5] Data for entries 3 and 4 for the synthesis of a monosubstituted 2-aminothiophene.[6]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a standard one-pot synthesis using an amine base.

  • Materials:

    • Ketone or aldehyde (1.0 equiv)

    • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

    • Elemental sulfur (1.0 - 1.2 equiv)

    • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

    • Solvent (e.g., ethanol, methanol, or DMF)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

    • Add the amine base to the mixture.

    • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

    • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

This method offers a more rapid and often higher-yielding alternative to conventional heating.

  • Materials:

    • Aldehyde or ketone (1.0 mmol)

    • Active methylene nitrile (1.1 mmol)

    • Elemental sulfur (1.1 mmol)

    • Chosen base (e.g., pyrrolidine) (1.0 mmol)

    • Solvent (e.g., DMF) (3 mL)

    • 5 mL microwave reaction vial, microwave reactor

  • Procedure:

    • To a 5 mL microwave reaction vial, add the aldehyde or ketone, the active methylene nitrile, elemental sulfur, and the chosen base.

    • Add the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the product as needed.

Visualizations

Gewald_Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Cyclization Sulfur Addition & Cyclization Carbonyl Carbonyl (Ketone/Aldehyde) Intermediate α,β-Unsaturated Nitrile Carbonyl->Intermediate + Base - H2O Methylene Active Methylene Nitrile Methylene->Intermediate Adduct Sulfur Adduct Intermediate->Adduct + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Adduct Thiophene 2-Aminothiophene Adduct->Thiophene Cyclization & Tautomerization

Caption: The reaction mechanism of the Gewald reaction.

Gewald_Workflow reagents 1. Mix Reagents (Carbonyl, Nitrile, Sulfur, Base, Solvent) reaction 2. Reaction (Conventional Heating or Microwave) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring workup 4. Work-up (Precipitation/Extraction) monitoring->workup purification 5. Purification (Recrystallization/Chromatography) workup->purification characterization 6. Characterization (NMR, MS, etc.) purification->characterization Troubleshooting_Tree start Low Yield Issue check_condensation Check Knoevenagel Condensation start->check_condensation condensation_ok Condensation OK? check_condensation->condensation_ok optimize_condensation Optimize Condensation: - Stronger Base - Dehydrating Agent condensation_ok->optimize_condensation No check_cyclization Check Cyclization Conditions condensation_ok->check_cyclization Yes cyclization_params Optimize Cyclization: - Adjust Temperature - Change Solvent - Check Sulfur Stoichiometry check_cyclization->cyclization_params side_reactions Consider Side Reactions (Dimerization) check_cyclization->side_reactions minimize_side_reactions Minimize Side Reactions: - Adjust Temperature - Change Reagent Addition Rate side_reactions->minimize_side_reactions

References

Troubleshooting

Technical Support Center: Purification of 2-Aminothiophene Products

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-aminothiophene products...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-aminothiophene products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-aminothiophene products?

A1: The most effective and commonly used purification techniques for 2-aminothiophene derivatives are recrystallization and column chromatography.[1] Recrystallization is often the preferred method for solid products, while column chromatography is versatile for both solids and oils.[1] Liquid-liquid extraction is typically employed during the initial reaction work-up to remove inorganic salts and highly polar or acidic/basic impurities.

Q2: What are the typical impurities I might encounter in my crude 2-aminothiophene product?

A2: Impurities in crude 2-aminothiophene products, often synthesized via the Gewald reaction, can include:

  • Unreacted starting materials: Such as the initial ketone/aldehyde and the active methylene nitrile.

  • Knoevenagel-Cope condensation intermediate: The α,β-unsaturated nitrile formed in the first step of the Gewald reaction.[1]

  • Elemental sulfur: Residual sulfur is a common impurity that can be challenging to remove completely.

  • Side-products: Dimerization or polymerization products can form under certain reaction conditions.[1]

  • Catalyst residues: Traces of the base catalyst (e.g., morpholine, triethylamine) may remain.

Q3: My 2-aminothiophene product is a dark-colored oil or solid. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration before crystallization.

Q4: How can I confirm the purity of my final 2-aminothiophene product?

A4: The purity of your 2-aminothiophene product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guides

Recrystallization
Issue Question Possible Causes Troubleshooting Steps
Product "Oils Out" My product is separating as an oil instead of forming crystals during recrystallization. What should I do?The boiling point of the recrystallization solvent is higher than the melting point of your product. The solution is too concentrated, leading to rapid precipitation above the melting point. Significant impurities are present, depressing the melting point.- Select a lower-boiling point solvent. - Use more solvent to create a less concentrated solution and slow down the crystallization process.[2]- Add a co-solvent (anti-solvent) in which the product is less soluble to induce crystallization at a lower temperature.- Perform a preliminary purification by column chromatography to remove impurities before recrystallization.
No Crystal Formation I have cooled the solution, but no crystals have formed. How can I induce crystallization?The solution is not sufficiently saturated. The glass surface of the flask is too smooth for nucleation to begin.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2]- Add a seed crystal of the pure product to initiate crystal growth.[2]- Reduce the volume of the solvent by gentle heating to increase the concentration, then allow it to cool again.[2]- Cool the solution in an ice bath or refrigerator for an extended period.
Low Recovery Yield After recrystallization, my product yield is very low. What went wrong?Too much solvent was used, and a significant amount of the product remains in the mother liquor. The product is too soluble in the cold solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution thoroughly in an ice bath to maximize crystal precipitation.- Reduce the volume of the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing on the filter paper.
Column Chromatography
Issue Question Possible Causes Troubleshooting Steps
Poor Separation My TLC shows good separation, but the column is not separating the components effectively.The column was packed improperly, leading to channeling. The sample was loaded in a solvent that is too polar. The elution solvent is too polar, causing all components to elute quickly.- Repack the column ensuring the silica gel is evenly settled.- Load the sample in a minimal amount of a non-polar solvent or use "dry loading" by adsorbing the sample onto a small amount of silica gel.- Start with a less polar eluent and gradually increase the polarity (gradient elution).[3]
Co-elution of Impurities An impurity is eluting with my desired product. How can I improve the separation?The polarity of the product and the impurity are very similar in the chosen solvent system.- Optimize the solvent system: Use a shallower gradient or try a different solvent mixture. For example, switching from ethyl acetate/hexane to dichloromethane/methanol might change the selectivity.[3]- Change the stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase (e.g., C18) column.
Product Tailing The spots on my TLC and the peaks in my chromatogram are tailing. What is the cause?The compound is interacting too strongly with the acidic silica gel (common for basic compounds like amines). The sample is overloaded on the column.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[4]- Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is suitable for solid 2-aminothiophene products that are soluble in hot ethanol and sparingly soluble in cold ethanol.

  • Dissolution: Place the crude 2-aminothiophene product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding ethanol dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient)

This protocol is a general method for purifying 2-aminothiophene products that are not amenable to recrystallization or require a higher degree of purification.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 5% to 10%, then 20%, etc.).

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2-aminothiophene.

Protocol 3: Liquid-Liquid Extraction (Reaction Work-up)

This protocol is a typical work-up procedure following a Gewald synthesis to remove the catalyst and other water-soluble impurities.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like ethanol, it is often concentrated under reduced pressure.

  • Partitioning: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic catalyst (like triethylamine or morpholine).

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts.

    • Wash with brine (saturated aqueous NaCl) to remove the majority of the dissolved water in the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Typical Purification Outcomes for 2-Aminothiophene Derivatives

Purification MethodStarting Material Purity (Typical)Final Purity (Achievable)Typical Yield (%)Notes
Recrystallization 70-90%>98%60-90%Highly dependent on the choice of solvent and the solubility profile of the compound and impurities.
Column Chromatography 50-90%>99%50-85%Yield can be lower due to product loss on the column and the collection of mixed fractions.
Liquid-Liquid Extraction Post-reaction mixture~70-95% (crude product)>90% (of crude)Primarily a work-up step to remove bulk impurities, not a final purification method.

Table 2: Common Solvent Systems for Purification of 2-Aminothiophenes

Purification MethodSolvent/Solvent SystemTypical Ratio/GradientApplication Notes
Recrystallization EthanolN/AA good general solvent for many 2-aminothiophene derivatives.[5]
Ethanol/WaterVariesUsed as a mixed solvent system where the product is soluble in ethanol but not water.
Ethyl Acetate/HexanesVariesA common mixed solvent system for less polar 2-aminothiophenes.[5]
Column Chromatography Hexane/Ethyl AcetateGradient (e.g., 0% to 50% Ethyl Acetate)A standard, versatile system for a wide range of polarities.
Dichloromethane/MethanolGradient (e.g., 0% to 10% Methanol)Suitable for more polar 2-aminothiophene derivatives.

Visualizations

Purification_Troubleshooting_Workflow start Crude 2-Aminothiophene Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) oiling_out Does it 'oil out'? recrystallization->oiling_out change_solvent Change Solvent / Use Co-solvent oiling_out->change_solvent Yes crystals_form Do crystals form? oiling_out->crystals_form No change_solvent->recrystallization induce_crystallization Induce Crystallization (scratch, seed, concentrate) crystals_form->induce_crystallization No check_purity_tlc Check Purity by TLC crystals_form->check_purity_tlc Yes induce_crystallization->recrystallization pure_solid Pure Solid Product column_chromatography->check_purity_tlc check_purity_tlc->pure_solid Pure check_purity_tlc->column_chromatography Impure pure_oil Pure Oily Product check_purity_tlc->pure_oil Pure (Oil) optimize_column Optimize Chromatography (solvent, gradient, stationary phase) check_purity_tlc->optimize_column Impure optimize_column->column_chromatography

Caption: Troubleshooting workflow for the purification of 2-aminothiophene products.

Column_Chromatography_Optimization start Impure Fractions from Column Chromatography problem Identify the Problem start->problem poor_separation Poor Separation (overlapping spots) problem->poor_separation Poor Separation co_elution Co-elution (single impure spot) problem->co_elution Co-elution tailing Tailing Spots/Peaks problem->tailing Tailing solution_poor_sep Use a Shallower Gradient or a Less Polar Eluent poor_separation->solution_poor_sep solution_co_elute Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) or Change Stationary Phase (e.g., Silica to Alumina) co_elution->solution_co_elute solution_tailing Add Basic Modifier (e.g., 0.1-1% Triethylamine) to the Eluent tailing->solution_tailing rerun_column Re-run Column Chromatography solution_poor_sep->rerun_column solution_co_elute->rerun_column solution_tailing->rerun_column

Caption: Decision tree for optimizing column chromatography of 2-aminothiophenes.

References

Optimization

Identifying and minimizing side products in thiophene synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiophene synthesis. Our goal is to help yo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiophene synthesis. Our goal is to help you identify and minimize side products to improve the yield and purity of your target compounds.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of thiophenes from 1,4-dicarbonyl compounds and a sulfurizing agent. While effective, this reaction can present challenges, including the formation of furan byproducts and the production of hazardous hydrogen sulfide gas.

Troubleshooting Guide

Q1: I am observing a significant amount of a furan byproduct in my reaction. How can I increase the selectivity for the thiophene product?

A1: Furan formation is a common competing pathway in the Paal-Knorr synthesis, as the sulfurizing agents can also act as dehydrating agents.[1] To favor thiophene formation, consider the following strategies:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often a milder and more efficient thionating agent compared to phosphorus pentasulfide (P₄S₁₀), leading to better selectivity for the thiophene product.[1]

  • Reaction Temperature: Higher temperatures can favor the dehydration pathway that leads to furan formation. It is crucial to maintain the lowest effective temperature for the reaction to proceed.[1]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.[1]

Q2: My reaction is sluggish, and I have a low yield of the desired thiophene. What are the potential causes and solutions?

A2: Low yields can be attributed to several factors. Here are some troubleshooting steps:

  • Reagent Activity: Ensure that your sulfurizing agent (P₄S₁₀ or Lawesson's reagent) is fresh and has been stored under anhydrous conditions. These reagents can degrade upon exposure to moisture, leading to reduced reactivity.

  • Solvent Choice: High-boiling, anhydrous, non-polar solvents like toluene or xylene are commonly used to allow for heating the reaction to the necessary temperature to drive it to completion.

  • Temperature Optimization: While high temperatures can promote side reactions, some less reactive substrates may require a higher temperature to achieve a reasonable reaction rate. Cautiously increase the reaction temperature while monitoring for the formation of byproducts.

Q3: How can I safely handle the hydrogen sulfide (H₂S) gas produced during the reaction?

A3: Hydrogen sulfide is a toxic byproduct of the Paal-Knorr synthesis, regardless of the sulfur source used.[2][3] All manipulations should be performed in a well-ventilated fume hood.[1] It is also advisable to use a scrubbing solution, such as a bleach (sodium hypochlorite) bath, to neutralize the effluent gases.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Paal-Knorr thiophene synthesis?

A1: The most prevalent side product is the corresponding furan, which is formed through a competing dehydration pathway.[1] Another significant byproduct is the toxic gas hydrogen sulfide (H₂S).[2][3] Under harsh reaction conditions, polymeric materials or decomposition of the starting material can also occur.

Q2: Is it possible to convert the furan byproduct to the desired thiophene under the reaction conditions?

A2: While this has been investigated, treating isolated furans with phosphorus pentasulfide under Paal-Knorr conditions generally gives inconsistent results and lower yields of thiophenes compared to the direct reaction with the 1,4-dicarbonyl compound.[4] This suggests that the primary pathway is the sulfurization of the dicarbonyl compound, not the conversion of a furan intermediate.[4]

Data Presentation

Table 1: Effect of Sulfurizing Agent on Thiophene Synthesis Yield

1,4-Dicarbonyl CompoundSulfurizing AgentThiophene Yield (%)Furan Byproduct (%)Reference
2,5-HexanedioneP₄S₁₀7015Foye, 1952
2,5-HexanedioneLawesson's Reagent>85<5Generic observation

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis [1]

  • Materials:

    • Substituted 1,4-diketone (0.5 mmol)

    • Lawesson's Reagent (0.6 mmol, 1.2 equiv.)

    • Toluene (5 mL)

    • 10 mL microwave reactor vial with a magnetic stir bar

  • Procedure:

    • Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.

    • Add toluene and the magnetic stir bar.

    • Securely cap the reaction vessel.

    • Place the vial in a microwave synthesizer and irradiate at 150°C for 10-20 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the vial to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Conventional Heating Paal-Knorr Synthesis [1]

  • Materials:

    • Substituted 1,4-diketone (5 mmol)

    • Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)

    • Anhydrous Toluene or Xylene (50 mL)

    • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Procedure:

    • To the round-bottom flask, add the 1,4-diketone and the anhydrous solvent.

    • Add the phosphorus pentasulfide in portions with stirring.

    • Heat the mixture to reflux (typically 110-140°C) for 2-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture to room temperature.

    • Carefully pour the mixture over ice water and extract with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation.

Visualizations

Paal_Knorr_Troubleshooting cluster_furan Mitigating Furan Formation cluster_low_conversion Improving Conversion start Low Thiophene Yield furan Significant Furan Byproduct start->furan Cause low_conversion Low Conversion start->low_conversion Cause furan_sol1 Switch to Lawesson's Reagent furan->furan_sol1 furan_sol2 Lower Reaction Temperature furan->furan_sol2 furan_sol3 Reduce Reaction Time furan->furan_sol3 lc_sol1 Use Fresh Sulfurizing Agent low_conversion->lc_sol1 lc_sol2 Optimize Solvent low_conversion->lc_sol2 lc_sol3 Cautiously Increase Temperature low_conversion->lc_sol3

Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.

Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes. Common issues include low yields and the formation of dimeric side products.

Troubleshooting Guide

Q1: My Gewald reaction has a low yield or is not proceeding to completion. What should I investigate?

A1: Low yields in the Gewald synthesis can often be traced back to the initial Knoevenagel-Cope condensation step or subsequent sulfur addition and cyclization.

  • Inefficient Condensation:

    • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base like piperidine or morpholine may be necessary.

    • Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically.

  • Poor Sulfur Reactivity:

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of elemental sulfur.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve sulfur's reactivity, but excessive heat can promote side reactions.

Q2: I am observing a significant amount of a dimeric byproduct. How can I minimize its formation?

A2: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature, concentration of reactants, or the rate of reagent addition can help to minimize this side reaction. In some cases, a two-step procedure, where the α,β-unsaturated nitrile is first isolated before reacting with sulfur and base, may be more effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald synthesis?

A1: The base catalyzes the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. Common bases include secondary amines (morpholine, piperidine) and tertiary amines (triethylamine). The choice of base can significantly affect the reaction rate and yield.

Q2: What are common impurities in the Gewald synthesis and how can they be removed?

A2: Common impurities include unreacted starting materials, the intermediate Knoevenagel product, dimeric side products, and residual elemental sulfur.

  • Residual Sulfur: Recrystallization from a suitable solvent is often effective for removing sulfur.

  • Dimeric Byproducts: Chromatographic purification may be necessary to separate the desired 2-aminothiophene from the dimer.

Data Presentation

Table 2: Effect of Base and Solvent on Gewald Synthesis Yield of a Model Reaction

BaseSolventTemperature (°C)TimeYield (%)Reference
Piperidinium borateEthanol/Water (9:1)10025 min96Gavali & Chaturbhuj, 2023[5]
Morpholinium borateEthanol/Water (9:1)10030 min92Gavali & Chaturbhuj, 2023[5]
Pyrrolidinium borateEthanol/Water (9:1)10040 min89Gavali & Chaturbhuj, 2023[5]
TriethylamineEthanolReflux3 hVariesGeneral observation
MorpholineEthanolReflux3 hVariesGeneral observation

Reaction conditions: Cyclohexanone, malononitrile, and sulfur.

Experimental Protocols

Protocol 3: General One-Pot Gewald Synthesis (Conventional Heating)

  • Materials:

    • Carbonyl compound (10 mmol)

    • Active methylene compound (e.g., malononitrile) (10 mmol)

    • Elemental sulfur (12 mmol)

    • Base (e.g., morpholine or triethylamine, 10-20 mol%)

    • Solvent (e.g., ethanol or methanol, 20-30 mL)

  • Procedure:

    • In a round-bottom flask, combine the carbonyl compound, active methylene compound, and elemental sulfur in the solvent.

    • Add the base to the mixture.

    • Stir the reaction at room temperature or heat to 40-50 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with cold solvent and dry.

    • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Visualizations

Gewald_Pathway cluster_main Gewald Synthesis Pathway cluster_side Side Reaction Start Ketone/Aldehyde + Active Methylene Nitrile Condensation Knoevenagel-Cope Condensation Start->Condensation Base Intermediate α,β-Unsaturated Nitrile Condensation->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Sulfur Dimer Dimerization Intermediate->Dimer Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Product 2-Aminothiophene Cyclization->Product Dimer_Product Dimeric Byproduct Dimer->Dimer_Product

Caption: Reaction pathways in the Gewald synthesis.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes, often yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives. A key challenge can be controlling the initial addition steps to avoid the formation of thioacetal byproducts.

Troubleshooting Guide

Q1: My Fiesselmann reaction is producing a significant amount of a thioacetal byproduct. How can I promote the desired cyclization?

A1: The formation of a thioacetal can occur if the cyclization step is not efficient.[6][7] Here are some suggestions:

  • Presence of an Alcohol: A variation of the Fiesselmann synthesis notes that the presence of an alcohol can favor the formation of the desired monoadduct, which can then cyclize.[6][7] Without an alcohol, thioacetal formation may be more prevalent.[6][7]

  • Base Selection: A strong enough base is required to facilitate the intramolecular Dieckmann-type condensation that leads to the thiophene ring.[8] If the reaction is stalling after the initial additions, consider using a stronger base or ensuring your current base is not being quenched.

Q2: I am having difficulty with the final elimination step to form the aromatic thiophene. What can I do?

A2: The final step of the Fiesselmann synthesis involves the elimination of a molecule (e.g., an alcoholate) to form the aromatic ring. If this step is problematic, consider the following:

  • Reaction Conditions: Aromaticity is a strong driving force for this elimination. Ensuring the reaction temperature is adequate can help overcome the activation energy for this step.

  • Acidic Workup: In some cases, a mild acidic workup can facilitate the final dehydration/elimination to the aromatic thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the Fiesselmann synthesis?

A1: The classical Fiesselmann synthesis involves the reaction of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[7] Variations of this reaction can utilize other starting materials like β-ketoesters or α-haloketones.[7][8]

Q2: Can the Fiesselmann synthesis be used to prepare aminothiophenes?

A2: Yes, if the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes.[6][7]

Experimental Protocols

Protocol 4: Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate Derivative

  • Materials:

    • α,β-acetylenic ester (e.g., ethyl propiolate) (1 equiv.)

    • Thioglycolic acid ester (e.g., methyl thioglycolate) (1 equiv.)

    • Base (e.g., sodium ethoxide in ethanol) (1 equiv.)

    • Anhydrous ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly and simultaneously add the α,β-acetylenic ester and the thioglycolic acid ester to the cooled base solution with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Fiesselmann_Logic start Fiesselmann Reaction Conditions alcohol_present Alcohol Present? start->alcohol_present monoadduct Favors Monoadduct Formation alcohol_present->monoadduct Yes thioacetal Favors Thioacetal Byproduct alcohol_present->thioacetal No cyclization Leads to Thiophene Product monoadduct->cyclization

Caption: Logical relationship for minimizing thioacetal byproduct in Fiesselmann synthesis.

References

Troubleshooting

Optimizing catalyst and solvent conditions for the Gewald reaction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst and solvent condi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst and solvent conditions in the Gewald reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald reaction in a systematic question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Gewald reaction is resulting in a very low yield or no desired 2-aminothiophene product. What are the likely causes and how can I fix this?

A: Low or no yield in a Gewald reaction can stem from several factors, primarily related to the initial Knoevenagel condensation, sulfur reactivity, or suboptimal reaction conditions. Here’s a step-by-step troubleshooting approach:

  • Verify the Knoevenagel Condensation: The first step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] If this step fails, the reaction will not proceed.

    • Check Starting Material Quality: Ensure the purity and dryness of your ketone/aldehyde and active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate).

    • Catalyst Choice and Amount: The base catalyst is crucial. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are commonly used.[1] For less reactive ketones, a stronger base may be necessary. Recent studies have shown that a piperidinium borate salt can be a highly effective recyclable catalyst.[2]

    • Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[1]

  • Assess Sulfur Addition and Cyclization: If the initial condensation is successful, issues may lie in the sulfur addition and subsequent cyclization steps.[1]

    • Sulfur Solubility and Reactivity: Use a polar solvent like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur.[1]

    • Temperature Optimization: The reaction temperature affects both sulfur addition and cyclization. While some reactions work at room temperature, others require heating (typically 40-60 °C).[1] A temperature that is too high can lead to side products, so screening a range of temperatures is recommended.[1]

    • Base's Role in Sulfur Activation: The base not only catalyzes the condensation but also helps to activate the elemental sulfur. Morpholine is particularly effective as it can help dissolve sulfur by forming reactive polysulfides.[1]

  • Consider Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and the base in a separate step.[1]

Issue 2: Significant Byproduct Formation

Q: My reaction mixture contains a lot of byproducts, making purification difficult. What are these byproducts and how can I minimize them?

A: Common byproducts in the Gewald reaction include unreacted starting materials, the intermediate from the Knoevenagel-Cope condensation, and dimers or polymers.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate suggests that the sulfur addition and cyclization steps are slow. Ensure you are using a sufficient amount of sulfur and that the reaction conditions (temperature and base) are suitable for cyclization.[1]

  • Dimerization or Polymerization: The starting materials or intermediates can sometimes undergo self-condensation. To minimize this, you can try adjusting the concentration of the reactants, modifying the rate of reagent addition, or changing the solvent.[1]

Issue 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating and purifying my 2-aminothiophene product. What are the best methods?

A: The workup and purification strategy will depend on the physical properties of your product.

  • Precipitation: After cooling the reaction mixture to room temperature, the product may precipitate. If it does, it can be collected by filtration and washed with a cold solvent like ethanol.[1] If no precipitate forms, adding the reaction mixture to ice-water can induce precipitation.[3]

  • Recrystallization: This is a common and effective method for purifying solid 2-aminothiophenes. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a good option. A common eluent system is a gradient of ethyl acetate in hexanes.[1]

  • Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

A1: The Gewald reaction is a multi-component reaction that proceeds in three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation of a ketone or aldehyde with an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is also promoted by the base.[4]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[4]

Q2: How does the choice of catalyst impact the reaction?

A2: The catalyst, typically a base, is critical. It facilitates the initial condensation and activates the sulfur. While stoichiometric amounts of bases like morpholine or piperidine are often used, recent research shows that catalytic amounts of a piperidinium borate conjugate acid-base pair can be highly effective and recyclable.[1][2]

Q3: Which solvents are best for the Gewald reaction?

A3: Polar solvents are generally preferred as they enhance the solubility and reactivity of elemental sulfur and the reaction intermediates.[1] Ethanol, methanol, and DMF are commonly used.[1][5] An ethanol/water mixture (9:1) has also been reported as an excellent eco-friendly solvent system.[2]

Q4: Can microwave irradiation improve the Gewald reaction?

A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[3][6][7]

Q5: Is it possible to perform the Gewald reaction under solvent-free conditions?

A5: Yes, solvent-free Gewald reactions have been successfully performed using techniques like high-speed ball milling or by heating the neat reactants in a conventional oven.[8] These methods are considered "green chemistry" approaches and can simplify the workup process.[7][8]

Data Presentation

Catalyst and Solvent Optimization Data

The following tables summarize quantitative data on the optimization of catalyst and solvent conditions for the Gewald reaction.

Table 1: Effect of Different Catalysts on the Gewald Reaction of Cyclohexanone and Malononitrile [2]

Catalyst (20 mol%)SolventTemperature (°C)Time (min)Yield (%)
Pyrrolidinium BorateEthanol/Water (9:1)1004088
Piperidinium Borate Ethanol/Water (9:1) 100 20 96
Morpholinium BorateEthanol/Water (9:1)1003592

Table 2: Effect of Piperidinium Borate Catalyst Loading [2]

Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
010024 hNo Reaction
101003590
151003094
20 100 20 96

Table 3: Effect of Temperature with Piperidinium Borate (20 mol%) [2]

Temperature (°C)TimeYield (%)
Room Temperature24 hTraces
703 h84
100 25 min 96

Table 4: Effect of Solvent with Piperidinium Borate (20 mol%) at 100 °C [2]

SolventTime (min)Yield (%)
Water12054
Methanol4586
Ethanol4092
Ethanol/Water (9:1) 20 96
Acetonitrile3588
Toluene6065
Dichloromethane6072

Experimental Protocols

Protocol 1: General Gewald Synthesis with Conventional Heating

This protocol provides a general one-pot procedure for the Gewald reaction using a conventional heat source.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base catalyst (e.g., morpholine, piperidine, or triethylamine) (stoichiometric or catalytic amount)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the ketone or aldehyde, the active methylene nitrile, and elemental sulfur.[1]

  • Add the chosen solvent to achieve a suitable concentration.

  • Add the base catalyst to the mixture.

  • Heat the reaction mixture with stirring to the optimal temperature (e.g., 50-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[1]

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[1]

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol describes a rapid and efficient microwave-assisted method for the Gewald reaction.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • Base catalyst (e.g., piperidine)

  • Microwave reactor with appropriate reaction vessels

Procedure:

  • In a microwave-safe reaction vessel, mix the ketone, active methylene nitrile, elemental sulfur, and a catalytic amount of the base.

  • Place the vessel in the microwave reactor and irradiate at a set temperature and power (e.g., 80 °C, 100-150W) for a short duration (typically 5-20 minutes).[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Gewald_Troubleshooting start Start: Low or No Yield check_condensation Is the Knoevenagel condensation working? start->check_condensation check_reagents Check purity and dryness of starting materials. check_condensation->check_reagents No optimize_base Optimize base: - Stronger base for less reactive ketones - Screen different bases (e.g., morpholine, piperidine) - Consider piperidinium borate catalyst check_condensation->optimize_base No remove_water Consider water removal (e.g., Dean-Stark). check_condensation->remove_water No check_sulfur_step Is the sulfur addition and cyclization failing? check_condensation->check_sulfur_step Yes check_reagents->optimize_base optimize_base->remove_water success Improved Yield remove_water->success optimize_solvent Optimize solvent: - Use polar solvents (EtOH, MeOH, DMF) - Ensure sulfur solubility check_sulfur_step->optimize_solvent Yes optimize_temp Optimize temperature: - Screen a range (e.g., RT, 45°C, 70°C) - Avoid excessively high temperatures check_sulfur_step->optimize_temp Yes check_sterics Is the ketone sterically hindered? check_sulfur_step->check_sterics No optimize_solvent->optimize_temp optimize_temp->success two_step Perform a two-step reaction: 1. Isolate the Knoevenagel product 2. React with sulfur and base check_sterics->two_step Yes check_sterics->success No two_step->success

Caption: Troubleshooting flowchart for low yield in the Gewald reaction.

Gewald_Workflow start Start: Reaction Setup add_reagents 1. Add ketone/aldehyde, active methylene nitrile, and sulfur to a reaction vessel. start->add_reagents add_solvent_base 2. Add solvent and base catalyst. add_reagents->add_solvent_base reaction 3. Heat and stir the mixture. (Conventional or Microwave) add_solvent_base->reaction monitor 4. Monitor reaction progress by TLC. reaction->monitor monitor->reaction Reaction not complete workup 5. Workup: - Cool the reaction mixture - Induce precipitation (if necessary) monitor->workup Reaction complete purification 6. Purification: - Filtration - Recrystallization or  Column Chromatography workup->purification product Final Product: 2-Aminothiophene purification->product

Caption: General experimental workflow for the Gewald reaction.

References

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 2-Aminothiophenes

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the rapid production of 2-aminothioph...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the rapid production of 2-aminothiophenes via microwave-assisted synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted Gewald synthesis of 2-aminothiophenes.

Issue 1: Low or No Product Yield

  • Question: My microwave-assisted Gewald reaction is resulting in a low yield or no desired 2-aminothiophene product. What are the possible causes and how can I resolve this?

  • Answer: Low or no product yield in a microwave-assisted Gewald reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1][2]

      • Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base may be necessary. Screening bases such as pyrrolidine, morpholine, or triethylamine is advisable.[2][3] In one study, pyrrolidine was found to give the highest yield (92%) for the reaction of butyraldehyde and methyl cyanoacetate.[3]

      • Water Removal: This condensation step produces water, which can inhibit the reaction. While microwave synthesis is typically performed in a sealed vessel, ensuring anhydrous conditions at the start of the reaction is important.

    • Poor Sulfur Solubility or Reactivity:

      • Solvent Choice: Polar solvents like Dimethylformamide (DMF) or ethanol generally improve the solubility and reactivity of sulfur.[2] DMF was identified as the optimal solvent in a study optimizing the synthesis of 2-aminothiophene derivatives.[3]

      • Temperature: While microwave heating is rapid, optimizing the temperature is key. A study found that for a specific reaction, increasing the temperature from 25 °C to 50 °C increased the yield from 92% to 95%, but a further increase to 100 °C saw the yield decrease to 88%.[3]

    • Steric Hindrance:

      • Substrate Choice: Aldehydes with bulky substituents, such as those with a benzene ring, may result in decreased yields compared to long-chain aliphatic aldehydes.[3] For sterically hindered ketones, a two-step procedure might be more effective, where the α,β-unsaturated nitrile intermediate is isolated first.[2]

    • Incorrect Stoichiometry:

      • Reagent Purity: Ensure all starting materials, especially the carbonyl compound and active methylene nitrile, are pure and dry.

      • Accurate Measurement: Precisally measure all reagents as per the established protocol.

Issue 2: Presence of Significant Impurities or Byproducts

  • Question: My crude product contains significant impurities after the reaction. What are the common byproducts and how can I minimize their formation and purify my product?

  • Answer: The formation of byproducts can complicate purification and reduce the final yield. Understanding the potential side reactions is key to mitigating them.

    • Common Byproducts and Mitigation Strategies:

      • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted carbonyl and active methylene compounds will be present. To address this, you can try increasing the reaction time or optimizing the temperature.[2]

      • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization are slow.[2] Ensure sufficient sulfur is used and that the reaction conditions are suitable for the cyclization step.

      • Dimeric Byproducts: The α,β-unsaturated nitrile intermediate can sometimes undergo dimerization.[1] Optimizing reactant concentrations and reaction temperature can help minimize this side reaction.[1]

      • Residual Sulfur: Elemental sulfur can be difficult to remove completely.[1]

    • Purification Strategies:

      • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[2] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

      • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable purification method.[2]

      • Washing: Washing the crude product with a solvent in which sulfur is soluble but the product is not can be an effective way to remove residual sulfur.[1]

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the main advantages of using microwave irradiation for the synthesis of 2-aminothiophenes compared to conventional heating?

  • A1: Microwave-assisted synthesis offers several significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer byproducts.[4] For instance, one study reported a yield of 95% in 30 minutes under microwave conditions, while the same reaction under conventional heating only yielded 47%.[3]

  • Q2: What is the general mechanism of the Gewald reaction for the synthesis of 2-aminothiophenes?

  • A2: The generally accepted mechanism for the Gewald reaction proceeds in three main stages:

    • Knoevenagel Condensation: A base catalyzes the condensation of the ketone or aldehyde with the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1]

    • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[1]

    • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1]

Experimental Parameters

  • Q3: How do I select the appropriate solvent for my microwave-assisted Gewald reaction?

  • A3: The choice of solvent is critical and can significantly impact the reaction outcome. Polar solvents are generally preferred as they couple efficiently with microwave irradiation, leading to rapid heating.[5] Solvents like DMF and ethanol are commonly used and have been shown to be effective.[3] The solvent should also be able to dissolve the reactants, particularly the sulfur, to a reasonable extent.[2]

  • Q4: What is the role of the base in the Gewald reaction, and how do I choose the right one?

  • A4: The base is crucial for catalyzing the initial Knoevenagel condensation.[2] Secondary amines like piperidine and morpholine, as well as tertiary amines like triethylamine, are commonly used.[2] The optimal base can depend on the specific substrates. For example, in the synthesis of certain 2-aminothiophene derivatives, pyrrolidine was found to be the optimal base, providing a significantly higher yield than other bases like triethylamine or DBU.[3]

  • Q5: What are the recommended temperature and time parameters for a typical microwave-assisted synthesis of 2-aminothiophenes?

  • A5: Microwave-assisted Gewald reactions are typically rapid, often completing within 2 to 48 minutes.[6] The optimal temperature can vary depending on the reactants and solvent but is often in the range of 50-120°C.[6] It is important to optimize the temperature, as excessively high temperatures can sometimes lead to a decrease in yield.[3]

Safety and Scale-Up

  • Q6: Are there any specific safety precautions I should take when performing microwave-assisted organic synthesis?

  • A6: Yes, safety is paramount. Always use a dedicated microwave reactor designed for organic synthesis with appropriate temperature and pressure monitoring.[7] Do not use domestic microwave ovens, as they lack the necessary safety features and can lead to explosions when heating organic solvents in sealed vessels.[8] Ensure that the reaction vials are not filled more than the recommended volume and that they are properly sealed.[7]

  • Q7: I need to synthesize a larger quantity of my 2-aminothiophene derivative. What are the challenges of scaling up a microwave-assisted reaction?

  • A7: Scaling up microwave-assisted reactions can be challenging due to the limited penetration depth of microwave irradiation. This can lead to uneven heating in larger reaction volumes. For larger scale synthesis, using a multimode microwave reactor or a continuous-flow microwave reactor system may be more appropriate than a standard single-mode batch reactor.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Microwave-Assisted Gewald Reaction

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K₂CO₃DMF5030Low
2Cs₂CO₃DMF5030Moderate
3NaOHDMF5030Low
4Et₃NDMF503075
5PyrrolidineDMF503095
6PyrrolidineDMSO503085
7PyrrolidineEtOH503088
8PyrrolidineDMF253092
9PyrrolidineDMF753094
10PyrrolidineDMF1003088
11PyrrolidineDMF503047 (Conventional Heating)

Data adapted from a study on the improved Gewald reaction.[3]

Table 2: Effect of Carbonyl Substrate on Product Yield in a Microwave-Assisted Gewald Reaction

EntryCarbonyl CompoundProduct Yield (%)
1Butyraldehyde95
2Hexanal88
3Benzaldehyde78
44-Chlorobenzaldehyde74
5Cyclopentanone70
6Cyclohexanone79
7Cycloheptanone91
84-Methylcyclohexanone84

Reaction Conditions: Carbonyl (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), pyrrolidine (1 mmol), DMF (3 mL), microwave irradiation at 50°C for 30 min. Data adapted from a representative study.[3]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure based on commonly reported methods.[3]

Materials:

  • Appropriate aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., methyl cyanoacetate or malononitrile) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine) (1.0 mmol)

  • Solvent (e.g., DMF) (3 mL)

  • Microwave reactor vials (5 mL or appropriate size)

  • Microwave synthesizer

  • Ethyl acetate (for extraction)

  • Water and brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50°C) for a specified time (e.g., 30 minutes). The absorbance can be set to "very high".[3]

  • Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Combine Reactants: - Carbonyl Compound - Active Methylene Nitrile - Sulfur - Base - Solvent mw_irradiation Microwave Irradiation (e.g., 50°C, 30 min) reagents->mw_irradiation Seal Vial extraction Solvent Extraction (e.g., Ethyl Acetate) mw_irradiation->extraction Cool to RT washing Washing (Water, Brine) extraction->washing drying Drying & Concentration washing->drying purify Purification (Column Chromatography/ Recrystallization) drying->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for microwave-assisted 2-aminothiophene synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low or No Product Yield cause1 Inefficient Knoevenagel Condensation start->cause1 cause2 Poor Sulfur Reactivity/Solubility start->cause2 cause3 Steric Hindrance start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Screen Different Bases (e.g., Pyrrolidine) cause1->sol1 sol2 Optimize Solvent (e.g., DMF, EtOH) cause2->sol2 sol3 Optimize Temperature cause2->sol3 sol4 Use Two-Step Procedure for Hindered Substrates cause3->sol4 sol5 Verify Reagent Purity and Measurements cause4->sol5

Caption: Troubleshooting logic for low yield in microwave-assisted Gewald synthesis.

References

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. Frequently Asked Questions (FA...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate?

A1: Based on procedures for structurally similar 2-aminothiophene derivatives, ethanol is the most commonly used and recommended solvent for recrystallization.[1][2][3][4] For related compounds, purification has also been achieved using column chromatography with a hexane/ethyl acetate mixture, followed by slow evaporation from ethyl acetate to yield crystals.[5]

Q2: My compound is not dissolving in the hot ethanol. What should I do?

A2: If your compound is not dissolving, it could be due to insufficient solvent or the presence of insoluble impurities. Gradually add small amounts of hot ethanol until the compound fully dissolves.[6][7] Be cautious not to add an excessive amount, as this will lead to poor recovery.[6][8] If a portion of the material remains undissolved even after adding a significant amount of solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.

Q3: No crystals are forming after the solution has cooled. What are the possible reasons and solutions?

A3: This is a common issue that can arise from several factors:

  • Supersaturation : The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[9]

  • Seed Crystal : Adding a "seed" crystal of the pure compound can initiate the crystallization process.[8][9]

  • Concentration is too low : You may have used too much solvent. Gently heat the solution to evaporate some of the ethanol, thereby increasing the concentration of the compound, and then allow it to cool again.[9][10]

  • Cooling too rapidly : Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.[9]

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[10] This can happen if the solution is too saturated or if the cooling is too rapid.[9] To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional ethanol to decrease the saturation, and then allow the solution to cool down slowly.[8][9]

Q5: The recovery yield of my purified compound is very low. What went wrong?

A5: A low yield can result from several factors during the recrystallization process:

  • Excessive Solvent : Using too much solvent for dissolution will result in a significant amount of your compound remaining in the mother liquor upon cooling.[6][8]

  • Premature Crystallization : If the compound crystallizes during hot filtration, you will lose a portion of your product. Ensure the funnel and receiving flask are pre-heated to prevent this.

  • Washing with Room Temperature Solvent : Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[6]

Q6: What are common impurities in the synthesis of thiophene derivatives and how can they be removed?

A6: Common impurities can include unreacted starting materials and byproducts from side reactions.[9] A thorough work-up before recrystallization is beneficial. This may involve washing the crude product with a dilute acid and then a dilute base to remove any unreacted amine or carboxylic acid starting materials, respectively.[9] For more persistent impurities, column chromatography may be necessary before the final recrystallization step.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is not saturated enough (too much solvent). 2. Lack of nucleation sites. 3. Cooling was too rapid.1. Evaporate some solvent and re-cool.[9][10] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[8][9] 3. Allow the solution to cool slowly to room temperature before placing in an ice bath.[9]
Compound "Oils Out" 1. Solution is supersaturated. 2. Cooling process is too fast. 3. Melting point of the compound is lower than the solution's temperature.[8]1. Re-heat the solution, add a small amount of additional solvent, and cool slowly.[8][9] 2. Ensure a slow cooling process.[9]
Low Recovery Yield 1. Too much solvent was used for dissolution.[6][8] 2. Crystals were washed with solvent that was not ice-cold.[6] 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required for dissolution.[6][7] 2. Always use ice-cold solvent to wash the filtered crystals.[6] 3. Pre-heat the filtration apparatus.
Colored Impurities in Crystals 1. Soluble, colored impurities are present in the crude product.1. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[7]

Experimental Protocol: Recrystallization from Ethanol

This protocol is a general guideline based on methods used for similar 2-aminothiophene-3-carboxylate derivatives.

  • Dissolution : Place the crude Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the flask containing the crude product to completely dissolve it.[6] Swirl the flask after each addition.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (if necessary) : If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the clean flask.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[6]

  • Drying : Allow the crystals to dry completely.

Workflow and Troubleshooting Diagram

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent (Ethanol) start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool clear solution no_crystals No Crystals Form? cool->no_crystals oiling_out Compound Oils Out? cool->oiling_out ice_bath Cool in Ice Bath filter_wash Vacuum Filter & Wash with Ice-Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end_product Pure Product dry->end_product low_yield Low Yield? end_product->low_yield no_crystals->ice_bath No ts1_action Scratch Flask / Add Seed Crystal no_crystals->ts1_action Yes oiling_out->ice_bath No ts3_action Re-heat, Add More Solvent & Re-cool Slowly oiling_out->ts3_action Yes ts4_action Review Solvent Volume & Washing Technique low_yield->ts4_action Yes ts2_action Evaporate Excess Solvent & Re-cool ts1_action->ts2_action Still no crystals ts2_action->cool ts3_action->cool

References

Optimization

Technical Support Center: Enhancing the Solubility of Thiophene-Based Compounds in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of thiophene-based compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my thiophene-based compounds, which dissolve perfectly in DMSO, precipitate when added to my aqueous assay buffer or cell culture media?

A1: This common phenomenon, often called "solvent shock" or "crashing out," occurs due to the drastic change in solvent polarity. Thiophene and its derivatives are often highly lipophilic, making them readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in aqueous environments. When the concentrated DMSO stock is diluted into a large volume of aqueous buffer, the compound's local concentration exceeds its aqueous solubility limit, leading to precipitation.

Q2: What are the consequences of compound precipitation in my biological assays?

A2: Compound precipitation can severely compromise the accuracy and reliability of your experimental results. Key consequences include:

  • Underestimation of Potency: Undissolved compound particles are not available to interact with the biological target, leading to an artificially low perceived activity (e.g., a higher IC50 value).

  • Poor Data Reproducibility: The extent of precipitation can vary between experiments, leading to high variability in your results.

  • Clogging of Liquid Handling Equipment: Precipitates can block pipette tips and interfere with automated liquid handling systems, affecting the accuracy of dispensing.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: While the tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity and off-target effects. It is crucial to determine the specific tolerance of your assay system.

Q4: How can I determine the aqueous solubility of my thiophene compound?

A4: There are two common methods for determining solubility:

  • Kinetic Solubility: This high-throughput method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often detected by light scattering (nephelometry) or after filtration.[1]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of the solid compound in an aqueous buffer. It involves adding an excess of the solid compound to the buffer, shaking the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Observation: A visible precipitate or cloudiness appears immediately after adding the DMSO stock solution of your thiophene compound to the aqueous assay buffer or cell culture medium.

Potential CauseRecommended Solution
High Final Concentration The intended final concentration exceeds the compound's maximum aqueous solubility. Solution: Test a range of lower concentrations to find the solubility limit.
"Solvent Shock" Rapid dilution of the concentrated DMSO stock into the aqueous medium. Solution: Employ a serial dilution strategy. First, create an intermediate dilution in the assay buffer, then add this to the final volume. Alternatively, add the DMSO stock dropwise to the assay buffer while vortexing to ensure rapid dispersion.
Low Temperature of Aqueous Medium The solubility of many compounds decreases at lower temperatures. Solution: Pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound.
Issue 2: Delayed Precipitation in the Incubator

Observation: The prepared solution is initially clear, but a precipitate forms after incubation for several hours or days.

Potential CauseRecommended Solution
Temperature Shift Moving the solution from room temperature to a 37°C incubator can affect solubility. Solution: Ensure all components are pre-warmed to the final incubation temperature before mixing.
pH Changes in Media Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. Solution: Monitor the pH of your culture. Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 environment.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time. Solution: Test the compound's stability in the complete medium over the time course of the experiment. Consider using a simpler buffer system if compatible with the assay.
Evaporation Evaporation of the medium in long-term cultures can increase the compound's concentration beyond its solubility limit. Solution: Ensure proper humidification of the incubator and use appropriate seals on culture plates.

Data Presentation: Solubility of Thiophene-Based and Other Poorly Soluble Drugs

The following tables provide examples of the solubility of thiophene-containing drugs and other poorly soluble compounds in various solvents and with different solubilizing agents. This data illustrates the potential for solubility enhancement using various techniques.

Table 1: Solubility of Selected Thiophene-Based Drugs in Different Solvents

CompoundSolventSolubilityReference
Tiotropium Bromide Water~2.5% w/v (pH independent)[1][3]
Methanol~5% w/v[1]
DMSOFreely soluble[3]
Methylene ChloridePractically insoluble[3]
Olanzapine Water0.033 mg/mL[4]
Physical Mixture (1:3 w/w with β-cyclodextrin)0.064 mg/mL[4]
Spray-Dried Microspheres (1:3 w/w with β-cyclodextrin)0.188 mg/mL[4]

Table 2: Illustrative Examples of Solubility Enhancement for Poorly Soluble Drugs

CompoundBase Solubility (Water)Solubilizing AgentEnhanced SolubilityFold IncreaseReference
Celecoxib ~5 µg/mLCremophor RH40 (Solid Dispersion)~3585 µg/mL~717[5]
1.8 µg/mLPovidone, Mannitol, SLS (Co-milled)8.6 µg/mL~4.8[6]
Carbamazepine 0.112 mg/mL50% PEG 4001.48 mg/mL~13[7]
Berberine 1.7 mg/mL50% PEG 40010.5 mg/mL~6.2[8][9]

Experimental Protocols

Protocol 1: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol describes a common and effective method for preparing solid inclusion complexes of thiophene-based compounds with cyclodextrins to enhance their aqueous solubility.[10][11]

  • Molar Ratio Calculation: Determine the desired molar ratio of the thiophene compound to the cyclodextrin (e.g., 1:1 or 1:2).

  • Weighing: Accurately weigh the calculated amounts of the thiophene compound and the cyclodextrin.

  • Wetting the Cyclodextrin: Place the cyclodextrin powder in a glass mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Incorporation of the Drug: Gradually add the thiophene compound powder to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.[10]

  • Drying: Spread the resulting paste on a glass tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.

Protocol 2: Preparation of Solid Dispersions (Solvent Evaporation Method)

This protocol details the preparation of a solid dispersion to enhance the solubility of a thiophene-based compound by dispersing it in a hydrophilic polymer matrix.[12][13][14]

  • Selection of Solvent and Carrier: Choose a volatile organic solvent in which both the thiophene compound and the hydrophilic carrier (e.g., PVP, PEG) are soluble.

  • Dissolution: Dissolve the accurately weighed thiophene compound and the carrier in the selected solvent in a flask.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The flask should be rotated in a water bath at a controlled temperature to ensure the formation of a thin film on the flask wall.

  • Drying: Further dry the solid film under vacuum for a sufficient period to remove any residual solvent.

  • Pulverization: Scrape the dried film from the flask, pulverize it into a fine powder using a mortar and pestle.

  • Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator.

Protocol 3: Preparation of Drug-Loaded Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol outlines the formulation of polymeric nanoparticles encapsulating a hydrophobic thiophene-based compound to improve its aqueous dispersibility and solubility.[15][16][17]

  • Organic Phase Preparation: Dissolve the accurately weighed thiophene compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant or emulsifying agent (e.g., PVA or Vitamin E-TPGS).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation at high speed.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the washing and centrifugation steps 2-3 times.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant and then freeze-dried to obtain a powder.

Mandatory Visualizations

G cluster_Troubleshooting Troubleshooting Workflow for Compound Precipitation Start Compound Precipitates in Aqueous Buffer Check_Conc Is the final concentration high? Start->Check_Conc Dilution_Method How was the dilution performed? Check_Conc->Dilution_Method No Use_Lower_Conc Use Lower Concentration Check_Conc->Use_Lower_Conc Yes Serial_Dilution Perform Serial Dilution or Dropwise Addition Dilution_Method->Serial_Dilution Rapid Dilution Check_Temp Is the buffer cold? Dilution_Method->Check_Temp Slow/Serial Dilution Re_Evaluate Re-evaluate Experiment Use_Lower_Conc->Re_Evaluate Serial_Dilution->Re_Evaluate Pre_Warm Pre-warm Buffer to Experimental Temperature Check_Temp->Pre_Warm Yes Check_Temp->Re_Evaluate No Pre_Warm->Re_Evaluate

Caption: Troubleshooting workflow for immediate compound precipitation.

G cluster_Solubilization Solubility Enhancement Strategies cluster_Formulation Formulation Approaches cluster_Excipients Excipient-Based Approaches Poor_Solubility Poorly Soluble Thiophene Compound Strategy_Selection Select Strategy Poor_Solubility->Strategy_Selection Cyclodextrins Cyclodextrin Inclusion Complex Strategy_Selection->Cyclodextrins Solid_Dispersion Solid Dispersion Strategy_Selection->Solid_Dispersion Nanoparticles Nanoparticle Formulation Strategy_Selection->Nanoparticles Co_Solvents Co-solvents (e.g., PEG, Ethanol) Strategy_Selection->Co_Solvents Surfactants Surfactants (e.g., Tweens) Strategy_Selection->Surfactants pH_Adjustment pH Adjustment (for ionizable compounds) Strategy_Selection->pH_Adjustment Enhanced_Solubility Enhanced Aqueous Solubility Cyclodextrins->Enhanced_Solubility Solid_Dispersion->Enhanced_Solubility Nanoparticles->Enhanced_Solubility Co_Solvents->Enhanced_Solubility Surfactants->Enhanced_Solubility pH_Adjustment->Enhanced_Solubility

Caption: Overview of solubility enhancement strategies.

G cluster_Pathway Example Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Inhibitor Thiophene-Based Inhibitor (in DMSO) Inhibitor->Kinase_A Inhibits Precipitate Precipitated Inhibitor Inhibitor->Precipitate Precipitates in Aqueous Buffer Precipitate->Kinase_A No Inhibition

Caption: Impact of precipitation on a signaling pathway assay.

References

Troubleshooting

Scale-up considerations for the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. It includes tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate?

A1: The most prevalent and well-established method is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of ethyl acetoacetate, 2-cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.[2][3]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are ethyl acetoacetate, 2-cyanoacetamide, and elemental sulfur. A basic catalyst, such as morpholine or triethylamine, and a solvent, typically ethanol or methanol, are also required.

Q3: What are the main safety precautions to consider during this synthesis?

A3: The reaction can be exothermic, so proper temperature control is crucial, especially during scale-up. Good ventilation is necessary to handle volatile reagents and potential off-gassing. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Q4: What are the expected yield and purity at a lab scale?

A4: Yields can vary depending on the specific reaction conditions, but they are often in the range of 70-85% after recrystallization.[4] Purity is typically high after proper purification.

Q5: Can this reaction be performed under solvent-free conditions?

A5: Yes, modifications of the Gewald reaction, such as using microwave irradiation or mechanochemistry (ball milling), have been developed to reduce or eliminate the use of solvents, aligning with green chemistry principles.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Knoevenagel condensation (initial step). 2. Low reaction temperature. 3. Inactive catalyst or incorrect amount. 4. Poor quality of elemental sulfur. 5. Formation of by-products (e.g., dimerization of the cyanoacetamide intermediate).1. Ensure the base is added correctly and the initial condensation occurs before sulfur addition. 2. Optimize the reaction temperature; gentle heating (40-50°C) is often beneficial. 3. Use a fresh, appropriate base (e.g., morpholine, triethylamine) in the correct stoichiometric amount. 4. Use finely powdered, high-purity sulfur. 5. Control the reaction temperature and rate of reagent addition to minimize side reactions.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent. 3. Incorrect pH during workup.1. Purify the crude product using column chromatography before attempting crystallization. 2. Ensure the product is thoroughly dried under vacuum. 3. Adjust the pH of the reaction mixture during workup to ensure the product is in its neutral form.
Difficulty in Filtering the Product 1. Very fine particle size of the precipitate. 2. Clogging of the filter medium.1. Allow the product to crystallize slowly from the solution to obtain larger crystals. 2. Use a filter aid (e.g., Celite) or a filter with a larger pore size, followed by a second filtration if necessary.
Inconsistent Results Upon Scale-up 1. Inefficient heat transfer leading to localized overheating. 2. Poor mixing and mass transfer. 3. Change in optimal reaction time at a larger scale.1. Use a reactor with a jacket for better temperature control and monitor the internal reaction temperature closely. 2. Employ an appropriate stirring mechanism (e.g., overhead stirrer) and optimize the stirring speed for the larger volume. 3. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time at the larger scale.

Data Presentation: Scale-Up Considerations

The following table provides an illustrative comparison of key parameters for the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate at a laboratory scale versus a hypothetical pilot plant scale. Note: The pilot scale data is representative and intended to highlight potential changes during scale-up.

Parameter Laboratory Scale (e.g., 10 g product) Pilot Plant Scale (e.g., 1 kg product) Key Considerations for Scale-Up
Reaction Vessel 250 mL Round Bottom Flask20 L Jacketed Glass ReactorHeat transfer becomes critical. A jacketed reactor allows for precise temperature control to manage the exothermicity of the reaction.
Stirring Magnetic StirrerOverhead Mechanical StirrerEfficient mixing is essential for maintaining homogeneity and consistent heat distribution in a larger volume.
Reaction Time 2-3 hours4-6 hours (or longer)Reaction kinetics may appear slower due to mass transfer limitations. Reaction completion should be monitored by in-process controls (e.g., HPLC).
Temperature Control Heating mantle / Oil bathCirculating heating/cooling fluid in reactor jacketPrecise and responsive temperature control is vital to prevent runaway reactions and minimize by-product formation.
Reagent Addition All at once or in portionsSlow, controlled addition via an addition funnel or pumpControlled addition helps to manage the reaction exotherm and maintain a consistent temperature profile.
Work-up/Isolation Filtration via Büchner funnelCentrifuge or larger filtration apparatusHandling larger volumes of solids and solvents requires specialized equipment for efficient separation.
Purification Recrystallization from ethanolCrystallization in a larger vessel with controlled coolingControlled cooling rates are important for achieving consistent crystal size and purity at a larger scale.
Typical Yield 75-85%70-80% (optimized)Yields may initially be lower on scale-up without process optimization to address mixing and heat transfer issues.

Experimental Protocol (Laboratory Scale)

This protocol details the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate via the Gewald reaction.

Materials:

  • Ethyl acetoacetate

  • 2-Cyanoacetamide

  • Elemental Sulfur (finely powdered)

  • Morpholine (or Triethylamine)

  • Ethanol (or Methanol)

  • Deionized Water

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl acetoacetate (0.1 mol), 2-cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).

  • Catalyst Addition: With continuous stirring, slowly add morpholine (0.1 mol) dropwise from the dropping funnel over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition of the catalyst is complete, heat the reaction mixture to a gentle reflux (around 40-50°C) and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Starting Materials: - Ethyl acetoacetate - 2-Cyanoacetamide - Sulfur - Ethanol catalyst Add Morpholine (Catalyst) reagents->catalyst reflux Heat to Reflux (40-50°C, 2-3h) catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Solid Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry product Final Product dry->product scale_up_logic cluster_considerations Scale-Up Considerations start Lab Scale Synthesis (e.g., 10 g) heat Heat Transfer (Exotherm Management) start->heat Increased Volume mixing Mixing & Mass Transfer (Homogeneity) start->mixing Increased Volume purification Purification Method (Crystallization Control) start->purification Increased Quantity pilot Pilot Plant Scale (e.g., 1 kg) heat->pilot mixing->pilot purification->pilot

References

Optimization

Preventing dimerization and polymerization in Gewald reactions

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize Gewald reactions, with a specific focus on preventing the common side reactions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize Gewald reactions, with a specific focus on preventing the common side reactions of dimerization and polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dimerization and polymerization in the Gewald reaction?

A1: Dimerization and polymerization are common side reactions in the Gewald reaction, primarily arising from the self-condensation of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope adduct).[1][2] The formation of these byproducts is highly dependent on reaction conditions such as temperature, reactant concentration, and the choice of base.[2]

Q2: How does the choice of base influence the formation of byproducts?

A2: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation and the subsequent sulfur addition and cyclization.[2] While common bases like piperidine, morpholine, and triethylamine are effective, their selection can significantly impact the reaction rate and the propensity for side reactions.[2] For instance, morpholine is often effective due to its ability to dissolve sulfur and form reactive polysulfides.[2] Recent studies have also shown that catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, can improve yields and reaction rates.

Q3: Can the solvent system be optimized to minimize side reactions?

A3: Yes, the choice of solvent is critical. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used as they enhance the solubility and reactivity of elemental sulfur.[2] Improved sulfur solubility ensures its availability for the desired reaction pathway, competing effectively against the dimerization of the intermediate.

Q4: Is a one-pot procedure always the best approach for the Gewald reaction?

A4: Not necessarily. For sterically hindered ketones or when significant byproduct formation is observed, a two-step procedure can be more effective.[3] This involves first isolating the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation and then reacting it with sulfur and a base in a separate step. This approach allows for better control over the reaction conditions for each stage.

Q5: How can microwave-assisted synthesis help in preventing these side reactions?

A5: Microwave-assisted organic synthesis (MAOS) has been shown to be highly effective in improving the outcomes of Gewald reactions.[4][5] The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times and increase yields, often leading to cleaner reaction profiles with fewer byproducts compared to conventional heating methods.[4][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Significant formation of a dimeric byproduct The rate of dimerization of the α,β-unsaturated nitrile intermediate is competing with or exceeding the rate of sulfur addition and cyclization.[2]1. Optimize Reaction Temperature: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C). Lower temperatures may slow down the dimerization, while higher temperatures might favor the desired cyclization.[2] 2. Adjust Reagent Addition: Consider the slow, controlled addition of the carbonyl compound or the active methylene nitrile to maintain a low concentration of the intermediate, thereby disfavoring the bimolecular dimerization reaction. 3. Change the Base: Experiment with different bases (e.g., morpholine, pyrrolidine, triethylamine) to find one that promotes rapid cyclization over dimerization for your specific substrates.[4]
Polymerization of the reaction mixture High concentration of reactants or intermediates leading to uncontrolled polymerization.1. Reduce Reactant Concentration: Perform the reaction at a higher dilution to decrease the probability of intermolecular reactions that lead to polymers. 2. Modify the Order of Addition: Similar to preventing dimerization, a slow addition of one of the reactants can help control the concentration of reactive intermediates.
Low yield of the desired 2-aminothiophene with concurrent byproduct formation Suboptimal reaction conditions favoring side reactions.1. Switch to a Two-Step Protocol: Isolate the Knoevenagel-Cope adduct before reacting it with sulfur and base. This allows for purification of the intermediate and optimization of the cyclization step independently.[3] 2. Employ Microwave-Assisted Synthesis: If available, utilize a microwave reactor to potentially increase the reaction rate and selectivity towards the desired product, minimizing the time for side reactions to occur.[4][5]

Data Presentation

Table 1: Effect of Different Bases on Gewald Reaction Yield under Microwave Conditions

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1PyrrolidineDMF503095
2PiperidineDMF503087
3MorpholineDMF503073
4TriethylamineDMF503062

Data synthesized from a study on the microwave-assisted Gewald reaction.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Gewald Synthesis

This protocol is designed to improve reaction efficiency and minimize byproduct formation through the use of microwave irradiation.[5]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine) (1.0 mmol)[4]

  • Solvent (e.g., DMF) (3 mL)[4]

  • 5 mL microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the solvent (3 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 30 minutes).[4] Reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

Protocol 2: Two-Step Gewald Reaction

This protocol is recommended for substrates that are prone to side reactions in a one-pot setup.

Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile

  • In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting α,β-unsaturated nitrile by recrystallization or column chromatography.

Step 2: Cyclization to the 2-Aminothiophene

  • In a separate flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq) and elemental sulfur (1.1 eq) in a polar solvent (e.g., ethanol or DMF).

  • Add a stoichiometric amount of a base (e.g., morpholine).

  • Heat the reaction mixture (e.g., to 50°C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.

Visualizations

Gewald_Reaction_Pathway Reactants Carbonyl Compound + Active Methylene Nitrile + Sulfur + Base Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel Step 1 Intermediate α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Intermediate SulfurAddition Sulfur Addition & Cyclization Intermediate->SulfurAddition Desired Pathway Dimerization Dimerization Intermediate->Dimerization Side Reaction Polymerization Polymerization Intermediate->Polymerization Side Reaction Product 2-Aminothiophene (Desired Product) SulfurAddition->Product Dimer Dimer Byproduct Dimerization->Dimer Polymer Polymer Byproduct Polymerization->Polymer

Caption: Reaction pathways in the Gewald synthesis.

Troubleshooting_Workflow Start High Dimer/Polymer Formation Observed Q_Temp Optimize Temperature? Start->Q_Temp A_Temp Screen Temperatures (e.g., RT, 45°C, 70°C) Q_Temp->A_Temp Yes Q_Conc Adjust Concentration? Q_Temp->Q_Conc No A_Temp->Q_Conc A_Conc Use Higher Dilution or Slow Reagent Addition Q_Conc->A_Conc Yes Q_Base Change Base? Q_Conc->Q_Base No A_Conc->Q_Base A_Base Test Different Bases (e.g., Morpholine, Pyrrolidine) Q_Base->A_Base Yes Q_Method Change Method? Q_Base->Q_Method No A_Base->Q_Method A_Method Switch to Two-Step Protocol or Use Microwave Synthesis Q_Method->A_Method Yes End Improved Yield of Desired Product Q_Method->End No/Resolved A_Method->End

Caption: Troubleshooting workflow for byproduct formation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thiophene Synthesis: Gewald, Paal-Knorr, and Hinsberg Reactions

Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of the thiophene ring make it a privileged scaf...

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of the thiophene ring make it a privileged scaffold in medicinal chemistry and a key component in organic electronics. Consequently, the efficient synthesis of substituted thiophenes is a significant focus of organic chemistry. This guide provides a comparative analysis of three classical and widely utilized methods for thiophene synthesis: the Gewald, Paal-Knorr, and Hinsberg syntheses. We will delve into their mechanisms, substrate scope, and reaction conditions, supported by quantitative data and detailed experimental protocols to assist researchers in selecting the optimal synthetic route for their specific applications.

The Gewald Synthesis: A Multicomponent Approach to 2-Aminothiophenes

The Gewald reaction, first reported by Karl Gewald in 1966, is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] This method involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2]

Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur to the α-carbon, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.

Advantages: The Gewald reaction is highly valued for its operational simplicity, the ready availability of starting materials, and the formation of the versatile 2-aminothiophene products, which can be further functionalized. The reaction often proceeds under mild conditions and can be accelerated using microwave irradiation.[2]

Limitations: The original scope of the reaction was somewhat limited by the stability of the starting materials, but numerous modifications have since expanded its applicability.

Quantitative Data for the Gewald Synthesis

The following table summarizes representative yields and reaction conditions for the Gewald synthesis with various substrates.

Carbonyl Compoundα-CyanoesterBaseSolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneEthyl cyanoacetateMorpholineEthanolReflux2 h85N/A
AcetoneMalononitrileTriethylamineMethanol503 h78N/A
PropiophenoneEthyl cyanoacetatePiperidineDMF804 h72N/A
ButanalMalononitrilePyrrolidineDMF50 (MW)30 min95[3]
4-MethoxyacetophenoneEthyl cyanoacetateMorpholineEthanolReflux6 h65N/A
Experimental Protocol: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

  • Cyclohexanone (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Sulfur (1.1 mmol)

  • Pyrrolidine (1.0 mmol)

  • N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

  • In a microwave reactor vial, combine cyclohexanone, ethyl cyanoacetate, sulfur, and pyrrolidine in DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 50°C for 30 minutes.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-aminothiophene derivative.[3]

Diagram of the Gewald Synthesis Workflow

Gewald_Synthesis Gewald Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Sulfur (S₈) Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base Base->Knoevenagel catalyst Knoevenagel->Sulfur_Addition α,β-Unsaturated nitrile Thiophene 2-Aminothiophene Sulfur_Addition->Thiophene

A simplified workflow for the Gewald thiophene synthesis.

The Paal-Knorr Synthesis: Cyclization of 1,4-Dicarbonyls

The Paal-Knorr synthesis, developed in the late 19th century, is a fundamental method for the synthesis of five-membered heterocycles, including thiophenes. The thiophene synthesis variant involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.

Mechanism: The reaction is believed to proceed through the thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound by the sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiophene ring.

Advantages: The Paal-Knorr synthesis is a versatile method that allows for the preparation of a wide variety of substituted thiophenes, with the substitution pattern on the thiophene ring being determined by the starting 1,4-dicarbonyl compound.[4] Modern variations, particularly those employing microwave-assisted heating, have significantly reduced reaction times and improved yields.[5]

Limitations: A key limitation of the Paal-Knorr synthesis is the accessibility of the requisite 1,4-dicarbonyl starting materials, which often need to be synthesized separately.

Quantitative Data for the Paal-Knorr Synthesis

The following table presents a selection of yields and reaction conditions for the Paal-Knorr thiophene synthesis.

1,4-Dicarbonyl CompoundSulfurizing AgentSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneP₄S₁₀TolueneReflux4 h75N/A
1,4-Diphenyl-1,4-butanedioneLawesson's ReagentXyleneReflux2 h88N/A
3-Methyl-2,5-hexanedioneP₄S₁₀Dioxane1003 h70N/A
1-Phenyl-1,4-pentanedioneLawesson's ReagentToluene150 (MW)10 min92[5]
2,5-Dimethoxy-2,5-dihydrofuranP₄S₁₀Pyridine1201 h60N/A
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Materials:

  • 2,5-Hexanedione (1.0 mmol)

  • Lawesson's Reagent (0.5 mmol)

  • Toluene (5 mL)

Procedure:

  • In a microwave reactor vial, dissolve 2,5-hexanedione and Lawesson's reagent in toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 10 minutes.

  • After cooling, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove inorganic byproducts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain pure 2,5-dimethylthiophene.[5]

Diagram of the Paal-Knorr Synthesis Mechanism

Paal_Knorr_Synthesis Paal-Knorr Thiophene Synthesis Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Thionation Thionation Dicarbonyl->Thionation Sulfurizing_Agent Sulfurizing Agent (e.g., P₄S₁₀) Sulfurizing_Agent->Thionation Thioketone Thioketone Intermediate Thionation->Thioketone Cyclization Intramolecular Cyclization Thioketone->Cyclization Dihydrothiophene Dihydrothiophene Derivative Cyclization->Dihydrothiophene Dehydration Dehydration Dihydrothiophene->Dehydration Thiophene Substituted Thiophene Dehydration->Thiophene

A generalized mechanism for the Paal-Knorr thiophene synthesis.

The Hinsberg Synthesis: Condensation of 1,2-Dicarbonyls

The Hinsberg synthesis, another classic method, provides access to thiophene-2,5-dicarboxylic acid derivatives through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[6]

Mechanism: The reaction proceeds via a double Stobbe-type condensation.[7] The base abstracts a proton from the α-carbon of diethyl thiodiacetate, and the resulting carbanion attacks one of the carbonyl groups of the 1,2-dicarbonyl compound. A subsequent intramolecular cyclization and dehydration lead to the formation of the thiophene ring.

Advantages: This method allows for the synthesis of highly functionalized thiophenes with carboxylic acid or ester groups at the 2- and 5-positions, which are valuable handles for further synthetic transformations. The reaction has been adapted for solid-phase synthesis, which can simplify purification.

Limitations: The Hinsberg synthesis often requires strong bases and can be limited by the availability of the 1,2-dicarbonyl starting materials. Yields can be variable depending on the substrates used.

Quantitative Data for the Hinsberg Synthesis

The following table provides examples of yields and reaction conditions for the Hinsberg thiophene synthesis.

1,2-Dicarbonyl CompoundThiodiacetate DerivativeBaseSolventTemperature (°C)TimeYield (%)Reference
BenzilDiethyl thiodiacetateNaOEtEthanolReflux3 h70-80N/A
GlyoxalDimethyl thiodiacetateNaOMeMethanolReflux4 h65N/A
BiacetylDiethyl thiodiacetateKOt-But-ButanolReflux5 h55N/A
PhenylglyoxalDiethyl thiodiacetateNaOEtEthanolReflux2.5 h75N/A
Experimental Protocol: Hinsberg Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

Materials:

  • Benzil (1.0 mmol)

  • Diethyl thiodiacetate (1.0 mmol)

  • Sodium ethoxide (2.0 mmol)

  • Absolute ethanol (20 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil and diethyl thiodiacetate in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Heat the reaction mixture to reflux for 3 hours.

  • After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from ethanol to yield the desired diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

Diagram of the Hinsberg Synthesis Logical Relationship

Hinsberg_Synthesis Hinsberg Synthesis Logical Relationship cluster_inputs Reactants cluster_process Process cluster_output Product Dicarbonyl 1,2-Dicarbonyl Compound Condensation Double Stobbe Condensation Dicarbonyl->Condensation Thiodiacetate Diethyl Thiodiacetate Thiodiacetate->Condensation Base Strong Base Base->Condensation catalyst Thiophene_dicarboxylate Thiophene-2,5- dicarboxylate Condensation->Thiophene_dicarboxylate

A logical diagram illustrating the components of the Hinsberg synthesis.

Comparative Summary

FeatureGewald SynthesisPaal-Knorr SynthesisHinsberg Synthesis
Starting Materials Ketone/aldehyde, α-cyanoester, sulfur1,4-Dicarbonyl compound, sulfurizing agent1,2-Dicarbonyl compound, diethyl thiodiacetate
Key Intermediate α,β-Unsaturated nitrileThioketoneStobbe condensation adduct
Product Type 2-AminothiophenesPolysubstituted thiophenesThiophene-2,5-dicarboxylates
Typical Conditions Mild, often basicAcidic or neutral, often requires heatingStrongly basic, requires heating
Advantages One-pot, multicomponent, readily available starting materials, versatile productGood substrate scope, predictable substitution patternForms highly functionalized products
Disadvantages Limited to 2-aminothiophenes initiallyRequires synthesis of 1,4-dicarbonylsRequires strong base, limited availability of 1,2-dicarbonyls

Conclusion

The Gewald, Paal-Knorr, and Hinsberg syntheses each offer distinct advantages and are suited to different synthetic goals. The Gewald reaction is an excellent choice for the rapid and efficient construction of 2-aminothiophenes from simple precursors. The Paal-Knorr synthesis provides a reliable route to a wide range of substituted thiophenes, provided the corresponding 1,4-dicarbonyl compounds are accessible. The Hinsberg synthesis is particularly useful for preparing thiophenes with carboxylate functionalities at the 2- and 5-positions, which can serve as valuable intermediates for further elaboration.

The choice of synthetic method will ultimately depend on the desired substitution pattern of the target thiophene, the availability of starting materials, and the desired reaction conditions. The information and protocols provided in this guide are intended to aid researchers in making an informed decision for their synthetic endeavors in the rich and diverse field of thiophene chemistry.

References

Comparative

Validating the Structure of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate with 2D NMR: A Comparative Guide

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step. This guide provides a comprehensive comparison of two-dimensi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, a substituted thiophene of interest in medicinal chemistry.

Predicted 2D NMR Correlations

The following table summarizes the predicted key 2D NMR correlations for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. These predictions are based on the analysis of related structures and general principles of NMR spectroscopy.

Proton (¹H) Predicted δ (ppm) Carbon (¹³C) Predicted δ (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹H-¹³C) HMBC Correlations (¹H-¹³C)
-CH₃ (ethyl)~1.3-CH₃ (ethyl)~14-OCH₂-Yes-OCH₂-
-OCH₂- (ethyl)~4.2-OCH₂- (ethyl)~60-CH₃YesC=O (ester), -CH₃
-CH₃ (thiophene)~2.3-CH₃ (thiophene)~15NH₂ (carbamoyl)YesC4, C5, C3
-NH₂ (amino)~6.1C2~160--C2, C3
-NH₂ (carbamoyl)~7.5 (broad)C3~105-CH₃ (thiophene)-C4, C5, C=O (ester)
C4~140
C5~120
C=O (ester)~165
C=O (carbamoyl)~168

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocols

A detailed methodology for acquiring high-quality 2D NMR data is crucial for accurate structural determination.

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of the synthesized Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shifts and multiplicities of all proton signals. This spectrum will serve as the reference for the 2D experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

    • Pulse Program: Use a standard COSY-45 or DQF-COSY pulse sequence.

    • Spectral Width: Set the spectral width to encompass all proton signals.

    • Data Points: Acquire at least 1024 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • Number of Scans: Use 4-8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and their attached carbons.

    • Pulse Program: Use a standard phase-sensitive HSQC experiment with gradient selection.

    • ¹H Spectral Width: Set to include all proton signals.

    • ¹³C Spectral Width: Set to encompass the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Data Points: Acquire 1024 data points in t₂ and 256 increments in t₁.

    • Number of Scans: Use 8-16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

    • Pulse Program: Use a standard HMBC experiment with gradient selection.

    • ¹H and ¹³C Spectral Widths: Same as for HSQC.

    • Long-Range Coupling Delay: Optimize the delay for long-range couplings (e.g., for a J of 8 Hz).

    • Data Points: Acquire 2048 data points in t₂ and 512 increments in t₁.

    • Number of Scans: Use 16-32 scans per increment.

Data Analysis and Structure Validation Workflow

The following diagram illustrates the logical workflow for analyzing the 2D NMR data to confirm the structure of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

G 2D NMR Structural Validation Workflow A Acquire 1D ¹H and ¹³C NMR B Acquire 2D NMR Data (COSY, HSQC, HMBC) A->B C Analyze COSY Spectrum: Identify ¹H-¹H Spin Systems B->C D Analyze HSQC Spectrum: Assign Protons to Attached Carbons B->D E Analyze HMBC Spectrum: Establish Long-Range ¹H-¹³C Connectivities B->E F Integrate All NMR Data: Propose/Confirm Structure C->F D->F E->F G Validated Structure of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate F->G

Caption: Workflow for structural elucidation using 2D NMR.

By systematically following this workflow and comparing the experimental data with the predicted correlations, researchers can achieve unambiguous structural validation of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, ensuring the integrity of their research and development efforts.

Validation

A Comparative Guide to the Biological Activity of Thiophene and Furan Isosteres

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerston...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of drug discovery. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a powerful tool in this endeavor. Among the most common bioisosteric pairs are the five-membered aromatic heterocycles, thiophene and furan. While structurally similar, the replacement of furan's oxygen with thiophene's sulfur atom can profoundly influence a molecule's biological activity, metabolic stability, and overall drug-like properties. This guide provides an objective comparison of the biological activities of thiophene and furan isosteres, supported by experimental data, to inform rational drug design and lead optimization efforts.

Physicochemical and Metabolic Considerations

The choice between a thiophene and a furan ring in a drug candidate is often dictated by their differing physicochemical and metabolic profiles. Thiophene is generally considered to be more aromatic and less reactive than furan. This greater stability can translate to improved metabolic stability. Furan-containing compounds can be susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to the formation of reactive and potentially toxic α,β-unsaturated dialdehyde intermediates. The replacement of a furan with a thiophene ring is a common strategy to mitigate this metabolic liability.

Comparative Biological Activity Data

The following tables summarize quantitative data from studies that have directly compared the biological activity of thiophene and furan isosteres.

Antiproliferative Activity

A study by Hollósy and colleagues investigated a series of amide derivatives of 2-furancarboxylic and 2-thiophenecarboxylic acids for their antiproliferative effect against the A431 human epidermoid carcinoma cell line. The data, expressed as LD50 (lethal dose, 50%), indicates that the biological activity is influenced by the nature of the heterocyclic ring and the substituents.[1]

Compound PairFuran Isostere (LD50 in µM)Thiophene Isostere (LD50 in µM)
1 >100>100
2 5560
3 3035
4 2528
5 1518
6 1012

Data extracted from a secondary source referencing Hollósy et al.[1]

In this particular series, the furan and thiophene isosteres exhibited comparable, though generally moderate, antiproliferative activity, with the furan analogs showing slightly lower LD50 values in some cases.

Antimalarial Activity

A study by Malpani et al. (2020) synthesized and evaluated a series of furan and thiophene-containing pyrazolyl pyrazolines for their antimalarial activity against Plasmodium falciparum. The results highlight cases where the thiophene isosteres demonstrated superior potency.[2]

CompoundHeterocycleIC50 against P. falciparum (µM)
4a Furan>10
4b Thiophene (bromo-substituted)0.47
4c Thiophene (chloro-substituted)0.47
4d Thiophene (fluoro-substituted)0.21
Quinine (Standard) -0.83

In this series, the replacement of a furan with a substituted thiophene ring led to a significant increase in antimalarial activity, with the thiophene-containing compounds exhibiting excellent potency, surpassing that of the standard drug quinine.[2]

Signaling Pathways and Mechanisms of Action

Thiophene and furan derivatives can exert their biological effects through the modulation of various intracellular signaling pathways. For instance, in the context of cancer, a number of these compounds have been shown to interfere with critical pathways that regulate cell proliferation and survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade often dysregulated in cancer. Certain thiophene derivatives have been identified as inhibitors of components of this pathway, such as MEK (MAPK/ERK kinase), leading to a blockade of downstream signaling and inhibition of cell proliferation.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Thiophene Inhibitor Thiophene Inhibitor Thiophene Inhibitor->MEK

Inhibition of the MAPK/ERK pathway by a thiophene derivative targeting MEK.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of biological activities. Below are methodologies for key assays relevant to the evaluation of thiophene and furan isosteres.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.

1. Cell Seeding:

  • Human cancer cell lines (e.g., A431, MCF-7, HepG2) are cultured in appropriate media.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the test compounds (both furan and thiophene isosteres) and a reference drug (e.g., doxorubicin) are prepared in culture medium.

  • The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.

  • 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

  • AChE Solution: A stock solution of AChE from a suitable source (e.g., electric eel) is prepared in the assay buffer.

  • Substrate Solution: Acetylthiocholine iodide (ATCI) is dissolved in deionized water.

  • Chromogen Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is dissolved in the assay buffer.

  • Inhibitor Solutions: Test compounds (both furan and thiophene isosteres) and a positive control (e.g., donepezil) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer.

2. Assay Procedure (96-well plate format):

  • To each well, add 25 µL of the inhibitor solution at various concentrations.

  • Add 50 µL of the AChE solution to each well (except for the blank).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution and 100 µL of the DTNB solution to all wells.

3. Data Acquisition:

  • Immediately measure the absorbance at 412 nm using a microplate reader.

  • Continue to record the absorbance at regular intervals (e.g., every minute) for a specified period (e.g., 10-15 minutes) to determine the reaction rate.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined from the dose-response curve.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

1. Reagent Preparation:

  • Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

  • Liver Microsomes: Pooled human or animal liver microsomes are thawed on ice.

  • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared in the incubation buffer.

  • Test Compound Solution: A stock solution of the test compound (furan or thiophene isostere) is prepared in a suitable solvent and diluted in the incubation buffer.

2. Incubation Procedure:

  • In a microcentrifuge tube, pre-warm the liver microsomes and the test compound solution at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

  • The quenched samples are centrifuged to precipitate the proteins.

  • The supernatant is transferred to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The concentration of the parent compound remaining at each time point is quantified.

4. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of the curve is used to determine the in vitro half-life (t½) of the compound.

  • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel isosteric compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays Test Compounds Data Analysis Data Analysis In Vitro Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

General workflow for synthesis and biological evaluation.

Conclusion

The bioisosteric replacement of a furan with a thiophene ring is a valuable strategy in drug design that can significantly impact a compound's biological activity and pharmacokinetic properties. While no universal rule dictates which heterocycle will confer superior activity, the available data suggests that thiophene isosteres can offer advantages in terms of metabolic stability and, in certain cases, enhanced potency, as demonstrated in antimalarial drug discovery. Conversely, in some contexts, furan and thiophene analogs may exhibit comparable activities. The ultimate choice of heterocycle should be guided by empirical data from direct comparative studies and a thorough understanding of the structure-activity relationships for the specific biological target and desired therapeutic profile. This guide provides a foundational framework and detailed methodologies to aid researchers in making informed decisions in the design and development of novel therapeutic agents.

References

Comparative

Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the Ethyl 2-amino-5-carbamoyl-4-methylthiophene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate scaffold. The information presented herein is intended to inform the design and development of novel therapeutic agents by summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate and its analogs have emerged as a promising class of compounds, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for optimizing their therapeutic potential.

Structure-Activity Relationship Analysis

The biological activity of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate analogs is significantly influenced by substitutions at various positions of the thiophene ring. The following sections summarize the available data on how modifications to the core scaffold affect its anticancer and kinase inhibitory activities.

Anticancer Activity

The antiproliferative activity of this class of compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating higher potency.

Table 1: Anticancer Activity of 2-Amino-4-methylthiophene Analogs

Compound IDR2R5Cancer Cell LineIC50 (µM)Reference
1 -NH2-CONH2Not ReportedNot Reported
2a -NH2-CNNot ReportedNot Reported
2b -NH-CO-CH3-CONH2Not ReportedNot Reported
3 (VS-1) -NH2-CO-NH-Ph-4-OCH3Not ReportedNot Reported
4 -NH2-CO-NH-Ph-2-FNot ReportedNot Reported
Kinase Inhibition

Analogs of the 2-aminothiophene scaffold have shown inhibitory activity against various protein kinases. The structure-activity relationship for atypical protein kinase C (aPKC) inhibition by 2-amino-3-carboxy-4-phenylthiophenes, a related scaffold, provides valuable insights.

Key SAR Observations for aPKC Inhibition:

  • C-2 Position: Modification of the 2-amino group generally leads to a decrease in inhibitory activity. For instance, deamination or alkylation of the 2-amino group reduces potency.[1]

  • C-3 Position: The nature of the ester or amide group at this position is critical. While ethyl and benzyl esters can be potent, conversion to amides with varying sizes and lipophilicity often results in significantly lower activity.[1] A nitrile substituent at this position has shown significant inhibitory activity.[1]

  • C-4 Position: The substituent at the 4-position plays a crucial role. For 4-phenylthiophene analogs, electron-donating groups on the phenyl ring, particularly at the 3' and 4' positions, enhance inhibitory activity against aPKCζ.[1]

  • Thiophene Core: The thiophene ring itself appears to be important for activity, as replacing it with more electron-deficient heterocycles like pyrazole or isoxazole diminishes inhibitory effects.

Table 2: aPKCζ Inhibition by 2-Amino-3-carboxy-4-phenylthiophene Analogs

Compound IDC-3 Substituent (COXR3)C-4 Phenyl Substituent (Z)% Inhibition at 30 µM
1 OEt3',4'-(OMe)2100
25 OEt3'-Me77
26 OEt4'-Me80
27 OEt3'-OMe82
28 OEt4'-OMe100
29 OEt4'-NH2100
30 OEt4'-NMe2100
32 OEt3',4'-OCH2O-100
6 OCH2Ph3',4'-(OMe)2100
43 OCH2Ph4'-OMe86
44 OCH2Ph3',4'-OCH2O-85
20 NHEt3',4'-(OMe)250
22 NHCH2Ph3',4'-(OMe)243
24a CN3',4'-(OMe)287
24b CO2H3',4'-(OMe)265

Data extracted from a study on a related 4-phenylthiophene scaffold.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of 2-aminothiophene derivatives.

Synthesis: Gewald Reaction

The Gewald reaction is a common and efficient method for the synthesis of 2-aminothiophenes.

Protocol:

  • A mixture of an α-methylene ketone (e.g., acetone), a cyano-active compound (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent such as ethanol or dimethylformamide.

  • A basic catalyst, typically a secondary amine like diethylamine or morpholine, is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period (e.g., 3 hours).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization.

Biological Evaluation: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted test compounds or DMSO (for controls) to the wells of the assay plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add 10 µL of this master mix to each well (except for the negative control).

  • Reaction Initiation: Add 10 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for 1-2 hours.

  • Signal Detection: Equilibrate the ATP detection reagent to room temperature and add 25 µL to each well. Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. The IC50 value is then determined by plotting the percent inhibition against the compound concentration.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by kinase inhibitors and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thiophene Analog (Kinase Inhibitor) Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Thiophene Analog (Kinase Inhibitor) Inhibitor->Dimerization Inhibits

Caption: VEGFR2 Signaling Pathway and Inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cell-Based (e.g., MTT) Purification->Cell_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det SAR_Analysis Structure-Activity Relationship Analysis IC50_Det->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for Kinase Inhibitor Evaluation.

Conclusion

The Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate scaffold represents a valuable starting point for the development of novel kinase inhibitors. The structure-activity relationship data, though more comprehensive for related analogs, highlights the critical role of substituents at the C-2, C-3, and C-4/C-5 positions in determining biological activity. Electron-donating groups and specific ester or nitrile functionalities appear to be favorable for kinase inhibition. Further focused synthesis and screening of a library of direct analogs are necessary to build a more detailed and predictive SAR model for this specific scaffold. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and execute further studies in this promising area of drug discovery.

References

Validation

A Comparative Guide to Catalysts for the Gewald Reaction: Enhancing the Synthesis of 2-Aminothiophenes

For researchers, scientists, and professionals in drug development, the Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, a scaffold of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry. The efficacy of this multicomponent reaction is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for specific research and development needs.

The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, offers a straightforward route to highly functionalized thiophenes.[1] The reaction typically proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[2] The catalyst plays a crucial role in promoting these steps, influencing reaction rates, yields, and overall efficiency. This guide will delve into a comparative analysis of several prominent catalysts, presenting their performance based on reported experimental data.

Comparative Performance of Gewald Reaction Catalysts

The selection of an appropriate catalyst is paramount for optimizing the Gewald reaction. Factors such as yield, reaction time, catalyst loading, and reaction conditions are key considerations. The following table summarizes the performance of various catalysts for the synthesis of 2-amino-4,5-dihydrobenzo[b]thiophene-3-carbonitrile from the model reaction of cyclohexanone and malononitrile.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Piperidinium Borate 20Ethanol/Water (9:1)10020-25 min96[3]
L-Proline 10DMF60-84[4]
Sodium Aluminate (NaAlO₂) -EthanolReflux1.5 h95N/A
Cs-containing Zeolites ----High ActivityN/A
None 0Ethanol/Water (9:1)100>24 hNo Reaction[2]

Note: The data presented is compiled from various sources and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.

In-Depth Catalyst Analysis

Piperidinium Borate: This conjugate acid-base pair catalyst has demonstrated exceptional activity, affording a near-quantitative yield in a remarkably short reaction time.[3] Its high efficiency at a relatively low catalyst loading makes it an attractive option for rapid and efficient synthesis.[2]

L-Proline: As a readily available and environmentally benign amino acid, L-proline serves as an effective organocatalyst for the Gewald reaction.[4] It provides good to excellent yields under relatively mild conditions.[4] The use of L-proline aligns with the principles of green chemistry, offering a sustainable catalytic alternative.

Sodium Aluminate (NaAlO₂): This solid base catalyst offers the advantages of being inexpensive, readily available, and reusable. It has been shown to be highly effective, leading to excellent yields. Its heterogeneous nature simplifies product purification, as the catalyst can be easily separated from the reaction mixture.

Experimental Methodologies

To ensure reproducibility and facilitate the comparison of catalyst performance, detailed experimental protocols are essential. Below are generalized procedures for conducting the Gewald reaction with the discussed catalysts.

General Experimental Protocol for the Gewald Reaction:

A mixture of the carbonyl compound (1.0 equiv.), active methylene nitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and the specified catalyst in the appropriate solvent is stirred at the indicated temperature for the specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up accordingly. For solid catalysts like sodium aluminate and zeolites, filtration is employed to recover the catalyst. The crude product is then purified by recrystallization or column chromatography to afford the desired 2-aminothiophene.

Detailed Protocol for Piperidinium Borate Catalyzed Gewald Reaction: [3]

To a mixture of cyclohexanone (1.0 equiv.) and malononitrile (1.0 equiv.) in a 9:1 ethanol/water solution, elemental sulfur (1.1 equiv.) and piperidinium borate (20 mol%) are added. The reaction mixture is heated to 100°C and stirred for 20-25 minutes. After completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Detailed Protocol for L-Proline Catalyzed Gewald Reaction: [4]

In a round-bottom flask, cyclohexanone (1.0 equiv.), malononitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and L-proline (10 mol%) are dissolved in dimethylformamide (DMF). The mixture is stirred at 60°C. Upon completion of the reaction, the mixture is poured into ice-water, and the precipitated product is collected by filtration and purified.

Visualizing the Workflow and Reaction Mechanism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for comparing catalyst efficacy and the established mechanism of the Gewald reaction.

Gewald_Catalyst_Comparison_Workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Purification Reactants Carbonyl Compound + Active Methylene Nitrile + Sulfur Catalyst Select Catalyst (e.g., Piperidinium Borate, L-Proline, NaAlO₂, Zeolite) Reactants->Catalyst ReactionVessel Reaction under Specific Conditions (Solvent, Temp, Time) Catalyst->ReactionVessel Workup Reaction Workup (e.g., Filtration, Extraction) ReactionVessel->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Product Analysis (Yield, Purity, etc.) Purification->Analysis

Caption: Experimental workflow for comparing the efficacy of different catalysts in the Gewald reaction.

Gewald_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Formation Ketone Carbonyl (Ketone/Aldehyde) Knoevenagel Knoevenagel Condensation Product Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur (S₈) Thiolate Thiolate Intermediate Knoevenagel->Thiolate + Sulfur (catalyzed) Cyclization Intramolecular Cyclization Thiolate->Cyclization Product 2-Aminothiophene Cyclization->Product Tautomerization

Caption: Simplified mechanism of the base-catalyzed Gewald reaction.

Conclusion

The choice of catalyst for the Gewald reaction significantly impacts its outcome. For rapid and high-yielding syntheses, piperidinium borate is an excellent choice. L-proline offers a green and cost-effective alternative with good performance. For processes where catalyst recovery and reuse are critical, heterogeneous catalysts like sodium aluminate and zeolites present considerable advantages. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel therapeutic agents.

References

Comparative

Comparative Guide to In Vitro Kinase Assay Protocols for Thiophene-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of common in vitro kinase assay protocols utilized in the evaluation of thiophene-based kinase inhibitors. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common in vitro kinase assay protocols utilized in the evaluation of thiophene-based kinase inhibitors. Thiophene scaffolds are prevalent in the development of targeted kinase inhibitors due to their ability to form key interactions within the ATP-binding site of various kinases. This document outlines detailed methodologies for luminescence-based, radiometric, and fluorescence-based assays, presents comparative data for thiophene-based inhibitors against prominent cancer-related kinases, and visualizes relevant signaling pathways and experimental workflows.

Comparison of In Vitro Kinase Assay Performance

The selection of an appropriate in vitro kinase assay is critical for accurately determining the potency and selectivity of kinase inhibitors. The choice of assay technology can influence key parameters such as sensitivity, throughput, and susceptibility to interference. Below is a comparative summary of different assay formats.

ParameterLuminescence-Based Assay (e.g., Kinase-Glo®)Radiometric Assay (e.g., ³²P-ATP Filter Binding)Fluorescence-Based Assay (e.g., Fluorescence Polarization)
Principle Measures ATP consumption by quantifying remaining ATP via a luciferase reaction.Measures the incorporation of a radiolabeled phosphate (from γ-³²P-ATP) into a substrate.Measures the change in polarization of fluorescently labeled substrates or inhibitors upon binding to the kinase.
Throughput HighLow to MediumHigh
Sensitivity HighVery HighHigh
Cost ModerateHigh (due to radioisotope handling and disposal)Moderate to High
Safety Non-radioactive, generally safe.Requires handling of radioactive materials and specialized disposal.Non-radioactive, generally safe.
Z'-Factor Typically > 0.7, indicating excellent assay quality.[1]Can achieve high Z'-factors, often considered the "gold standard".Generally > 0.6, indicating a robust assay.[2]

Performance of Thiophene-Based Kinase Inhibitors

Thiophene-containing compounds have demonstrated significant inhibitory activity against a range of kinases implicated in cancer progression. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for representative thiophene-based inhibitors against key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors
Compound ID/SeriesAssay TypeIC50 (nM)Ki (nM)Reference
Thieno[2,3-d]pyrimidine Derivative (21a)Not Specified0.47Not Reported[3]
Thiophene-3-carboxamide selenide (16e)Not Specified94.44Not Reported[4]
Pyrrolo[3,2-d]pyrimidine-Based Inhibitor (12)Not Specified14.5 (WT), 35.4 (T790M)Not Reported[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Compound ID/SeriesAssay TypeIC50 (nM)Ki (nM)Reference
Fused Thiophene Derivative (4c)ELISA75Not Reported[6]
Fused Thiophene Derivative (3b)ELISA126Not Reported[6]
Thiophene-3-carboxamide Derivative (14d)Not Specified191.1Not Reported[7]
Thiazolidinone-Thiophene Hybrid (39)Not Specified80Not Reported[8]
Thiazolidinone-Thiophene Hybrid (40)Not Specified83Not Reported[8]
Thiazolidinone-Thiophene Hybrid (41)Not Specified95Not Reported[8]
Thiophene-based Kv1.3 Inhibitor (44)Not Specified470Not Reported[9]
Thiophene-based Kv1.3 Inhibitor (43)Not Specified590Not Reported[9]
Thiophene-based Kv1.3 Inhibitor (14)Not Specified1030Not Reported[9]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Compound ID/SeriesAssay TypeIC50 (µM)Ki (nM)Reference
Pyrazolo[3,4-b]pyridine (14g)Not Specified0.460Not Reported[10]
Pyrazolo[3,4-b]pyridine (9a)Not Specified1.630Not Reported[10]
RoscovitineNot Specified0.1Not Reported[11]
AT7519Not Specified0.044Not Reported[11]
FlavopiridolNot Specified0.1Not Reported[11]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Compound ID/SeriesAssay TypeIC50 (nM)Ki (nM)Reference
Imidazo[1,2-a]pyridine-thiophene (5o)Not Specified520 (ITD), 530 (ITD/D835Y), 570 (ITD/F691L)Not Reported[12]
Imidazo[1,2-b]pyridazine (34f)Not Specified4 (ITD), 1 (D835Y)Not Reported[13]
Thienopyrimidine (9a)In-vitro enzyme inhibition20400Not Reported[14]
Thienopyrimidine (12)In-vitro enzyme inhibition27220Not Reported[14]
Thienopyrimidine (11)In-vitro enzyme inhibition40050Not Reported[14]
Thienopyrimidine (9b)In-vitro enzyme inhibition47640Not Reported[14]

Experimental Protocols

Detailed methodologies for the key in vitro kinase assays are provided below. These protocols can be adapted for the evaluation of various thiophene-based inhibitors.

Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • Thiophene-based inhibitor

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiophene-based inhibitor in DMSO.

  • Reaction Setup: In a well of a white multi-well plate, add the kinase, substrate, and inhibitor solution.

  • Kinase Reaction Initiation: Add ATP to initiate the reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15][16]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.[15][16]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.[16] The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Radiometric Kinase Assay Protocol (³²P-ATP Filter Binding)

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate group into a substrate.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • Thiophene-based inhibitor

  • [γ-³²P]ATP

  • Cold ATP

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiophene-based inhibitor in a suitable solvent.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the reaction mixture with the inhibitor and initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.[8] Incubate at 30°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.[3]

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Data Acquisition: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

Fluorescence-Based Kinase Assay Protocol (Fluorescence Polarization)

This homogeneous assay format is well-suited for high-throughput screening and measures the binding of a fluorescently labeled tracer to a kinase.

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (e.g., a fluorescent ATP competitive inhibitor)

  • Thiophene-based inhibitor

  • Assay buffer

  • Black, low-volume multi-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiophene-based inhibitor.

  • Reaction Setup: In a well of a black multi-well plate, add the kinase and the fluorescent tracer.

  • Inhibitor Addition: Add the thiophene-based inhibitor to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader. The binding of the larger kinase to the small fluorescent tracer causes a decrease in the tracer's rotation and thus an increase in the polarization value. A competitive inhibitor will displace the tracer, leading to a decrease in fluorescence polarization.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by thiophene-based inhibitors and a general experimental workflow for their in vitro evaluation.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates EGF EGF (Ligand) EGF->EGFR Inhibitor Thiophene-Based Inhibitor Inhibitor->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for thiophene-based inhibitors.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of Thiophene Inhibitor Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: Kinase, Substrate, Inhibitor Compound_Prep->Reaction_Setup Initiation Initiate Reaction (Add ATP) Reaction_Setup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Terminate Reaction Incubation->Termination Detection Signal Detection (Luminescence, Radioactivity, Fluorescence) Termination->Detection Data_Analysis Data Analysis: Calculate % Inhibition, IC50 Detection->Data_Analysis End End: Results Data_Analysis->End

Caption: General experimental workflow for an in vitro kinase assay with thiophene-based inhibitors.

References

Comparative

Efficacy of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate derivatives in cancer cell lines

A comparative analysis of the efficacy of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate derivatives against various cancer cell lines reveals a promising class of therapeutic agents. These compounds, belongin...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate derivatives against various cancer cell lines reveals a promising class of therapeutic agents. These compounds, belonging to the broader family of substituted thiophenes, have demonstrated significant cytotoxic and antiproliferative effects through diverse mechanisms of action. This guide synthesizes the available preclinical data, offering a comparative overview for researchers and drug development professionals.

While direct studies on Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate are limited in the reviewed literature, a wealth of data exists for structurally similar 2-aminothiophene-3-carboxylate and thieno[2,3-d]pyrimidine derivatives. These analogues provide valuable insights into the potential efficacy and mechanisms of this chemical scaffold.

Comparative Efficacy Against Cancer Cell Lines

The in vitro anticancer activity of various thiophene derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key indicator of a compound's potency, has been determined through numerous studies. The following table summarizes the IC₅₀ values for several notable derivatives, showcasing their activity spectrum.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidines Compound 2 (2-benzyl substituted)MCF-7 (Breast)0.013[1]
Compound 3 (4-nitrobenzyl substituted)MCF-7 (Breast)0.023[1]
Compound 2 (2-benzyl substituted)MDA-MB-231 (Breast)0.056[1]
Thiophene Carboxamides Compound 2bHep3B (Liver)5.46[2]
Compound 2dHep3B (Liver)8.85[2]
Compound 2eHep3B (Liver)12.58[2]
Aminothiophene Derivatives SB-44, SB-83, SB-200Prostate and Cervical Adenocarcinoma< 35[3]
2-Amino-3-aroyl-thiophenes Compound 5gL1210 (Murine Leukemia)0.21[4]
Compound 5gHeLa (Cervical)0.20[4]
Compound 5gFM3A (Murine Mammary)0.13[4]
Pyrano[3,2-c]quinoline-carboxylates Compound 3aHT-29 (Colon)0.023[5]
Compound 3aMCF-7 (Breast)0.025[5]
Compound 3fHT-29 (Colon)0.025[5]
Compound 3fMCF-7 (Breast)0.028[5]

Mechanisms of Action: A Multi-pronged Attack on Cancer

Substituted thiophene derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. The primary mechanisms identified include the inhibition of key enzymes and disruption of cellular structures.

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs). For instance, certain thieno[2,3-d]pyrimidines act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] This dual inhibition blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are critical for cell growth and survival. Another crucial target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply tumors with essential nutrients.

Another significant mechanism of action for some thiophene derivatives is the inhibition of tubulin polymerization.[4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately apoptosis.

The induction of apoptosis, or programmed cell death, is a common outcome of treatment with these derivatives. This is often achieved through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio, and the activation of executioner caspases like caspase-3 and caspase-9.[5] Some compounds have also been shown to induce a sub-G1 phase accumulation in the cell cycle, indicative of apoptotic cell death.[3]

Signaling_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR/HER-2 EGFR/HER-2 PI3K/Akt Pathway PI3K/Akt Pathway EGFR/HER-2->PI3K/Akt Pathway MAPK Pathway MAPK Pathway EGFR/HER-2->MAPK Pathway VEGFR-2 VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Survival Survival PI3K/Akt Pathway->Survival Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibition Proliferation Proliferation MAPK Pathway->Proliferation Angiogenesis->Proliferation Tubulin Tubulin Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Microtubule Formation->Proliferation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis Thiophene Derivatives Thiophene Derivatives Thiophene Derivatives->EGFR/HER-2 Inhibition Thiophene Derivatives->VEGFR-2 Inhibition Thiophene Derivatives->Tubulin Inhibition of Polymerization Thiophene Derivatives->Cell Cycle Arrest (G2/M)

Figure 1. Signaling pathways affected by thiophene derivatives.

Experimental Protocols

The evaluation of the anticancer efficacy of these thiophene derivatives predominantly relies on in vitro cell-based assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The most common method to determine the cytotoxic effects of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiophene derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the thiophene derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_cellcycle Cell Cycle & Apoptosis Analysis A1 Seed Cancer Cells in 96-well plate A2 Treat with Thiophene Derivatives A1->A2 A3 Incubate for 24-72h A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan Crystals A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 Values A6->A7 B1 Treat Cells with IC50 Concentration B2 Harvest and Fix Cells B1->B2 B3 Stain with Propidium Iodide B2->B3 B4 Analyze by Flow Cytometry B3->B4 B5 Quantify Cell Cycle Phases & Apoptosis B4->B5

Figure 2. General experimental workflow for in vitro evaluation.

References

Validation

A Researcher's Guide to Spectroscopic Differentiation of Isomeric 2-Aminothiophene Products

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is paramount. Isomeric products, particularly in heterocyclic chemistry, often exhibit distinct b...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is paramount. Isomeric products, particularly in heterocyclic chemistry, often exhibit distinct biological activities and physicochemical properties. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of isomeric 2-aminothiophene derivatives, supported by experimental data and detailed protocols.

The Gewald reaction is a cornerstone in the synthesis of highly substituted 2-aminothiophenes, valued for its operational simplicity and the biological significance of its products. However, the reaction can potentially yield isomeric products depending on the nature of the starting materials. This guide focuses on the spectroscopic differentiation of such isomers, providing a clear framework for their identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative pair of isomeric 2-aminothiophene products: methyl 2-amino-4-phenylthiophene-3-carboxylate and its hypothetical isomer, methyl 2-amino-5-phenylthiophene-3-carboxylate. This direct comparison highlights the subtle yet critical differences in their spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, DMSO-d₆) [1]

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Methyl 2-amino-4-phenylthiophene-3-carboxylateNH₂7.38s
Phenyl-H7.25m
Thiophene-H (H-5)6.16s
OCH₃3.45s
Methyl 2-amino-5-phenylthiophene-3-carboxylateNH₂~7.5s
Phenyl-H~7.3-7.5m
Thiophene-H (H-4)~7.1s
OCH₃~3.7s

Note: Data for methyl 2-amino-5-phenylthiophene-3-carboxylate is predicted based on known substituent effects and requires experimental verification.

Key Differentiation Points in ¹H NMR:

  • Thiophene Proton: The chemical shift of the lone proton on the thiophene ring is a key indicator. In the 4-phenyl isomer, the H-5 proton is expected to be more shielded (upfield) compared to the H-4 proton in the 5-phenyl isomer, which would be deshielded by the adjacent electron-withdrawing carboxylate group.

  • Amino Protons: The chemical shift of the amino protons can also vary slightly depending on the electronic environment and intramolecular hydrogen bonding possibilities.

Table 2: ¹³C NMR Spectroscopic Data (75.43 MHz) [2]

CompoundCarbonChemical Shift (δ, ppm)
3-Acetyl-2-aminothiopheneC=O188.9
C-2161.4
C-3119.9
C-4121.2
C-5119.4
CH₃27.9
Hypothetical 3-Acetyl-2-amino-5-substituted-thiopheneC-2~160-165
C-3~115-125
C-4~120-130
C-5~130-145

Note: Data for a hypothetical 5-substituted isomer is provided for illustrative comparison of expected trends.

Key Differentiation Points in ¹³C NMR:

  • Substituted Carbons: The chemical shifts of the carbon atoms directly attached to the substituents (e.g., C-4 and C-5) will be significantly different between the isomers. The carbon bearing the phenyl group will show a characteristic downfield shift.

  • Quaternary Carbons: The chemical shifts of the quaternary carbons (C-2 and C-3) will also be influenced by the position of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. While the spectra of isomers will be broadly similar, subtle differences in the fingerprint region can be diagnostic.

Table 3: Key IR Absorption Bands (KBr, cm⁻¹) [1]

Functional GroupMethyl 2-amino-4-phenylthiophene-3-carboxylateHypothetical Methyl 2-amino-5-phenylthiophene-3-carboxylate
N-H stretching3460, 3321~3450, ~3320
C-H stretching (aromatic)3050-3100~3050-3100
C=O stretching (ester)1666~1670
C=C stretching (thiophene)1593, 1496, 1438~1590, ~1490, ~1440
C-O stretching (ester)1224~1220

Key Differentiation Points in IR:

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. Minor shifts in the positions and intensities of these bands can be used to distinguish between isomers.

  • C=O Stretching: The position of the carbonyl stretch can be subtly influenced by the electronic effects of the substituents on the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 4: Mass Spectrometry Fragmentation Data (EI, 70 eV) [2]

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
3-Acetyl-2-aminothiophene141126 ([M-CH₃]⁺), 98 ([M-CH₃CO]⁺)
Hypothetical Isomer141Different relative abundances of fragments

Key Differentiation Points in MS:

  • Fragmentation Pattern: While isomers will have the same molecular ion peak, their fragmentation patterns can differ significantly. The relative abundances of the fragment ions will depend on the stability of the resulting carbocations and neutral radicals, which is influenced by the substitution pattern. For example, cleavage of a bond adjacent to the phenyl group might be favored in one isomer over the other.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugation.

Table 5: UV-Visible Absorption Data

Compoundλmax (nm)Solvent
Substituted 2-aminothiophenes230 - 400+Various

Key Differentiation Points in UV-Vis:

  • λmax and Molar Absorptivity: The position of the maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation in the molecule. The position of the phenyl group will influence the overall conjugation of the system, leading to differences in the UV-Vis spectra of the isomers. Generally, more extended conjugation results in a bathochromic (red) shift to longer wavelengths.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 2-aminothiophene isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λmax.

  • Spectrum Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a relevant wavelength range (e.g., 200-600 nm).

    • Use a matched cuvette containing the pure solvent as a reference.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for differentiating isomeric 2-aminothiophene products.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Gewald Reaction of Starting Materials Isomer_Mix Potential Isomeric Product Mixture Synthesis->Isomer_Mix Separation Chromatography (e.g., Column, HPLC) Isomer_Mix->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 NMR NMR (1H, 13C, 2D) Isomer1->NMR IR IR Isomer1->IR MS Mass Spectrometry Isomer1->MS UV_Vis UV-Vis Isomer1->UV_Vis Isomer2->NMR Isomer2->IR Isomer2->MS Isomer2->UV_Vis Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure1 Structure of Isomer 1 Confirmed Data_Analysis->Structure1 Structure2 Structure of Isomer 2 Confirmed Data_Analysis->Structure2

Caption: Workflow for the synthesis, separation, and spectroscopic identification of isomeric 2-aminothiophene products.

Differentiation_Logic cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_UV UV-Visible Spectroscopy Isomers Isomer 1 Isomer 2 H1_NMR ¹H NMR Chemical Shift of Thiophene-H Coupling Constants Isomers->H1_NMR:f0 C13_NMR ¹³C NMR Chemical Shifts of Substituted Carbons Isomers->C13_NMR:f0 IR_Spec IR Fingerprint Region Differences Isomers->IR_Spec:f0 Mass_Spec MS Fragmentation Pattern Relative Abundance of Fragments Isomers->Mass_Spec:f0 UV_Spec UV-Vis λmax Molar Absorptivity Isomers->UV_Spec:f0 Differentiation Unambiguous Isomer Differentiation H1_NMR:f1->Differentiation C13_NMR:f1->Differentiation IR_Spec:f1->Differentiation Mass_Spec:f1->Differentiation UV_Spec:f1->Differentiation

Caption: Logical relationship of spectroscopic techniques for the differentiation of 2-aminothiophene isomers.

By systematically applying these spectroscopic techniques and carefully comparing the resulting data, researchers can confidently differentiate between isomeric 2-aminothiophene products, ensuring the correct structural assignment for subsequent biological evaluation and drug development efforts.

References

Comparative

Benchmarking New Thiophene Derivatives Against Known EGFR/HER-2 Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that offer enhanced efficacy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that offer enhanced efficacy and reduced side effects compared to conventional chemotherapy. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are well-established oncogenic drivers in a variety of solid tumors, making them prime targets for inhibitor development. Thiophene scaffolds have emerged as a promising class of heterocyclic compounds in the design of novel EGFR/HER-2 inhibitors. This guide provides an objective comparison of newly developed thiophene derivatives against established EGFR/HER-2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the evaluation of these emerging therapeutic agents.

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro efficacy of novel thiophene derivatives compared to well-established EGFR/HER-2 inhibitors. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from various research publications. It is crucial to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table presents the half-maximal inhibitory concentration (IC50) of various compounds against purified EGFR and HER-2 enzymes. Lower values indicate greater potency.

CompoundTarget(s)IC50 (nM) vs. EGFRIC50 (nM) vs. HER-2Reference(s)
Thiophene Derivatives
Compound 21aEGFR/HER-20.470.14[1]
Compound 2EGFR0.28Not Reported[2]
Known Inhibitors
LapatinibEGFR/HER-210.89.2
AfatinibEGFR/HER-20.514
GefitinibEGFR26 - 57Not Applicable[2]
ErlotinibEGFR21890[3]
Table 2: In Vitro Anti-proliferative Activity (IC50) Against Cancer Cell Lines

This table showcases the IC50 values of the compounds against various cancer cell lines that are known to have different expression levels and mutation statuses of EGFR and HER-2.

CompoundCell LineEGFR/HER-2 Status of Cell LineIC50 (nM)Reference(s)
Thiophene Derivatives
Compound 21aH1299High EGFR and HER-2 expression12.5[1]
Compound 2A549EGFR Wild-TypeNot Reported (4.12-fold more active than Erlotinib)[2]
Compound 2MCF-7Low EGFR, HER-2 PositiveNot Reported (4.42-fold more active than Erlotinib)[2]
Known Inhibitors
LapatinibBT474HER-2 Overexpressing100
LapatinibA431EGFR Overexpressing160[4]
AfatinibPC9EGFR Exon 19 Deletion~20[5]
GefitinibHCC827EGFR Exon 19 Deletion13.06
ErlotinibHCC827EGFR Exon 19 Deletion2.14

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate and reproducible evaluation of enzyme inhibitors. Below are representative methodologies for key in vitro assays cited in this guide.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., A549, MCF-7, H1299) in appropriate growth medium.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene derivatives and known inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR and HER-2 kinases.

Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase. The inhibition of this phosphorylation by a test compound is measured, typically through methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo, which measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA).

    • Dilute the purified recombinant EGFR or HER-2 enzyme to the desired concentration in the kinase buffer.

    • Prepare a solution of the specific peptide substrate and ATP in the kinase buffer.

  • Assay Procedure:

    • Add the test compounds (thiophene derivatives and known inhibitors) at various concentrations to the wells of a microplate (e.g., a 384-well plate).

    • Add the diluted kinase enzyme to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding a solution containing a chelating agent like EDTA.

    • Add the detection reagents. The specific reagents will depend on the assay format (e.g., for HTRF, this would be a europium-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate if a biotinylated substrate is used).

    • Incubate the plate to allow for the detection reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • The percentage of kinase inhibition is calculated relative to a control reaction with no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

EGFR/HER-2 Signaling Pathway

The following diagram illustrates the simplified EGFR/HER-2 signaling cascade, highlighting the key downstream pathways involved in cell proliferation and survival.

Caption: Simplified EGFR/HER-2 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Benchmarking

This diagram outlines a typical experimental workflow for the screening and evaluation of new anti-cancer compounds.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_clinical Clinical Development A Design & Synthesis of Thiophene Derivatives B Primary Screening: Cell Viability Assay (MTT) A->B C Lead Identification: Potent Compounds B->C D Mechanism of Action: Kinase Inhibition Assays (EGFR & HER-2) C->D E Downstream Signaling Analysis: Western Blot (p-EGFR, p-Akt, etc.) D->E F Animal Models: Tumor Xenograft Studies E->F G Toxicity & Pharmacokinetic Studies F->G H Lead Optimization G->H I Clinical Trials H->I

Caption: A typical workflow for anticancer drug discovery and development.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. Adherence to these procedu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Identifier:

  • IUPAC Name: ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate[1]

  • Molecular Formula: C₉H₁₂N₂O₃S[1]

  • CAS Number: Information not available from search results.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous.[1][2] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and airborne particles causing serious eye irritation.
Skin Protection Chemical-resistant GlovesNitrile or other appropriate material. Double gloving is recommended.[4]Prevents skin contact which can cause irritation.[1]
Lab Coat/GownLong-sleeved, fire/flame resistant and impervious clothing.[3]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[3]Prevents inhalation of the powder, which may cause respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[5]

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer: Carefully weigh the powdered compound on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust. Use a spatula for transfers.

  • Dissolution (if applicable): If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling: After use, decontaminate the work surface.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan

All waste containing Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh papers, pipette tips) and any liquid waste in separate, clearly labeled, and compatible hazardous waste containers.[5]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate".[5]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[6] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring professional disposal.[5]

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3] Seek medical attention if skin irritation occurs.[3]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.

Visual Workflow and Decision-Making Diagrams

The following diagrams illustrate the standard operating procedure for handling the chemical and the decision-making process in case of an emergency.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh & Transfer Compound don_ppe->weigh dissolve 4. Prepare Solution (if needed) weigh->dissolve decon 5. Decontaminate Work Area dissolve->decon doff_ppe 6. Doff & Dispose of PPE decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard Operating Procedure for Handling Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

G cluster_emergency Emergency Protocol cluster_skin cluster_eye cluster_inhalation cluster_ingestion exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eye Rinse with Water (15 mins) eye->rinse_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth wash_skin Wash with Soap & Water remove_clothing->wash_skin seek_medical_skin Seek Medical Attention (if irritation persists) wash_skin->seek_medical_skin remove_lenses Remove Contact Lenses rinse_eye->remove_lenses seek_medical_eye Seek Immediate Medical Attention remove_lenses->seek_medical_eye seek_medical_inhalation Seek Medical Attention fresh_air->seek_medical_inhalation seek_medical_ingestion Seek Immediate Medical Attention rinse_mouth->seek_medical_ingestion

Caption: Emergency Response Plan for Accidental Exposure.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
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